molecular formula C12H18O B1219218 3-Methyl-5-phenylpentan-1-ol CAS No. 55066-48-3

3-Methyl-5-phenylpentan-1-ol

Cat. No.: B1219218
CAS No.: 55066-48-3
M. Wt: 178.27 g/mol
InChI Key: OXYRENDGHPGWKV-UHFFFAOYSA-N
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Description

3-Methyl-5-phenylpentan-1-ol, also known as 3-Methyl-5-phenylpentan-1-ol, is a useful research compound. Its molecular formula is C12H18O and its molecular weight is 178.27 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Methyl-5-phenylpentan-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 3-Methyl-5-phenylpentan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-5-phenylpentan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-5-phenylpentan-1-ol
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InChI

InChI=1S/C12H18O/c1-11(9-10-13)7-8-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OXYRENDGHPGWKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4044822
Record name 3-Methyl-5-phenylpentan-1-ol
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Molecular Weight

178.27 g/mol
Source PubChem
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Physical Description

Liquid; Other Solid
Record name Benzenepentanol, .gamma.-methyl-
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CAS No.

55066-48-3
Record name 3-Methyl-5-phenyl-1-pentanol
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Record name Benzenepentanol, gamma-methyl-
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Record name Benzenepentanol, .gamma.-methyl-
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Record name 3-Methyl-5-phenylpentan-1-ol
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Record name 3-methyl-5-phenylpentanol
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Record name PHENYLISOHEXANOL
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Foundational & Exploratory

An In-Depth Technical Guide to 3-Methyl-5-phenylpentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Methyl-5-phenylpentan-1-ol, also known by trade names such as Mefrosol and Phenoxanol, is an aryl alkyl alcohol that has carved a significant niche in the fragrance industry.[1] Its unique olfactory profile, characterized by a fresh, rosy, and floral scent, makes it a valuable component in a wide array of consumer products.[2][3] Beyond its aromatic applications, its chemical structure—a primary alcohol with a chiral center and a phenyl-terminated alkyl chain—presents an interesting scaffold for synthetic modifications. This guide provides a comprehensive overview of its fundamental properties, synthesis, analysis, chemical reactivity, and potential relevance in broader chemical and pharmaceutical research.

Core Chemical and Physical Properties

3-Methyl-5-phenylpentan-1-ol is a colorless to pale yellow liquid at room temperature. Its structure consists of a five-carbon pentanol chain with a methyl group at the third position and a phenyl group at the fifth position. The presence of a stereocenter at the C3 position means that the molecule exists as a racemic mixture unless a stereospecific synthesis is employed.[4]

Identifiers and Molecular Structure
IdentifierValueSource
IUPAC Name 3-methyl-5-phenylpentan-1-ol[5]
CAS Number 55066-48-3[5]
Molecular Formula C₁₂H₁₈O[5]
Molecular Weight 178.27 g/mol [5]
InChIKey OXYRENDGHPGWKV-UHFFFAOYSA-N[5]
SMILES CC(CCC1=CC=CC=C1)CCO[5]
Synonyms Phenylisohexanol, Mefrosol, Phenoxanol, γ-Methylbenzenepentanol[5]
Physical and Thermodynamic Properties
PropertyValueSource
Appearance Colorless to light yellow clear liquid
Boiling Point 143 °C @ 11 mmHg (~14.7 hPa)
260 °C @ 760 mmHg[6]
Density 0.957 - 0.960 g/cm³ @ 20°C[][8]
Flash Point 102 °C
Refractive Index (n²⁰/D) 1.511 - 1.513[][8]
Water Solubility ~202.6 mg/L @ 25 °C (estimated)[]
LogP ~3.2 (estimated)[3]

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the unambiguous identification and quality control of 3-Methyl-5-phenylpentan-1-ol. While publicly available experimental spectra are limited, the expected spectral features can be reliably predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons (typically in the 7.1-7.3 ppm range), the methylene protons adjacent to the hydroxyl group (-CH₂OH) around 3.6 ppm, and a complex series of aliphatic protons in the 0.9-2.7 ppm range. The methyl group at C3 would appear as a doublet around 0.9 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons between ~125 and 143 ppm. The carbon bearing the hydroxyl group (-CH₂OH) is expected around 61 ppm. The aliphatic carbons, including the methyl group, will resonate in the upfield region of the spectrum (~19-40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups. The most characteristic absorption bands would be:

  • A broad, strong band in the region of 3200-3500 cm⁻¹ , corresponding to the O-H stretching vibration of the primary alcohol.

  • Multiple sharp peaks between 2850-3000 cm⁻¹ due to C-H stretching vibrations of the alkyl chain.

  • Aromatic C-H stretching vibrations just above 3000 cm⁻¹ .

  • Characteristic C=C stretching absorptions for the benzene ring in the 1450-1600 cm⁻¹ region.

  • A strong C-O stretching vibration around 1050 cm⁻¹ .

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this molecule would likely show a weak or absent molecular ion peak (M⁺) at m/z = 178, which is common for primary alcohols.[9] The fragmentation pattern is dictated by the stability of the resulting carbocations and radical species. Key fragmentation pathways include:

  • Alpha-cleavage: Loss of an alkyl radical adjacent to the oxygen is less likely for primary alcohols compared to secondary or tertiary ones.

  • Dehydration: A prominent peak corresponding to the loss of water (M-18) at m/z = 160 is expected.[9]

  • Benzylic cleavage: Cleavage of the C4-C5 bond is highly favorable due to the formation of the stable tropylium ion or a benzyl cation. This would lead to a prominent peak at m/z = 91 .

  • Other significant fragments would arise from further cleavage of the alkyl chain.

Synthesis and Manufacturing

The industrial synthesis of 3-Methyl-5-phenylpentan-1-ol is a multi-step process. A common and efficient route involves the Prins condensation followed by hydrogenation.[8][10]

Synthesis Pathway Overview

A widely used synthesis involves two main stages: the formation of a dihydropyran intermediate followed by its reductive ring-opening.[11] This approach is favored for its efficiency and use of readily available starting materials.[2]

Synthesis cluster_0 Step 1: Prins Cyclization cluster_1 Step 2: Hydrogenation & Ring Opening Benzaldehyde Benzaldehyde Reaction1 + Benzaldehyde->Reaction1 Isoprenol 3-Methyl-3-buten-1-ol Isoprenol->Reaction1 H2 H₂ (Hydrogen Gas) Reaction2 + H2->Reaction2 Rosyrane Tetrahydro-4-methylene-5-phenylpyran (Dihydropyran Intermediate) Rosyrane->Reaction2 Mefrosol 3-Methyl-5-phenylpentan-1-ol AcidCat Acidic Resin Catalyst AcidCat->Reaction1 Catalyst PdC Pd/C Catalyst PdC->Reaction2 Catalyst Reaction1->Rosyrane Toluene Reaction2->Mefrosol Pressure, Heat

Caption: Synthesis of 3-Methyl-5-phenylpentan-1-ol.

Experimental Protocol: Hydrogenation of Dihydropyran Intermediate

This protocol is adapted from a patented industrial process and serves as a representative example of the final synthesis step.[11]

  • Reactor Charging: To a 1 L autoclave, add 200 g of the phenyl-dihydropyran intermediate (Tetrahydro-4-methylene-5-phenylpyran), 100 g of a 1% aqueous propionic acid solution, and 2.5 g of a 3% Palladium on silica (Pd/SiO₂) catalyst.

  • Inerting: Seal the autoclave. Purge the vessel three times with nitrogen gas to remove all oxygen.

  • Hydrogenation: After inerting, purge the autoclave with hydrogen gas. Heat the reactor to 105-110 °C and pressurize with hydrogen to 1.2 MPa (approx. 174 psi) to initiate the reaction.

  • Monitoring and Completion: Maintain the reaction under constant stirring. Monitor the reaction progress by gas chromatography (GC) until the starting material is consumed (<5%). The typical reaction time is around 7 hours.

  • Work-up: Cool the reactor to room temperature. Carefully vent the excess hydrogen pressure. Purge the system again with nitrogen.

  • Purification: Filter the reaction mixture to remove the solid catalyst. The crude product is then purified by vacuum distillation to yield 3-methyl-5-phenyl-pentanol with a purity of >98.5%.

Chemical Reactivity and Potential for Drug Discovery

The chemical reactivity of 3-Methyl-5-phenylpentan-1-ol is dominated by its primary alcohol functional group. This allows for a range of classical alcohol transformations, making it a versatile building block.

Key Reactions of the Hydroxyl Group

Reactivity Alcohol 3-Methyl-5-phenylpentan-1-ol (R-CH₂OH) Aldehyde 3-Methyl-5-phenylpentanal (R-CHO) Alcohol->Aldehyde Mild Oxidation (e.g., PCC) Ester Ester Derivative (R-CH₂OCOR') Alcohol->Ester Esterification (+ R'COOH, H⁺) Ether Ether Derivative (R-CH₂OR') Alcohol->Ether Williamson Ether Synthesis (1. NaH; 2. R'X) CarboxylicAcid 3-Methyl-5-phenylpentanoic Acid (R-COOH) Aldehyde->CarboxylicAcid Strong Oxidation (e.g., KMnO₄)

Caption: Key reactions of 3-Methyl-5-phenylpentan-1-ol.

  • Oxidation: As a primary alcohol, it can be selectively oxidized to the corresponding aldehyde using mild oxidizing agents like Pyridinium chlorochromate (PCC). Stronger oxidation (e.g., with KMnO₄ or Jones reagent) will yield the carboxylic acid.

  • Esterification: It readily undergoes Fischer esterification with carboxylic acids under acidic catalysis to form fragrant esters. This reaction is crucial for creating new fragrance molecules with different scent profiles.

  • Etherification: The alcohol can be converted to an ether, for example, via the Williamson ether synthesis, by first deprotonating with a strong base (like NaH) followed by reaction with an alkyl halide.

Relevance in Medicinal Chemistry and Drug Development

While 3-Methyl-5-phenylpentan-1-ol itself is not an active pharmaceutical ingredient, the aryl alkyl alcohol motif is a common structural feature in many bioactive molecules.[12][13] Its structural components—a flexible alkyl chain, a chiral center, and an aromatic ring—are desirable features for ligand design, influencing properties like lipophilicity, metabolic stability, and receptor binding.

  • Scaffold for Bioactive Molecules: The closely related (3R)-3-hydroxy-5-phenylpentyl moiety is a key structural component in Latanoprost, a prostaglandin F₂α analogue used to treat glaucoma. This highlights the value of the phenylpentanol scaffold in mimicking endogenous lipids and interacting with specific biological receptors.

  • Fragment-Based Drug Design: As a fragment, it can be used as a starting point in fragment-based drug discovery (FBDD) campaigns. The primary alcohol provides a convenient handle for synthetic elaboration, allowing chemists to "grow" the fragment into a more potent and selective lead compound.

  • Analogues with Pharmacological Activity: Research into various aryl-substituted alcohols and their derivatives has shown activities across different therapeutic areas, including antimalarial (γ-amino alcohol derivatives) and anti-inflammatory (COX-2 inhibitors) applications.[14] This suggests that derivatives of 3-Methyl-5-phenylpentan-1-ol could be explored for a range of pharmacological targets.

Analytical Methodologies

For quality control, purity assessment, and pharmacokinetic studies, a reliable analytical method is essential. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a suitable technique for this purpose.[15]

Protocol: RP-HPLC Analysis
  • Column: Newcrom C18 or equivalent reversed-phase column.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (MeCN) and water. Phosphoric acid or formic acid is typically added at a low concentration (e.g., 0.1%) to ensure sharp peak shapes. For mass spectrometry detection (LC-MS), formic acid is preferred over non-volatile phosphoric acid.[15]

  • Detection: UV detection at a wavelength corresponding to the absorbance of the phenyl group (e.g., 254 nm).

  • Application: This method is scalable and can be adapted for preparative chromatography to isolate impurities or for analytical purposes in pharmacokinetic studies.[15]

Safety and Handling

Hazard Identification

According to the Globally Harmonized System (GHS), 3-Methyl-5-phenylpentan-1-ol is classified with the following hazards:

  • H302: Harmful if swallowed (Acute Toxicity, Oral, Category 4).[5]

  • H318: Causes serious eye damage (Reported in a subset of notifications).[5]

  • H373: May cause damage to organs through prolonged or repeated exposure .

Handling and Storage Recommendations
  • Personal Protective Equipment (PPE): Use chemical-resistant gloves, safety glasses or goggles, and a lab coat. Handle in a well-ventilated area or under a chemical fume hood.

  • Storage: Store in a tightly closed container in a cool, dry, and dark place. Recommended storage temperature is below 15°C.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

3-Methyl-5-phenylpentan-1-ol is a commercially significant molecule, primarily valued for its pleasant and lasting floral fragrance. Its well-defined chemical properties and established synthesis routes make it a reliable ingredient in the flavor and fragrance industry. For researchers and drug development professionals, its true value may lie in its potential as a versatile chemical scaffold. The combination of a primary alcohol for straightforward chemical modification, a chiral center for stereochemical exploration, and an aryl-terminated alkyl chain for modulating physicochemical properties makes it an attractive starting point for the synthesis of novel compounds with potential biological activity. A thorough understanding of its basic properties, reactivity, and analytical behavior is the first step toward unlocking this broader potential.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 108312, Phenylisohexanol. Retrieved from [Link]

  • CSIR-CSMCRI. (2021, May 1). A cost-effective and greener process for 3-methyl-5-phenylpentanol (mefrosol). Retrieved from [Link]

  • Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, 3-methyl-5-phenylpentanol, CAS Registry Number 55066-48-3. Food and Chemical Toxicology, 114759.
  • SIELC Technologies. (2018, February 16). 3-Methyl-5-phenylpentan-1-ol. Retrieved from [Link]

  • The Good Scents Company. (n.d.). rose absolute pentanol (Givaudan). Retrieved from [Link]

  • MacEwan, K., et al. (2025). Aryl Acid–Alcohol Cross-Coupling: C(sp3)–C(sp2) Bond Formation from Nontraditional Precursors. Journal of the American Chemical Society.
  • Khan, N. U. H., et al. (2017). A Process For The Preparation Of 3 Methyl 5 Phenylpentanol.
  • LibreTexts. (2022, July 3). 6.2: Fragmentation. Retrieved from [Link]

  • Shandong NHU Pharmaceutical Co. Ltd. (2016). Hydrogenation reaction to prepare 3-methyl-5-phenyl-pentanol.
  • Royal Society of Chemistry. (2024). Synthetic Methods for Alkyl Aryl Ethers. In Methodologies in Ether Synthesis (ch. 3, pp. 49-77).
  • Google Patents. (n.d.). KR20190047429A - The method for producing aryl alcohol and heteroaryl alcohol compounds.
  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-methyl-1,5-pentanediol. Retrieved from [Link]

  • Scognamiglio, J., et al. (2012). Fragrance material review on 3-methyl-5-phenylpentanol. Food and Chemical Toxicology, 50 Suppl 2, S215-9.
  • ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. YouTube. Retrieved from [Link]

  • Agova, N., et al. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug.
  • Singh, C., et al. (2016). Exploring the scope of new arylamino alcohol derivatives: Synthesis, antimalarial evaluation, toxicological studies, and target exploration. Medicinal Chemistry Research, 25, 2419–2431.
  • Chemsrc. (n.d.). 3-methyl-5-phenylpentanol. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 3-methylpentane. Retrieved from [Link]

Sources

3-Methyl-5-phenylpentan-1-ol chemical structure and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Methyl-5-phenylpentan-1-ol

Introduction

3-Methyl-5-phenylpentan-1-ol is an aromatic primary alcohol that has garnered significant attention, primarily within the fragrance and cosmetics industries, for its distinctive fresh, floral, and rosy scent.[1] Commercially known by trade names such as Phenoxanol®, Mefrosol®, and Phenylhexanol®, its molecular architecture combines a flexible alkyl chain with a terminal phenyl group, conferring unique olfactory properties and making it a versatile synthetic intermediate.[2][3][4] This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, analytical characterization, and applications, tailored for researchers, chemists, and professionals in drug development and materials science.

Chemical Identity and Nomenclature

Accurate identification is critical in scientific research and regulatory compliance. 3-Methyl-5-phenylpentan-1-ol is identified by several names and registry numbers across various chemical databases.

IdentifierValueSource
IUPAC Name 3-methyl-5-phenylpentan-1-ol[5]
CAS Number 55066-48-3[5]
Molecular Formula C₁₂H₁₈O[5][][7]
Molecular Weight 178.27 g/mol [5][][7]
Synonyms Phenylisohexanol, Phenoxanol, Mefrosol, 3-Methyl-5-phenyl-1-pentanol, γ-Methylbenzenepentanol[3][5][8]
InChI Key OXYRENDGHPGWKV-UHFFFAOYSA-N[5][]
SMILES CC(CCC1=CC=CC=C1)CCO[5][]

Chemical Structure and Stereochemistry

The structure of 3-Methyl-5-phenylpentan-1-ol consists of a five-carbon pentanol backbone. A methyl group is substituted at the C-3 position, and a phenyl group is attached to the C-5 position. The primary alcohol (-OH) group is located at the C-1 position, making it readily available for various chemical transformations such as esterification or etherification.[1]

Caption: 2D Chemical Structure of 3-Methyl-5-phenylpentan-1-ol.

Stereochemistry

The molecule possesses a chiral center at the C-3 carbon atom, meaning it can exist as two distinct enantiomers: (R)-3-methyl-5-phenylpentan-1-ol and (S)-3-methyl-5-phenylpentan-1-ol.[9] While both enantiomers exhibit similar olfactory profiles, the racemic mixture is typically used in commercial applications like perfumery.[7][9] The presence of this stereocenter is a critical consideration in pharmaceutical synthesis, where stereoisomers can have vastly different biological activities.

Physicochemical Properties

The physical and chemical properties of this compound are well-documented, making it suitable for a variety of applications. It is typically a colorless to pale yellow liquid with a characteristic floral odor.[1][8][9]

PropertyValueSource
Appearance Colorless to light yellow, clear liquid[1][8]
Odor Floral, fresh, rosy, lily-of-the-valley[1][2][3]
Boiling Point 141-143 °C at 11 Torr (mmHg)[3]
Density 0.957 - 0.966 g/cm³ at 20°C[1][3][]
Flash Point 102 °C[8]
Water Solubility 390 mg/L at 20°C[3]
LogP 2.7 - 3.24[3][10]
Refractive Index 1.5100 - 1.5130 at 20°C[1][]

Synthesis Pathway and Methodology

The industrial synthesis of 3-Methyl-5-phenylpentan-1-ol is a robust two-step process that provides a reliable route to the final product.[3][4] The causality behind this choice of pathway lies in the accessibility of the starting materials and the efficiency of the transformations.

Synthesis Workflow

The synthesis begins with a cyclocondensation reaction between benzaldehyde and 3-methyl-3-buten-1-ol, followed by a hydrogenation step.[3][4]

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Hydrogenation A Benzaldehyde C Tetrahydro-4-methylene-5-phenylpyran A->C p-toluenesulfonic acid B 3-Methyl-3-buten-1-ol B->C p-toluenesulfonic acid D Tetrahydro-4-methylene-5-phenylpyran E 3-Methyl-5-phenylpentan-1-ol D->E H₂ / Catalyst

Caption: Industrial synthesis pathway for 3-Methyl-5-phenylpentan-1-ol.

Experimental Protocol: Generalized Synthesis

This protocol outlines the general steps for laboratory-scale synthesis.

  • Reaction Setup: A reaction vessel equipped with a stirrer, condenser, and thermometer is charged with benzaldehyde and a suitable acidic catalyst, such as p-toluenesulfonic acid.[3]

  • Cyclocondensation: 3-Methyl-3-buten-1-ol is added dropwise to the vessel while maintaining a controlled temperature. The mixture is stirred until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Isolation: The reaction mixture is neutralized, washed with water and brine, and the organic layer is separated. The solvent is removed under reduced pressure to yield the crude intermediate, tetrahydro-4-methylene-5-phenylpyran.

  • Hydrogenation: The crude intermediate is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) and transferred to a hydrogenation reactor. A hydrogenation catalyst (e.g., Palladium on carbon) is added.

  • Reduction: The reactor is pressurized with hydrogen gas, and the reaction is allowed to proceed until the uptake of hydrogen ceases.

  • Purification: The catalyst is filtered off, and the solvent is evaporated. The resulting crude 3-Methyl-5-phenylpentan-1-ol is then purified, typically by vacuum distillation, to achieve high purity (>98%).[8]

Analytical Characterization

For quality control and research purposes, the identity and purity of 3-Methyl-5-phenylpentan-1-ol are confirmed using standard analytical techniques.

Spectroscopic Data
  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The spectra are expected to show characteristic signals for the aromatic protons of the phenyl group, the aliphatic protons of the pentyl chain, the methyl group, and the primary alcohol.[8]

  • Mass Spectrometry (GC-MS): GC-MS is a powerful tool for both identification and purity assessment, providing a distinct fragmentation pattern and retention time for the compound.

Chromatographic Analysis: HPLC Protocol

High-Performance Liquid Chromatography (HPLC) is a reliable method for analyzing the purity of 3-Methyl-5-phenylpentan-1-ol.[10]

  • Column: A reverse-phase C18 or Newcrom R1 column is suitable for this analysis.[10]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (MeCN) and water is typically used. For improved peak shape, a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) is added.[10]

  • Sample Preparation: A stock solution of the compound is prepared in the mobile phase or a compatible solvent and diluted to an appropriate concentration.

  • Injection: A standard volume (e.g., 10 µL) is injected into the HPLC system.

  • Detection: UV detection at a wavelength corresponding to the absorbance of the phenyl group (e.g., 254 nm) is commonly employed.

  • Data Analysis: The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area. This method is scalable for preparative separation to isolate impurities.[10]

Applications in Scientific and Industrial Contexts

Fragrance and Cosmetics

The primary application of 3-Methyl-5-phenylpentan-1-ol is as a fragrance ingredient.[1] Its structure-odor relationship is key; the combination of the phenyl ring and the specific length and branching of the alkyl chain results in a long-lasting, diffusive floral scent.[2][3] It is used to impart freshness and volume in a wide range of products, including perfumes, soaps, detergents, and personal care items.[3]

Intermediate in Chemical Synthesis

Beyond fragrances, 3-Methyl-5-phenylpentan-1-ol is a valuable building block in organic synthesis.[1]

  • Pharmaceuticals: The presence of a reactive primary alcohol and a phenyl group makes it a useful intermediate for creating more complex molecules. It can be a precursor for compounds with potential analgesic, anti-inflammatory, or CNS activities.[1]

  • Materials Science: The aromatic alcohol functionality can be leveraged in the synthesis of specialty polymers or plasticizers, where such groups can enhance thermal stability or modify mechanical properties.[1]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-Methyl-5-phenylpentan-1-ol presents moderate hazards.

  • GHS Classification: It is classified as Harmful if swallowed (Acute Toxicity, Oral, Category 4) and may cause damage to organs through prolonged or repeated exposure.[4][11] Some classifications also note it can cause serious eye damage.

  • Precautionary Statements: Standard safe handling procedures should be followed.

    • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[4][8]

    • P264: Wash skin thoroughly after handling.[4][8]

    • P270: Do not eat, drink or smoke when using this product.[4][8]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[4]

    • P501: Dispose of contents/container to an approved waste disposal plant.[4][8]

Conclusion

3-Methyl-5-phenylpentan-1-ol is a commercially significant molecule with a well-defined profile. Its straightforward synthesis, distinct physicochemical properties, and versatile chemical nature make it indispensable in the fragrance industry and a compound of interest for broader applications in pharmaceutical and materials science research. A thorough understanding of its structure, properties, and handling requirements is essential for its effective and safe utilization in both industrial and academic settings.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 108312, Phenylisohexanol. Retrieved from [Link].

  • The Good Scents Company (n.d.). rose absolute pentanol. Retrieved from [Link].

  • SIELC Technologies (2018). 3-Methyl-5-phenylpentan-1-ol. Retrieved from [Link].

  • ScenTree (n.d.). Phenoxanol® (CAS N° 55066-48-3). Retrieved from [Link].

  • Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, 3-methyl-5-phenylpentanol, CAS Registry Number 55066-48-3. Food and Chemical Toxicology, 191, 114948.

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CAS number 55066-48-3 identification and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Pinaverium Bromide

A Note on Chemical Identification: This guide focuses on the pharmaceutical agent Pinaverium Bromide. Initial searches for the provided CAS number, 55066-48-3, identify it as 3-Methyl-5-phenylpentanol, a fragrance ingredient. However, the context of this request—a technical guide for researchers and drug development professionals—strongly indicates that the intended subject is the gastrointestinal antispasmodic agent, Pinaverium Bromide. The correct and universally recognized CAS number for Pinaverium Bromide is 53251-94-8 , which will be used for the remainder of this guide.[1][2][3]

Introduction

Pinaverium bromide is a quaternary ammonium antispasmodic agent with a high degree of selectivity for the smooth muscle of the gastrointestinal (GI) tract.[4][5] First registered in 1975, it is clinically utilized for the management of functional gastrointestinal disorders, most notably Irritable Bowel Syndrome (IBS).[2] Its therapeutic efficacy is rooted in its mechanism as a calcium channel blocker, which helps in restoring the normal contractile processes of the bowel.[2] This guide provides a comprehensive overview of Pinaverium Bromide, from its fundamental chemical properties to its mechanism of action, analytical methodologies, and clinical applications, tailored for researchers and professionals in the field of drug development.

Physicochemical Properties

Pinaverium bromide is a white powder.[6] It is slightly soluble in distilled water and practically insoluble in ether, but it is very soluble in 96% alcohol.[6] A summary of its key physicochemical properties is presented below.

PropertyValueSource(s)
CAS Number 53251-94-8[1][2][3]
Molecular Formula C₂₆H₄₁Br₂NO₄[1][6]
Molecular Weight 591.42 g/mol [6]
IUPAC Name 4-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-4-[2-[2-(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)ethoxy]ethyl]morpholin-4-ium bromide[1][2]
Synonyms Dicetel, Eldicet, Bromuro de pinaverio, Bromure de pinaverium, LAT-1717[1][2]
Appearance White powder[6]
Solubility Slightly soluble in distilled water, very soluble in 96% alcohol, practically insoluble in ether.[6]
Storage Controlled room temperature (15°C to 25°C), protect from moisture.[6]

Mechanism of Action: A Selective Calcium Antagonist

The primary mechanism of action of Pinaverium bromide is the inhibition of calcium ion influx into the smooth muscle cells of the gastrointestinal tract.[4][5][7] This action is highly selective for the GI tract, which minimizes cardiovascular side effects often associated with other calcium channel blockers.[4]

Pinaverium bromide blocks the L-type voltage-dependent calcium channels on the surface of smooth muscle cells.[8] By preventing the influx of extracellular calcium, it disrupts the excitation-contraction coupling, leading to muscle relaxation and a reduction in spasms.[1][9] This alleviates symptoms such as abdominal pain, cramping, and bloating associated with IBS.[4][10]

Furthermore, Pinaverium bromide has been shown to inhibit the contractile effects of various digestive hormones and inflammatory mediators, including cholecystokinin, gastrin, and substance P.[11] These molecules are known to play a role in the abdominal pain and discomfort linked to defecation in individuals with IBS.[11]

Pinaverium_Bromide_Mechanism cluster_membrane Smooth Muscle Cell Membrane Ca_Channel L-type Voltage-Gated Calcium Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Depolarization Membrane Depolarization Depolarization->Ca_Channel Activates Pinaverium Pinaverium Bromide Pinaverium->Ca_Channel Blocks Relaxation Muscle Relaxation (Antispasmodic Effect) Contraction Smooth Muscle Contraction Ca_Influx->Contraction

Mechanism of Pinaverium Bromide on Smooth Muscle Cells.

Experimental Protocols and Analytical Methodologies

The quantification and quality control of Pinaverium Bromide in pharmaceutical formulations are crucial for ensuring its therapeutic efficacy and safety. High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry are commonly employed analytical techniques.

Validated Stability-Indicating HPLC Method

A reversed-phase HPLC method has been validated for the determination of Pinaverium Bromide in pharmaceutical dosage forms.[12][13] This method is capable of separating the active pharmaceutical ingredient from its degradation products, making it stability-indicating.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: Reversed-phase monolithic C18 column (100 x 4.6 mm i.d.).[12][13]

    • Mobile Phase: A 50:50 (v/v) mixture of acetonitrile and a 0.3% triethylamine solution adjusted to pH 5.0.[12][13]

    • Flow Rate: 2.0 mL/min.[12][13]

    • Column Temperature: 45 °C.[12][13]

    • Detection Wavelength: 213 nm.[12][13]

  • Standard and Sample Preparation:

    • Prepare a stock solution of Pinaverium Bromide reference standard in the mobile phase.

    • Prepare working standard solutions by diluting the stock solution to achieve concentrations within the linear range (e.g., 5-100 µg/mL).[12][13]

    • For tablet analysis, weigh and finely powder a representative number of tablets. Dissolve an accurately weighed portion of the powder, equivalent to a known amount of Pinaverium Bromide, in the mobile phase. Sonicate to ensure complete dissolution, dilute to a suitable concentration, and filter through a 0.45 µm membrane filter before injection.

  • Analysis and Quantification:

    • Inject equal volumes of the standard and sample solutions into the chromatograph.

    • The retention time for Pinaverium Bromide is approximately 3.4 minutes under these conditions.[12][13]

    • Quantify the amount of Pinaverium Bromide in the sample by comparing the peak area with that of the standard solution.

Validation Parameters:

  • Linearity: The method demonstrates linearity in the concentration range of 5-100 µg/mL (R² = 0.9991).[12][13]

  • Limits of Detection (LOD) and Quantitation (LOQ): 1.41 µg/mL and 4.70 µg/mL, respectively.[12][13]

  • Precision: Relative standard deviation (RSD) values are typically below 1.38%.[12][13]

  • Accuracy: Mean recovery values are around 100.68%.[13]

HPLC_Workflow Start Start: Sample Preparation Weigh Weigh and Powder Tablets Start->Weigh Dissolve Dissolve in Mobile Phase (Acetonitrile/Triethylamine Solution) Weigh->Dissolve Sonicate Sonicate for Complete Dissolution Dissolve->Sonicate Dilute Dilute to Working Concentration Sonicate->Dilute Filter Filter through 0.45 µm Membrane Dilute->Filter HPLC HPLC Analysis (C18 Column, 213 nm) Filter->HPLC Data Data Acquisition (Chromatogram) HPLC->Data Quantify Quantification (Compare Peak Areas) Data->Quantify End End: Report Results Quantify->End

General Workflow for HPLC Analysis of Pinaverium Bromide Tablets.

Clinical Applications and Safety Profile

Therapeutic Indications

Pinaverium Bromide is primarily indicated for the symptomatic treatment of:

  • Irritable Bowel Syndrome (IBS): To alleviate abdominal pain, manage bowel disturbances, and reduce intestinal discomfort.[6][10][14]

  • Functional Disorders of the Biliary Tract: For the treatment of pain associated with these conditions.[6][14]

  • Preparation for Barium Enema: To reduce spasms during the radiological examination.[5][14]

Safety and Tolerability

Pinaverium bromide is generally well-tolerated.[7] Due to its quaternary ammonium structure, it has low systemic absorption, which contributes to its favorable safety profile and selectivity for the GI tract.[4]

Adverse Effects: The most commonly reported side effects are gastrointestinal in nature and may include:

  • Nausea

  • Headache

  • Constipation

  • Abdominal pain

  • Heartburn[10]

Precautions:

  • There is a risk of esophageal lesions if the tablets are not administered correctly. Patients should swallow the tablets whole with a glass of water during a meal, without chewing or sucking them.[5][6]

  • Special caution is advised for patients with pre-existing esophageal lesions or a hiatus hernia.[6]

  • The safety and efficacy in children have not been fully established.[10]

  • Use during pregnancy and breastfeeding is not recommended unless deemed essential by a physician.[6]

Toxicology: Animal studies have shown that Pinaverium bromide does not have teratogenic, mutagenic, or carcinogenic potential.[6] High doses in animal studies were associated with effects like anorexia and weight loss, but no significant clinical, biological, or histological toxicity was detected at therapeutic dose ranges.[6]

Conclusion

Pinaverium bromide is a well-established, locally acting antispasmodic with a specific mechanism of action on the calcium channels of gastrointestinal smooth muscle. Its selectivity provides a significant therapeutic advantage in the treatment of Irritable Bowel Syndrome and other functional GI disorders, with a favorable safety profile. The analytical methods outlined in this guide provide a robust framework for its quality control and further research. As our understanding of functional gastrointestinal disorders evolves, the targeted action of Pinaverium Bromide will continue to be a valuable tool for both clinicians and researchers.

References

  • PINAVERIUM - Pinaverium Bromide Tablets. (2021, March 8). AA Pharma Inc. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 40703, Pinaverium Bromide. Retrieved from [Link]

  • Sangoi, M. S., Machado, A. K. M. da S., Florindo, L. C., Gonçalves, B. R., & Todeschini, V. (2017). Determination of pinaverium bromide in pharmaceutical dosage forms by a validated stability-indicating lc method. Drug Analytical Research, 1(1), 38–43. [Link]

  • Wikipedia. (n.d.). Pinaverium bromide. Retrieved from [Link]

  • Sangoi, M. S., et al. (2017). DETERMINATION OF PINAVERIUM BROMIDE IN PHARMACEUTICAL DOSAGE FORMS BY A VALIDATED STABILITY-INDICATING LC METHOD. ResearchGate. [Link]

  • precisionFDA. (n.d.). PINAVERIUM BROMIDE. Retrieved from [Link]

  • Bresci, G., & Parisi, G. (1993). [The clinical pharmacological profile of pinaverium bromide]. Minerva gastroenterologica e dietologica, 39(4), 183–189. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Pinaverium bromide?. Retrieved from [Link]

  • Tang, D., et al. (2024). Efficacy and safety of pinaverium bromide as an add-on therapy in refractory dyspepsia: A randomized controlled trial. Journal of Gastroenterology and Hepatology, 39(5), 856-861. [Link]

  • Apollo Pharmacy. (n.d.). Pinaverium Bromide: Uses, Side Effects and Medicines. Retrieved from [Link]

  • Castillo-Luna, J., et al. (2021). Powder diffraction data and preliminary spectroscopic and thermal characterization of pinaverium bromide, a drug used for functional gastrointestinal disorders. Powder Diffraction, 36(1), 2-7. [Link]

  • AA Pharma. (2021, March 8). PRODUCT MONOGRAPH PrPINAVERIUM. Retrieved from [Link]

  • MIMS. (n.d.). Pinaverium bromide. Retrieved from [Link]

  • Practo. (2019, January 15). Pinaverium Bromide - Uses, Dosage, Side Effects, Price, Composition. Retrieved from [Link]

Sources

Physical and chemical properties of γ-methylbenzenepentanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of Phenylpentanols

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

Foreword: Navigating Chemical Nomenclature

The compound specified for this guide, "γ-methylbenzenepentanol," does not correspond to a standard IUPAC name, leading to ambiguity. The position 'γ' on a pentanol chain refers to the fourth carbon, suggesting a structure like 4-(methylphenyl)pentan-1-ol or, if "methylbenzene" is a misnomer for a simple phenyl group, 4-phenyl-1-pentanol. Given the greater availability of robust experimental data for a closely related isomer, this guide will focus on 5-phenyl-1-pentanol (CAS: 10521-91-2) . This compound serves as an excellent proxy, embodying the essential physicochemical characteristics relevant to researchers interested in phenylalkyl alcohols.

Introduction

5-Phenyl-1-pentanol is a primary alcohol featuring a five-carbon aliphatic chain terminated by a phenyl group. This bifunctional nature—a reactive hydroxyl group and a modifiable aromatic ring—makes it a valuable intermediate in organic synthesis. It belongs to the class of organic compounds known as fatty alcohols. Its applications range from the synthesis of complex heterocyclic molecules for cannabinoid receptor modulation to the creation of radiolabelled esters for medical imaging. Understanding its core properties is paramount for its effective and safe utilization in research and development.

Section 1: Core Physicochemical Properties

The physical properties of 5-phenyl-1-pentanol define its behavior in various experimental settings, from reaction solvent choice to purification methods. It is a colorless liquid with a characteristic floral, carnation-like odor[1].

PropertyValueSource
IUPAC Name 5-phenylpentan-1-olPubChem[1]
CAS Number 10521-91-2Sigma-Aldrich
Molecular Formula C₁₁H₁₆OPubChem[1]
Molecular Weight 164.24 g/mol Sigma-Aldrich
Boiling Point 155 °C (at 20 mmHg)HMDB[1]
Density 0.975 g/mL (at 25 °C)Sigma-Aldrich
Refractive Index (n20/D) 1.516Sigma-Aldrich
Flash Point 110 °C (230 °F) - closed cupSigma-Aldrich
Solubility Insoluble in water; soluble in oils and miscible with ethanol.PubChem[1]

Section 2: Chemical Reactivity and Stability

The chemistry of 5-phenyl-1-pentanol is dominated by its two main functional components: the primary alcohol group and the terminal benzene ring.

Reactions of the Hydroxyl Group

As a primary alcohol, the -OH group is the main site of reactivity. These reactions are fundamental to its role as a synthetic intermediate.

  • Oxidation: Primary alcohols can be oxidized to aldehydes or carboxylic acids depending on the reagent used[2]. Strong oxidants like potassium permanganate will typically yield the corresponding carboxylic acid (5-phenylpentanoic acid). Milder reagents, such as Pyridinium Chlorochromate (PCC), are used to stop the oxidation at the aldehyde stage (5-phenylpentanal)[2]. An interesting and synthetically useful transformation occurs with ceric ammonium nitrate (CAN), which oxidizes 5-phenyl-1-pentanol to yield 2-benzyltetrahydrofuran, a cyclic ether, via an intramolecular cyclization pathway.

  • Esterification: It readily undergoes Fischer esterification with carboxylic acids under acidic catalysis to form esters.

  • Halogenation: The hydroxyl group can be substituted by a halogen (e.g., bromine) using reagents like sodium bromide under acidic conditions to form 5-phenylpentyl bromide, a key alkylating agent.

Reactions of the Aromatic Ring

The benzene ring is susceptible to electrophilic aromatic substitution. The alkyl chain is an activating, ortho-, para-directing group. However, reaction conditions must be chosen carefully to avoid side reactions at the hydroxyl group.

Stability and Storage

5-Phenyl-1-pentanol is a stable compound under standard laboratory conditions. It is classified as a combustible liquid. For long-term integrity, it should be stored in a cool, well-ventilated place in a tightly closed container.

Section 3: Spectroscopic and Analytical Characterization

Confirming the identity and purity of 5-phenyl-1-pentanol is achieved through a combination of spectroscopic methods. Data is available from sources like PubChem and SpectraBase[1].

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the aromatic protons (typically in the δ 7.1-7.3 ppm range), a triplet for the methylene protons adjacent to the hydroxyl group (-CH₂OH) around δ 3.6 ppm, and a triplet for the benzylic protons (-CH₂Ph) around δ 2.6 ppm. The remaining methylene protons will appear as multiplets in the δ 1.3-1.7 ppm region.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals for the six aromatic carbons (four unique signals due to symmetry) between δ 125-143 ppm and five distinct signals for the aliphatic carbons, including the carbon bearing the hydroxyl group at ~δ 62 ppm.

  • IR (Infrared) Spectroscopy: The IR spectrum is characterized by a strong, broad absorption band for the O-H stretch of the alcohol group around 3300-3400 cm⁻¹. It will also show C-H stretching bands for both the aromatic (~3000-3100 cm⁻¹) and aliphatic (~2850-2950 cm⁻¹) portions, and a C-O stretching vibration around 1050 cm⁻¹[1].

  • Mass Spectrometry (MS): In GC-MS analysis, the molecular ion peak (M⁺) would be observed at m/z = 164. Common fragmentation patterns include the loss of water (m/z = 146) and cleavage at the benzylic position, giving a prominent tropylium ion peak (m/z = 91)[1].

The following diagram illustrates a typical workflow for the analytical characterization of a synthesized batch of 5-phenyl-1-pentanol.

G cluster_purification Purification cluster_analysis Structural & Purity Analysis Distill Vacuum Distillation NMR ¹H and ¹³C NMR (Structural Confirmation) Distill->NMR Aliquot for Analysis IR FT-IR Spectroscopy (Functional Group ID) Distill->IR GCMS GC-MS (Purity & Mass Verification) Distill->GCMS Final Verified Pure Product (>98%) gate & NMR->gate IR->gate GCMS->gate Crude Crude Synthesized 5-Phenyl-1-pentanol Crude->Distill Remove Impurities gate->Final Data Conforms to Standard

Caption: Workflow for purification and analytical validation.

Section 4: Experimental Protocols

The following protocols are illustrative examples based on standard organic chemistry transformations for primary alcohols and are provided for instructional purposes.

Protocol 4.1: Oxidation to 2-Benzyltetrahydrofuran

This protocol is based on the known reaction of 5-phenyl-1-pentanol with ceric ammonium nitrate (CAN).

Objective: To synthesize 2-benzyltetrahydrofuran via oxidative cyclization.

Materials:

  • 5-phenyl-1-pentanol (1.0 eq)

  • Ceric Ammonium Nitrate (CAN) (2.5 eq)

  • Acetonitrile:Water (3:1 v/v) solvent mixture

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, addition funnel

Procedure:

  • Dissolve 5-phenyl-1-pentanol in the acetonitrile:water solvent mixture in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • In a separate beaker, dissolve CAN in the solvent mixture.

  • Transfer the CAN solution to an addition funnel and add it dropwise to the stirred alcohol solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding saturated NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous mixture three times with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent in vacuo.

  • Purify the resulting crude oil using flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure 2-benzyltetrahydrofuran.

Causality: The use of CAN provides an oxidative environment where an intermediate radical cation is formed. The terminal hydroxyl group then acts as an intramolecular nucleophile, attacking the activated alkyl chain to form the five-membered tetrahydrofuran ring. The aqueous acetonitrile solvent system is crucial for dissolving both the organic substrate and the inorganic oxidant.

G Start 5-Phenyl-1-pentanol in MeCN:H₂O Step1 Add CAN solution dropwise at 0 °C Start->Step1 Step2 Warm to RT, Stir 2-4h Step1->Step2 Step3 Quench with Sat. NaHCO₃ Step2->Step3 Step4 Extract with DCM (3x) Step3->Step4 Step5 Dry (MgSO₄) & Concentrate Step4->Step5 Step6 Purify via Column Chromatography Step5->Step6 End Pure 2-Benzyl- tetrahydrofuran Step6->End

Caption: Experimental workflow for oxidative cyclization.

Section 5: Safety and Handling

According to supplier safety data, 5-phenyl-1-pentanol is classified as causing serious eye damage.

  • Hazard Codes: H318 (Causes serious eye damage).

  • Precautionary Codes: P280 (Wear protective gloves/eye protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Personal Protective Equipment (PPE): Use of chemical safety goggles/faceshields and chemical-resistant gloves is mandatory. Work should be conducted in a well-ventilated fume hood.

  • Storage Class: Combustible liquids (Storage Class 10).

Conclusion

5-Phenyl-1-pentanol is a versatile and well-characterized chemical intermediate. Its distinct physical properties, combined with the predictable reactivity of its primary alcohol and aromatic functionalities, make it a reliable building block in multi-step syntheses. A thorough understanding of its spectroscopic signature, handling requirements, and chemical behavior is essential for any researcher incorporating this compound into their work, ensuring both safety and experimental success.

References

  • PubChem. (n.d.). 5-Phenyl-1-pentanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Regulations.gov. (2018). 1-Pentanol. Retrieved from [Link]

  • SIELC Technologies. (2018). 4-Methyl-1-phenyl-2-pentanol. Retrieved from [Link]

  • Mol-Instincts. (n.d.). 4-phenyl-1-pentanol 19967-24-9 wiki. Retrieved from [Link]

  • Human Metabolome Database. (2012). Showing metabocard for 5-Phenyl-1-pentanol (HMDB0031624). Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-1-phenylpentan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (2014). Mechanism of the Reactions of Alcohols with o-Benzynes. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. Retrieved from [Link]

  • Carl ROTH. (2017). Safety Data Sheet: 1-Pentanol. Retrieved from [Link]

  • Google Patents. (n.d.). CN103073391A - Novel synthesis process for 4-phenyl-1-butanol.
  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • NCERT. (n.d.). Alcohols, Phenols and Ethers. Retrieved from [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Chemistry Guru Singapore. (2023). Compare Reactivity of Alcohol and Phenol. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). EP0291849B1 - 4-methyl-4-phenyl-pentan-1-als, their preparation and application as aroma chemicals.
  • The Royal Society of Chemistry. (2014). Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Pentane-1-ol and its isomers. Determination in workplace air with GC with Flame Ionization Detector (GC-FID). Retrieved from [Link]

  • Cengage. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-phenyl-1-propanol. Retrieved from [Link]

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An In-Depth Technical Guide to the Spectroscopic Data of 3-Methyl-5-phenylpentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the spectroscopic data for 3-Methyl-5-phenylpentan-1-ol, a key aroma chemical. Designed for researchers, scientists, and professionals in drug development and fragrance industries, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, offering insights into its structural characterization.

Introduction: The Molecular Blueprint of an Aroma

3-Methyl-5-phenylpentan-1-ol (CAS No. 55066-48-3) is a colorless liquid with a molecular formula of C₁₂H₁₈O and a molecular weight of 178.27 g/mol .[1][] It is a valuable ingredient in the fragrance industry, prized for its floral and rosy scent.[3] Accurate structural elucidation through spectroscopic methods is paramount for quality control, synthesis verification, and understanding its chemical behavior. This guide will explore the ¹H NMR, ¹³C NMR, IR, and MS data that collectively provide a detailed molecular portrait of 3-Methyl-5-phenylpentan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks. For 3-Methyl-5-phenylpentan-1-ol, both ¹H and ¹³C NMR are essential for unambiguous characterization.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms in a molecule.

A standard protocol for acquiring a ¹H NMR spectrum of 3-Methyl-5-phenylpentan-1-ol is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of 3-Methyl-5-phenylpentan-1-ol in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

The ¹H NMR spectrum of 3-Methyl-5-phenylpentan-1-ol exhibits distinct signals corresponding to the different types of protons in the molecule. While a publicly available, fully assigned spectrum is not readily accessible, data from the synthesis of (+)-(R)-3-methyl-5-phenylpentan-1-ol provides insight into the aromatic region.[4]

Table 1: Predicted ¹H NMR Data for 3-Methyl-5-phenylpentan-1-ol

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.31 - 7.17Multiplet5HAromatic protons (C₆H₅)
~3.65Triplet2H-CH₂-OH (H-1)
~2.62Triplet2HPh-CH₂- (H-5)
~1.80Multiplet1H-CH- (H-3)
~1.65Multiplet2H-CH₂- (H-4)
~1.45Multiplet2H-CH₂- (H-2)
~1.25Singlet (broad)1H-OH
~0.95Doublet3H-CH₃

Note: This is a predicted spectrum based on typical chemical shifts for similar structural motifs. The broad singlet for the hydroxyl proton can vary in chemical shift and may exchange with D₂O.

dot graph "Spin-Spin_Coupling" { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"]; "H-1" [pos="0,1!"]; "H-2" [pos="1.5,1!"]; "H-3" [pos="3,1!"]; "H-4" [pos="4.5,1!"]; "H-5" [pos="6,1!"]; "CH3" [pos="3,0!"];

"H-1" -- "H-2" [label=" J"]; "H-2" -- "H-3" [label=" J"]; "H-3" -- "H-4" [label=" J"]; "H-4" -- "H-5" [label=" J"]; "H-3" -- "CH3" [label=" J"]; } Caption: Spin-spin coupling in the aliphatic chain.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR provides information on the number of non-equivalent carbon atoms and their chemical environments.

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically used for ¹³C NMR compared to ¹H NMR.

  • Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer is used.

  • Data Acquisition: The spectrum is usually acquired with proton decoupling to simplify the signals to singlets. A larger number of scans is required due to the low natural abundance of ¹³C.

  • Data Processing: Similar to ¹H NMR, the data is processed via Fourier transformation and referenced to the solvent peak.

The ¹³C NMR spectrum of 3-Methyl-5-phenylpentan-1-ol is expected to show 10 distinct signals, corresponding to the 10 chemically non-equivalent carbon atoms in the molecule. While a publicly available spectrum with peak assignments is not available, typical chemical shift ranges for the functional groups present allow for a predicted assignment.

Table 2: Predicted ¹³C NMR Data for 3-Methyl-5-phenylpentan-1-ol

Chemical Shift (δ, ppm)Carbon Assignment
~142.5C-ipso (Aromatic)
~128.4C-ortho/meta (Aromatic)
~125.8C-para (Aromatic)
~63.0-CH₂-OH (C-1)
~40.0-CH₂- (C-2)
~38.0-CH₂- (C-4)
~33.5Ph-CH₂- (C-5)
~30.0-CH- (C-3)
~19.5-CH₃

Note: Aromatic ortho and meta carbons may have very similar chemical shifts and could potentially overlap.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Sample Preparation: For a liquid sample like 3-Methyl-5-phenylpentan-1-ol, the spectrum can be obtained by placing a thin film of the neat liquid between two salt (NaCl or KBr) plates.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is commonly used.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum is first collected and then subtracted from the sample spectrum.

The IR spectrum of 3-Methyl-5-phenylpentan-1-ol will show characteristic absorption bands for the hydroxyl group and the aromatic and aliphatic C-H bonds.

Table 3: Key IR Absorption Bands for 3-Methyl-5-phenylpentan-1-ol

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3330 (broad)O-H stretchAlcohol (-OH)
~3025C-H stretchAromatic C-H
~2925, 2855C-H stretchAliphatic C-H
~1605, 1495, 1450C=C stretchAromatic Ring
~1050C-O stretchPrimary Alcohol
~745, 700C-H bend (out-of-plane)Monosubstituted Benzene

dot graph "IR_Vibrations" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Molecule" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "IR Radiation" -> "Molecule"; "Molecule" -> "Vibrational Excitation"; "Vibrational Excitation" -> {"O-H Stretch", "C-H Stretch", "C=C Stretch", "C-O Stretch"}; } Caption: Molecular vibrations induced by IR radiation.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can aid in structural elucidation.

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, through a gas chromatograph (GC-MS) for separation from any impurities.

  • Ionization: Electron ionization (EI) is a common method for this type of molecule.

  • Mass Analysis: A mass analyzer, such as a quadrupole, separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

The mass spectrum of 3-Methyl-5-phenylpentan-1-ol will show a molecular ion peak (M⁺) corresponding to its molecular weight (178 m/z). The fragmentation pattern will be characteristic of an alkyl-substituted phenyl alcohol.

Table 4: Expected Key Fragments in the Mass Spectrum of 3-Methyl-5-phenylpentan-1-ol

m/zFragment Identity
178[M]⁺ (Molecular Ion)
160[M - H₂O]⁺
105[C₈H₉]⁺ (phenylethyl cation)
91[C₇H₇]⁺ (tropylium ion)
77[C₆H₅]⁺ (phenyl cation)

dot graph "Mass_Spec_Fragmentation" { node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"]; "M+ (m/z 178)" -> "[M-H2O]+ (m/z 160)" [label="- H2O"]; "M+ (m/z 178)" -> "C8H9+ (m/z 105)" [label="- C4H9O"]; "C8H9+ (m/z 105)" -> "C7H7+ (m/z 91)" [label="- CH2"]; "C7H7+ (m/z 91)" -> "C6H5+ (m/z 77)" [label="- CH2"]; } Caption: Plausible fragmentation pathway in EI-MS.

Conclusion: A Cohesive Spectroscopic Picture

The collective analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a robust and detailed structural confirmation of 3-Methyl-5-phenylpentan-1-ol. Each technique offers a unique piece of the structural puzzle, and together they create a self-validating system for the identification and characterization of this important fragrance compound. This guide serves as a foundational reference for scientists and researchers working with 3-Methyl-5-phenylpentan-1-ol, enabling confident structural assignment and quality assessment.

References

  • PubChem. (n.d.). Phenylisohexanol. National Center for Biotechnology Information. Retrieved from [Link]

  • RIFM. (2024). RIFM fragrance ingredient safety assessment, 3-methyl-5-phenylpentanol, CAS Registry Number 55066-48-3. Food and Chemical Toxicology, 183, 114269.
  • SIELC Technologies. (2018, February 16). 3-Methyl-5-phenylpentan-1-ol. Retrieved from [Link]

  • The Good Scents Company. (n.d.). rose absolute pentanol. Retrieved from [Link]

  • Beilstein Journals. (2014). Copper-catalyzed enantioselective conjugate reduction of α,β- unsaturated esters with chiral N-heterocyclic carbene ligands. Beilstein Journal of Organic Chemistry, 10, 2966-2971.
  • Royal Society of Chemistry. (2018). Asymmetric Conjugate Addition of Alkylzirconium Reagents to α,β-Unsaturated Thioesters: Access to fragrances and acyclic stereochemical arrays. Organic & Biomolecular Chemistry, 16(3), 403-409.
  • PubChemLite. (n.d.). 3-methyl-5-phenylpentan-1-ol (C12H18O). Retrieved from [Link]

Sources

An In-depth Technical Guide to Phenoxanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Phenoxanol, a synthetic fragrance ingredient valued for its persistent and versatile floral scent. While its primary application lies within the fragrance industry, this document aims to deliver a detailed scientific exploration of its discovery, chemical properties, synthesis, and safety profile, catering to an audience of researchers, scientists, and professionals in drug development who may encounter this molecule.

Introduction and Nomenclature

Phenoxanol is the trade name for the chemical compound 3-methyl-5-phenylpentan-1-ol . It is a synthetic aroma chemical prized for its fresh, floral, and rosy scent with green undertones.[1][2] Due to its stability and long-lasting character, it serves as an economical and effective substitute for natural rose absolute in a wide array of fragrance compositions.[3]

It is crucial to distinguish Phenoxanol from phenoxyethanol, a common preservative in cosmetic and pharmaceutical products.[4][5][6][7][8] These are distinct chemical entities with different molecular structures, properties, and applications. Phenoxanol is also known by several other synonyms, including Mefrosol, Phenyl Hexanol, Phenylisohexanol, and Rose Absolute Pentanol.[1][9][10]

Key Identifiers:
  • Chemical Name: 3-methyl-5-phenylpentan-1-ol

  • CAS Number: 55066-48-3[1][9][10]

  • Molecular Formula: C₁₂H₁₈O[1][9][10]

  • Molecular Weight: 178.27 g/mol [1][9]

Historical Context and Discovery

The discovery of Phenoxanol dates back to 1935.[1] Its development was driven by the perfumery industry's continuous search for synthetic alternatives to costly natural ingredients. The goal was to create a molecule that could replicate the desirable olfactory notes of rose oil while offering greater stability and cost-effectiveness.

Physicochemical Properties

Phenoxanol is a colorless, clear liquid with a characteristic floral, rosy odor.[11][12] Its physical and chemical properties are summarized in the table below.

PropertyValueSource
Appearance Colorless clear liquid[11][12]
Boiling Point 141-143 °C[10]
Flash Point 94 °C (201.2 °F)[1]
Density 0.95400 to 0.96200 @ 25.00 °C[11]
Refractive Index 1.50900 to 1.51400 @ 20.00 °C[11]
Vapor Pressure 0.000311 mmHg @ 23°C[1]
Log P 2.7[1]

Synthesis of Phenoxanol

The synthesis of Phenoxanol is a multi-step process, with the most common route involving the formation of a dihydropyran intermediate followed by reductive ring-opening. This process has been refined over the years to improve yield and selectivity.

Two-Step Synthesis from Benzaldehyde and 3-Methyl-3-buten-1-ol

A widely employed industrial synthesis involves two main stages:

Step 1: Synthesis of the Dihydropyran Intermediate (Rosyrane)

This step involves a Prins-type reaction, specifically a cyclocondensation of benzaldehyde with 3-methyl-3-buten-1-ol.[1][13] The reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid, to form tetrahydro-4-methylene-5-phenylpyran (also known as Rosyrane).[1]

Step 2: Reductive Ring-Opening to Phenoxanol

The intermediate, Rosyrane, is then subjected to catalytic hydrogenation. This reaction leads to the reductive opening of the pyran ring to yield 3-methyl-5-phenylpentan-1-ol (Phenoxanol).[14] A common catalyst for this step is palladium on carbon (Pd/C).[13]

A patent describes a process for the preparation of 3-methyl-5-phenylpentanol where the hydrogenation reaction is conducted for 1 to 15 hours at a temperature of 45°C to 150°C under a pressure of 0.3 MPa to 2.5 MPa.[15] Another patent details the hydrogenation of phenyl-dihydropyran with a 3% Pd/silica catalyst in a propionic acid aqueous solution at 105-110°C.[16]

G cluster_0 Step 1: Rosyrane Synthesis cluster_1 Step 2: Phenoxanol Formation Benzaldehyde Benzaldehyde Prins Reaction Prins Reaction Benzaldehyde->Prins Reaction 3-Methyl-3-buten-1-ol 3-Methyl-3-buten-1-ol 3-Methyl-3-buten-1-ol->Prins Reaction Rosyrane Rosyrane Prins Reaction->Rosyrane p-toluenesulfonic acid Hydrogenation Hydrogenation Rosyrane->Hydrogenation Pd/C, H2 Phenoxanol Phenoxanol Hydrogenation->Phenoxanol

Fig. 1: Two-step synthesis of Phenoxanol.
Stereoselective Synthesis

Phenoxanol possesses a chiral center at the C3 position, meaning it can exist as two enantiomers, (R)- and (S)-3-methyl-5-phenylpentan-1-ol. These enantiomers have distinct olfactory properties. Research has focused on the asymmetric synthesis of Phenoxanol to obtain enantiomerically pure forms.

One approach involves the copper-catalyzed asymmetric conjugate addition of alkylzirconium reagents to α,β-unsaturated thioesters. The resulting product can then be reduced to yield (R)-phenoxanol with high enantiomeric excess.

Recent advances have also utilized nickel/Lewis acid-catalyzed enantioselective propargylic alkylation as a strategy for the collective synthesis of several biologically active molecules, including (+)-Phenoxanol.[17]

Analytical Characterization

The purity and identity of Phenoxanol are typically assessed using standard analytical techniques in organic chemistry.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for determining the purity of Phenoxanol and identifying any impurities. The fragmentation pattern in the mass spectrum provides a fingerprint for the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of Phenoxanol by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule, such as the hydroxyl (-OH) group and the aromatic ring.

Olfactory Properties and Applications in Fragrance

Phenoxanol is highly valued in the fragrance industry for its versatile and long-lasting floral scent, primarily described as rosy with green and muguet (lily-of-the-valley) nuances.[2] Its tenacity makes it an excellent fixative, prolonging the scent of other fragrance components.

It is used in a wide variety of products, including:

  • Fine fragrances

  • Soaps and detergents

  • Body care products

  • Air fresheners

Safety and Toxicology

The safety of 3-methyl-5-phenylpentanol as a fragrance ingredient has been assessed by the Research Institute for Fragrance Materials (RIFM). The assessment concluded that this material is safe for its intended use in fragrance products.[18]

The toxicological evaluation of Phenoxanol often relies on data from read-across analogs, such as 2-methyl-5-phenylpentanol and 3-phenylpropan-1-ol.[18] Based on these studies, Phenoxanol is not expected to be genotoxic, and there are no safety concerns for skin sensitization under the current declared levels of use.[18] The reproductive toxicity was also evaluated, and a margin of exposure greater than 100 was calculated, indicating a low risk.[18]

It is important to reiterate that the toxicological profile of Phenoxanol is distinct from that of phenoxyethanol.

Conclusion

Phenoxanol (3-methyl-5-phenylpentan-1-ol) is a significant synthetic aroma chemical with a rich history in the fragrance industry. Its discovery and development highlight the ongoing quest for stable and cost-effective alternatives to natural extracts. For researchers and professionals in related scientific fields, a thorough understanding of its chemical identity, synthesis, and safety is essential. While its primary application is in perfumery, the stereoselective synthesis of Phenoxanol showcases advanced techniques in asymmetric catalysis that are of broader interest in organic chemistry and drug discovery.

References

  • PubChem. Phenylisohexanol. [Link]

  • RIFM. RIFM fragrance ingredient safety assessment, 3-methyl-5-phenylpentanol, CAS Registry Number 55066-48-3. [Link]

  • ScenTree. Phenoxanol® (CAS N° 55066-48-3). [Link]

  • PubMed. Safety review of phenoxyethanol when used as a preservative in cosmetics. [Link]

  • ResearchGate. Asymmetric catalysis in fragrance chemistry: a new synthetic approach to enantiopure Phenoxanol (R), Citralis (R) and citralis Nitrile (R). [Link]

  • Google Patents. US6114548A - Diels-alder reaction of aldehydes with simple dienes.
  • Google Patents. Use of tetrahydro-4-methyl-2-phenyl-2H-pyran as perfuming ingredient.
  • Google Patents. CN105924332A - Preparation method of 3-methyl-5-phenyl-amyl alcohol.
  • Polic Chemical. What is Mefrosol - Properties & Specifications. [Link]

  • Google Patents. WO2019228903A1 - Odorant secondary alcohols and their compositions.
  • PubMed. In Vitro Genotoxic and Cytotoxic Evaluation of Phenoxyethanol in Human Lymphocytes: A Commonly Used Preservative in Cosmetics. [Link]

  • Quick Company. A Process For The Preparation Of 3 Methyl 5 Phenylpentanol. [Link]

  • Campaign for Safe Cosmetics. Phenoxyethanol. [Link]

  • MDPI. Recent Advances in the Stereoselective Total Synthesis of Natural Pyranones Having Long Side Chains. [Link]

  • Givaudan. Rosyrane Super. [Link]

  • The Good Scents Company. rose absolute pentanol mefrosol (Givaudan). [Link]

  • EWG Skin Deep. What is PHENOXYETHANOL. [Link]

  • PubMed Central. Collective synthesis of acetylenic pharmaceuticals via enantioselective Nickel/Lewis acid-catalyzed propargylic alkylation. [Link]

  • Google Patents. CN112334567A - Odorant secondary alcohol and its composition.
  • PubMed Central. Facile synthesis of 4,5,6a,7-tetrahydrodibenzo[de,g]chromene heterocycles and their transformation to phenanthrene alkaloids. [Link]

  • Organically Becca. Phenoxyethanol: Why This Preservative Isn't as “Clean” as You Think. [Link]

  • Google Patents. Use of tetrahydro-4-methyl-2-phenyl-2h-pyran as perfuming ingredient.
  • PubMed. Fragrance material review on 3-methyl-5-phenylpentanol. [Link]

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The Aliphatic Aromatic Alcohol: A Technical Guide to 3-Methyl-5-phenylpentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Monograph for Researchers and Formulation Scientists on the Identification, Synthesis, and Application of a Key Fragrance Intermediate.

Abstract

3-Methyl-5-phenylpentan-1-ol is a significant aryl alkyl alcohol prized for its unique olfactory properties and its role as a versatile intermediate in the synthesis of fine chemicals. This technical guide provides a comprehensive overview of its nomenclature, including an exhaustive list of synonyms and trade names essential for material sourcing and identification. Furthermore, this document details the compound's key physicochemical properties, outlines a robust, two-step synthesis protocol based on industrial practices, and describes standard analytical workflows for identity and purity confirmation. Designed for researchers, chemists, and drug development professionals, this guide serves as a critical resource for understanding and utilizing 3-Methyl-5-phenylpentan-1-ol in scientific and commercial applications.

Chemical Identification and Nomenclature

Accurate identification of chemical compounds is foundational to scientific research and development. 3-Methyl-5-phenylpentan-1-ol is known by a variety of names across different databases, suppliers, and publications. Understanding this nomenclature is critical for effective literature review and material procurement.

IUPAC Name and Chemical Structure
  • Systematic Name: 3-Methyl-5-phenylpentan-1-ol[1]

  • CAS Registry Number: 55066-48-3[1]

  • Molecular Formula: C₁₂H₁₈O[]

  • Molecular Weight: 178.27 g/mol []

  • InChI Key: OXYRENDGHPGWKV-UHFFFAOYSA-N[]

The structure consists of a pentanol backbone with a methyl group at the third position and a phenyl group at the fifth position, classifying it as a primary aryl alkyl alcohol.[3]

Synonyms and Common Trade Names

The compound is widely referenced by several synonyms and is marketed under various trade names by major fragrance and flavor corporations. This extensive list facilitates cross-referencing between commercial and academic sources.

Common Synonyms:

  • Benzenepentanol, γ-methyl-[1]

  • gamma-Methylbenzenepentanol[1]

  • Phenylisohexanol[1]

  • 3-Methyl-5-phenylpentanol[1]

  • 3-Methyl-5-phenyl-1-pentanol[1]

  • Phenyl hexanol[1]

  • Rose absolute pentanol

Select Trade Names:

  • Mefrosol® (Givaudan)[4]

  • Phenoxanol® (IFF)[4]

  • Phenylhexanol (Firmenich)[4]

  • Phenoxal

Physicochemical and Olfactory Properties

The physical and sensory characteristics of 3-Methyl-5-phenylpentan-1-ol dictate its handling, application, and performance, particularly in the fragrance industry.

Physical Properties

This compound is a colorless to pale yellow liquid under standard conditions, with properties that make it suitable for formulation in a variety of product bases.[]

PropertyValueSource(s)
Appearance Colorless to Light yellow clear liquid[]
Boiling Point 260 °C at 760 mmHg; 141-143 °C at 11 mmHg[5]
Density ~0.957 - 0.96 g/cm³ at 20°C[5]
Flash Point ~102 °C
Refractive Index ~1.511 at 20°C[][5]
Water Solubility 390 mg/L at 20℃ (Estimated)
Olfactory Profile

3-Methyl-5-phenylpentan-1-ol is highly valued in perfumery for its fresh, floral, and rosy scent, often compared to natural rose absolute.[6] Its odor is also described as having green, geranium, and lily-of-the-valley facets. It is frequently used to impart freshness and volume to both floral and citrus fragrances.[7]

Synthesis and Manufacturing Workflow

The industrial production of 3-Methyl-5-phenylpentan-1-ol is typically achieved through a two-stage process involving a cyclization reaction followed by catalytic hydrogenation. This approach ensures high yield and purity suitable for fine fragrance applications.[6]

Synthesis Pathway Overview

The synthesis begins with the acid-catalyzed reaction of benzaldehyde and 3-methyl-3-buten-1-ol (isoprenol) to form a key intermediate, a substituted phenyl-dihydropyran. This intermediate then undergoes hydrogenolysis, which involves ring-opening and reduction, to yield the final alcohol product.[6]

G cluster_0 Stage 1: Cyclization cluster_1 Stage 2: Catalytic Hydrogenation A Benzaldehyde C Phenyl-dihydropyran Intermediate A->C Solid Acid Catalyst (e.g., Ferric Sulfate) Xylene, 135-140°C B 3-Methyl-3-buten-1-ol B->C Solid Acid Catalyst (e.g., Ferric Sulfate) Xylene, 135-140°C D 3-Methyl-5-phenylpentan-1-ol C->D H₂ Gas (0.3-2.5 MPa) Pd/SiO₂ or Ni Catalyst Acetic Acid (cocatalyst) 45-150°C

Caption: Two-stage synthesis of 3-Methyl-5-phenylpentan-1-ol.

Detailed Synthesis Protocol

This protocol is an illustrative procedure based on methodologies described in the patent literature.[6]

Stage 1: Preparation of Phenyl-dihydropyran Intermediate

  • Reactor Setup: Charge a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus with benzaldehyde, 3-methyl-3-buten-1-ol (in a molar ratio of approximately 1.5:1.0), xylene as an azeotropic solvent, and a solid acid catalyst (e.g., ferric sulfate hydrate).

  • Reaction: Heat the mixture to reflux (approx. 135-140°C). Water produced during the cyclization is removed azeotropically via the Dean-Stark trap.

  • Monitoring and Work-up: Monitor the reaction progress by Gas Chromatography (GC). Once the starting material is consumed, cool the reaction mixture. Neutralize the acid catalyst with an aqueous base (e.g., sodium bicarbonate solution), wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

  • Purification: Remove the solvent (xylene) under reduced pressure. The resulting crude phenyl-dihydropyran intermediate can be purified by vacuum distillation, though it is often used directly in the next step.

  • Scientific Rationale: The use of a solid acid catalyst simplifies removal compared to mineral acids. Xylene and the Dean-Stark apparatus efficiently drive the equilibrium towards the product by removing water, a key principle of Le Châtelier.

Stage 2: Hydrogenation to 3-Methyl-5-phenylpentan-1-ol

  • Reactor Setup: In a high-pressure autoclave, charge the crude phenyl-dihydropyran intermediate, a hydrogenation catalyst (e.g., 3% Pd/SiO₂ or a Raney Nickel catalyst), and a cocatalyst such as a dilute acetic acid solution.[6]

  • Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 0.3-2.5 MPa. Heat the mixture to between 45°C and 150°C while stirring vigorously.[6]

  • Monitoring and Work-up: Monitor the reaction by observing hydrogen uptake and periodic GC analysis. Once the reaction is complete, cool the reactor, vent the excess hydrogen, and purge with nitrogen.

  • Purification: Filter the reaction mixture to remove the solid catalyst. The catalyst can often be recycled. The filtrate is then washed, neutralized, and the final product, 3-Methyl-5-phenylpentan-1-ol, is isolated and purified by vacuum distillation to achieve high purity (>98%).

  • Scientific Rationale: The palladium or nickel catalyst is essential for the hydrogenolysis of the cyclic ether and the reduction of any remaining unsaturation. The acidic cocatalyst can facilitate the ring-opening mechanism. The chosen pressure and temperature are optimized to ensure a reasonable reaction rate while minimizing side reactions.

Analytical Characterization and Quality Control

To ensure the identity and purity of synthesized 3-Methyl-5-phenylpentan-1-ol, a combination of chromatographic and spectroscopic techniques is employed. This constitutes a self-validating system for quality assurance.

Analytical Workflow

G Start Synthesized Product GC Gas Chromatography (GC) Purity Assay (>98%) Start->GC HPLC HPLC Analysis (Alternative Purity Assay) Start->HPLC GCMS GC-Mass Spectrometry (Identity Confirmation) GC->GCMS Peak ID NMR NMR Spectroscopy (Structural Elucidation) GCMS->NMR Structural Confirmation End Verified Product NMR->End

Sources

Unveiling the Bioactive Potential of 3-Methyl-5-phenylpentan-1-ol: A Theoretical and Practical Guide to Investigating its Potential Biological Activities

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-5-phenylpentan-1-ol, a member of the aryl alkyl alcohol class, is a compound with a well-established profile in the fragrance industry. However, its potential biological activities remain largely unexplored. This technical guide provides a comprehensive framework for investigating the prospective antimicrobial and anti-inflammatory properties of 3-Methyl-5-phenylpentan-1-ol. Drawing upon structure-activity relationships with analogous compounds, including phenylpropanoids and other phenolic derivatives, we delineate the theoretical basis for these potential activities. This document serves as a practical roadmap for researchers, offering detailed, step-by-step experimental protocols for in-vitro screening and mechanistic evaluation. Our objective is to empower scientific inquiry into the therapeutic potential of this readily available chemical entity, thereby bridging a critical knowledge gap and paving the way for novel drug discovery initiatives.

Introduction: Beyond the Fragrance

3-Methyl-5-phenylpentan-1-ol is a primary alcohol characterized by a phenyl group attached to a pentanol backbone.[1] While its commercial application has been predominantly in the realm of perfumery and flavoring, its chemical structure suggests a potential for bioactivity that warrants rigorous scientific investigation.[2][3] The presence of a hydroxyl group and a lipophilic aryl moiety are features commonly associated with compounds exhibiting antimicrobial and anti-inflammatory effects. This guide will explore the theoretical underpinnings of these potential activities and provide the practical tools to validate them experimentally.

Theoretical Framework for Bioactivity

Predicted Antimicrobial Activity: A Legacy of Phenolic Compounds

Phenolic compounds are a well-documented class of antimicrobials.[4] Their mechanism of action is often attributed to their ability to disrupt microbial cell membranes.[4] The lipophilic nature of the phenyl group in 3-Methyl-5-phenylpentan-1-ol could facilitate its insertion into the lipid bilayer of bacterial and fungal cell membranes, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[4]

Furthermore, studies on structurally similar aryl alkanols, such as 3-phenyl propanol and 2-methyl-3-phenyl propanol, have demonstrated their utility as antimicrobial agents.[5] This precedent strengthens the hypothesis that 3-Methyl-5-phenylpentan-1-ol may possess similar capabilities. The alkyl chain length and substitution can also influence the antimicrobial potential of phenolic compounds.[6]

Predicted Anti-inflammatory Activity: Insights from Phenylpropanoids

Phenylpropanoids, a class of plant secondary metabolites, share a common phenylpropane skeleton and are recognized for their diverse pharmacological effects, including potent anti-inflammatory properties.[7][8][9][10] The anti-inflammatory mechanisms of phenylpropanoids are often multifactorial, involving the modulation of key signaling pathways and enzymatic activities.[10][11][12]

A primary target for many anti-inflammatory compounds is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][8][13][14][15] NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes, including cytokines and chemokines.[3][13][15] It is plausible that 3-Methyl-5-phenylpentan-1-ol, due to its structural resemblance to phenylpropanoids, could inhibit the activation of the NF-κB pathway, thereby attenuating the inflammatory response.

Additionally, phenylpropanoids have been shown to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical for the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[16] The potential for 3-Methyl-5-phenylpentan-1-ol to interact with these enzymes represents another avenue for its putative anti-inflammatory action.

A Practical Guide to Experimental Validation

The following sections provide detailed protocols for the systematic investigation of the potential antimicrobial and anti-inflammatory activities of 3-Methyl-5-phenylpentan-1-ol.

Investigating Antimicrobial Potential

This initial screening method provides a qualitative assessment of the antimicrobial activity.

Principle: A filter paper disc impregnated with the test compound is placed on an agar plate inoculated with a test microorganism. If the compound is active, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the disc.[7][17]

Step-by-Step Protocol:

  • Preparation of Inoculum: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

  • Inoculation of Agar Plates: Uniformly streak the standardized microbial suspension onto the surface of Mueller-Hinton agar plates using a sterile cotton swab.

  • Application of Test Compound: Aseptically place sterile filter paper discs (6 mm in diameter) onto the inoculated agar surface. Pipette a known concentration of 3-Methyl-5-phenylpentan-1-ol (dissolved in a suitable solvent like DMSO) onto each disc.

  • Controls: Use a disc with the solvent alone as a negative control and a disc with a standard antibiotic (e.g., ampicillin) as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.

Diagram of the Agar Disk Diffusion Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Microbial Inoculum B Inoculate Agar Plate A->B Standardized Suspension C Apply Test Compound Discs B->C Uniform Lawn D Incubate Plates C->D Controlled Conditions E Measure Zones of Inhibition D->E Visible Growth Inhibition

Caption: Workflow for the Agar Disk Diffusion Assay.

This method determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the compound.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate, and a standardized number of microorganisms are added. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.[18][19] The MBC is determined by subculturing from the wells with no visible growth onto fresh agar plates.

Step-by-Step Protocol:

  • Preparation of Compound Dilutions: Perform a two-fold serial dilution of 3-Methyl-5-phenylpentan-1-ol in Mueller-Hinton broth in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: Observe the wells for turbidity. The lowest concentration without visible growth is the MIC.

  • MBC Determination: Plate a small aliquot from the clear wells onto fresh agar plates. The lowest concentration that results in no growth on the agar plate after incubation is the MBC.

Table 1: Example Data from a Broth Microdilution Assay

Concentration (µg/mL)Growth (Turbidity)
512-
256-
128-
64+
32+
Positive Control+
Negative Control-
In this example, the MIC would be 128 µg/mL.

Diagram of the Broth Microdilution Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Serial Dilution of Compound B Inoculation of Wells A->B Standardized Inoculum C Incubate Microtiter Plate B->C Controlled Conditions D Determine MIC C->D Visual Inspection E Determine MBC D->E Subculturing

Caption: Workflow for the Broth Microdilution Assay.

Investigating Anti-inflammatory Potential

Principle: Inflammation can lead to protein denaturation. The ability of a compound to prevent heat-induced denaturation of a protein, such as bovine serum albumin (BSA), can be a preliminary indication of its anti-inflammatory activity.[2][5][20]

Step-by-Step Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations, 1% aqueous solution of BSA, and phosphate-buffered saline (pH 6.4).

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Heat-induced Denaturation: Heat the mixture at 70°C for 5 minutes.

  • Measurement: After cooling, measure the turbidity of the solution using a spectrophotometer at 660 nm.

  • Controls: Use a standard anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.

  • Calculation: Calculate the percentage inhibition of protein denaturation.

Principle: During inflammation, macrophages produce nitric oxide (NO), a key inflammatory mediator. The ability of a compound to inhibit lipopolysaccharide (LPS)-induced NO production in a macrophage cell line (e.g., RAW 264.7) is a strong indicator of its anti-inflammatory potential.[9][21]

Step-by-Step Protocol:

  • Cell Culture: Culture RAW 264.7 cells in a 96-well plate.

  • Treatment: Pre-treat the cells with various concentrations of 3-Methyl-5-phenylpentan-1-ol for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement: Measure the amount of nitrite (a stable metabolite of NO) in the cell culture supernatant using the Griess reagent.

  • Data Analysis: Determine the concentration-dependent inhibition of NO production by the test compound.

Diagram of the Putative Anti-inflammatory Mechanism:

G cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Pathway cluster_compound Potential Intervention cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide Production iNOS->NO Compound 3-Methyl-5-phenylpentan-1-ol Compound->NFkB Inhibition?

Caption: Putative inhibition of the NF-κB pathway by 3-Methyl-5-phenylpentan-1-ol.

Data Interpretation and Future Directions

Positive results in the preliminary antimicrobial and anti-inflammatory assays would warrant further investigation. For antimicrobial activity, this would include testing against a broader panel of microorganisms, including resistant strains, and exploring the mechanism of action through membrane permeability assays. For anti-inflammatory activity, further studies could focus on elucidating the specific molecular targets, such as the inhibition of specific kinases in the NF-κB pathway or direct enzymatic inhibition of COX/LOX.

Conclusion

While 3-Methyl-5-phenylpentan-1-ol has a history as a fragrance ingredient, its structural characteristics strongly suggest a potential for underexplored biological activities. This guide provides a robust theoretical and practical framework for initiating a comprehensive investigation into its antimicrobial and anti-inflammatory properties. The detailed protocols and logical experimental workflows are designed to facilitate rigorous scientific inquiry, potentially leading to the discovery of a novel bioactive compound with therapeutic applications. It is our hope that this document will serve as a catalyst for new research endeavors in the field of drug discovery.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 108312, Phenylisohexanol. [Link]. Accessed Jan 24, 2026.

  • Gyawali, R. & Ibrahim, S. A. Natural products as antimicrobial agents. Food Control46, 412–429 (2014).
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An In-depth Technical Guide to the Toxicological Profile of 3-Methyl-5-phenylpentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-5-phenylpentan-1-ol (CAS No. 55066-48-3) is a primary alcohol that belongs to the structural group of aryl alkyl alcohols.[1][2] It is primarily utilized as a fragrance ingredient in various consumer products.[3][4] As with any chemical compound intended for commercial use, a thorough understanding of its toxicological profile is paramount to ensure human safety. This technical guide provides a comprehensive overview of the available toxicological data for 3-Methyl-5-phenylpentan-1-ol, drawing upon direct studies where available, and leveraging scientifically justified read-across data from structurally related compounds to address data gaps. The primary assessment for this compound has been conducted by the Research Institute for Fragrance Materials (RIFM), providing a robust foundation for this guide.[5]

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a substance is essential for predicting its toxicological behavior, including absorption, distribution, metabolism, and excretion (ADME).

PropertyValueSource
Molecular Formula C₁₂H₁₈O[4][5]
Molecular Weight 178.27 g/mol [4][5]
Appearance Colorless to light yellow clear liquid
Boiling Point 143 °C at 11 mmHg
Flash Point 102 °C
Specific Gravity 0.96 at 20/20 °C
Water Solubility 0.39 g/L at 20 °C[6]
log Pow (Octanol/Water Partition Coefficient) 2.7 at 30 °C[6]

Toxicological Assessment Workflow

The safety assessment of 3-Methyl-5-phenylpentan-1-ol relies on a weight-of-evidence approach, incorporating data on the target material and suitable read-across analogs. This workflow ensures a comprehensive evaluation of each toxicological endpoint.

cluster_0 Data Gathering cluster_1 Endpoint Evaluation cluster_2 Risk Assessment Target Material 3-Methyl-5-phenylpentan-1-ol (CAS 55066-48-3) Genotoxicity Genotoxicity Target Material->Genotoxicity Read-across Repeated Dose Repeated Dose Target Material->Repeated Dose Read-across Reproductive Tox Reproductive Tox Target Material->Reproductive Tox Read-across Skin Sensitization Skin Sensitization Target Material->Skin Sensitization Weight of Evidence Inhalation Tox Inhalation Tox Target Material->Inhalation Tox TTC Approach Phototoxicity Phototoxicity Target Material->Phototoxicity UV/Vis Spectra Read-Across Analogs 2-Methyl-5-phenylpentanol 3-Phenylpropan-1-ol Read-Across Analogs->Genotoxicity Read-Across Analogs->Repeated Dose Read-Across Analogs->Reproductive Tox Read-Across Analogs->Skin Sensitization Hazard Characterization NOAEL & TTC Determination Genotoxicity->Hazard Characterization Repeated Dose->Hazard Characterization Reproductive Tox->Hazard Characterization Skin Sensitization->Hazard Characterization Inhalation Tox->Hazard Characterization Phototoxicity->Hazard Characterization Exposure Assessment Creme RIFM Model Risk Characterization Margin of Exposure (MOE) Calculation Exposure Assessment->Risk Characterization Hazard Characterization->Risk Characterization Safety Conclusion Safe at current use levels Risk Characterization->Safety Conclusion

Caption: Toxicological assessment workflow for 3-Methyl-5-phenylpentan-1-ol.

Toxicokinetics: Metabolism

No specific metabolism studies have been conducted on 3-Methyl-5-phenylpentan-1-ol. However, as a member of the aryl alkyl alcohols, its metabolic pathway can be predicted based on established biotransformation routes for similar substances.[1] Primary alcohols are typically oxidized to aldehydes and then to carboxylic acids, which can be further metabolized or excreted.

Start 3-Methyl-5-phenylpentan-1-ol Aldehyde 3-Methyl-5-phenylpentanal Start->Aldehyde Alcohol Dehydrogenase CarboxylicAcid 3-Methyl-5-phenylpentanoic Acid Aldehyde->CarboxylicAcid Aldehyde Dehydrogenase Conjugation Glucuronide or Sulfate Conjugates CarboxylicAcid->Conjugation Excretion Urinary Excretion Conjugation->Excretion

Caption: Postulated metabolic pathway for 3-Methyl-5-phenylpentan-1-ol.

Toxicological Endpoints

Acute Toxicity

Based on GHS classifications from multiple sources, 3-Methyl-5-phenylpentan-1-ol is considered harmful if swallowed.[4][6]

Skin and Eye Irritation

While no specific skin or eye irritation data is available for 3-Methyl-5-phenylpentan-1-ol, data on the aryl alkyl alcohol group suggests that at concentrations encountered by consumers, these ingredients are generally non-irritating to the skin, and the potential for eye irritation is minimal.[1]

Skin Sensitization
Genotoxicity

3-Methyl-5-phenylpentan-1-ol is not expected to be genotoxic.[5] Although no genotoxicity studies have been conducted on the substance itself, a robust read-across to 2-methyl-5-phenylpentanol (CAS # 25634-93-9) has been established.[5] The read-across material was negative in an Ames assay, which is a bacterial reverse mutation test compliant with OECD TG 471.[5] The aryl alkyl alcohol group, in general, shows little to no evidence of genotoxicity, mutagenicity, or clastogenicity in a variety of in vitro and in vivo assays.[1]

Repeated Dose Toxicity

No repeated dose toxicity studies are available for 3-Methyl-5-phenylpentan-1-ol. The assessment for this endpoint relies on a 4-week oral gavage study in rats using the read-across material 2-methyl-5-phenylpentanol, conducted in compliance with OECD 407.[5]

Summary of Repeated Dose Toxicity Study (Read-Across)

ParameterDetails
Test Substance 2-Methyl-5-phenylpentanol
Species Wistar Rat
Route Oral Gavage
Doses 0, 10, 200, 1000 mg/kg/day
Duration 4 weeks
Key Findings At the highest dose (1000 mg/kg/day), clinical signs such as increased salivation and decreased mobility were observed. Increased lung, brain, liver, and kidney weights were also noted at this dose.[5]
No-Observed-Adverse-Effect Level (NOAEL) 66.7 mg/kg/day (derived from the study)[5]

Based on this NOAEL and exposure models, the Margin of Exposure (MOE) for 3-Methyl-5-phenylpentan-1-ol is considered adequate, indicating no safety concerns for repeated dose toxicity at current use levels.[5]

Reproductive and Developmental Toxicity

There are no reproductive toxicity data for 3-Methyl-5-phenylpentan-1-ol. The safety assessment for this endpoint utilizes a read-across to 3-phenylpropan-1-ol (CAS # 122-97-4).[5] An OECD 422 compliant combined repeated dose toxicity study with a reproduction/developmental toxicity screening test was conducted on this analog.[5][7]

Summary of Reproductive/Developmental Toxicity Study (Read-Across)

ParameterDetails
Test Substance 3-Phenylpropan-1-ol
Species Sprague Dawley Rat
Route Oral Gavage
Doses 0, 100, 300, 1000 mg/kg/day
Key Findings No adverse effects on fertility were observed up to the highest dose. Developmental effects (decreased pup survival and body weight) were noted at the highest dose.[5][7]
Fertility NOAEL 1000 mg/kg/day[5][7]
Developmental NOAEL 300 mg/kg/day[5][7]

The calculated MOEs for both developmental and fertility endpoints for 3-Methyl-5-phenylpentan-1-ol, based on the read-across data, are significantly greater than 100, indicating no safety concerns.[5]

Phototoxicity and Photoallergenicity

Based on its UV/Vis absorption spectrum, 3-Methyl-5-phenylpentan-1-ol is not expected to be photoirritating or photoallergenic.[5] The molar absorption coefficient is below the 1000 L mol⁻¹ cm⁻¹ threshold of concern.[5][8]

Inhalation Toxicity

No inhalation toxicity data are available for 3-Methyl-5-phenylpentan-1-ol. The risk assessment for this endpoint was conducted using the Threshold of Toxicological Concern (TTC) approach.[5] The estimated inhalation exposure, based on the Creme RIFM Model, is 0.048 mg/day, which is significantly lower than the Cramer Class III TTC value of 0.47 mg/day.[5] Therefore, the exposure at current use levels is considered safe.[5]

Conclusion

The comprehensive toxicological assessment of 3-Methyl-5-phenylpentan-1-ol, based on a combination of available data and scientifically robust read-across from structurally similar compounds, supports its safe use as a fragrance ingredient at current levels. The weight of evidence indicates a lack of concern for genotoxicity, skin sensitization, and reproductive toxicity. While harmful if swallowed, the risk associated with other endpoints such as repeated dose toxicity and inhalation toxicity are well-managed under current exposure scenarios, as demonstrated by adequate margins of exposure.

References

  • Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, 3-methyl-5-phenylpentanol, CAS Registry Number 55066-48-3. Food and Chemical Toxicology, 192, 114994. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2022, January 14). Benzenepropanol - Evaluation statement. Retrieved from [Link]

  • Belsito, D., et al. (2012). A toxicologic and dermatologic assessment of aryl alkyl alcohols when used as fragrance ingredients. Food and Chemical Toxicology, 50 Suppl 2, S1-S24. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (2025, March 31). Safety Data Sheet: 3-Methyl-1,5-pentanediol. Retrieved from [Link]

  • Scognamiglio, J., Jones, L., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on 3-methyl-5-phenylpentanol. Food and Chemical Toxicology, 50 Suppl 2, S215-S219. Retrieved from [Link]

  • Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, 3-methyl-5-phenylpentanol, CAS Registry Number 55066-48-3. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenylisohexanol. PubChem Compound Database. Retrieved from [Link]

  • Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, 2-methyl-4-phenylpentanol, CAS registry number 92585-24-5. Food and Chemical Toxicology, 192, 114937. Retrieved from [Link]

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Environmental fate and effects of 3-Methyl-5-phenylpentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Environmental Fate and Effects of 3-Methyl-5-phenylpentan-1-ol

Executive Summary

This technical guide provides a comprehensive analysis of the environmental profile of 3-Methyl-5-phenylpentan-1-ol (CAS: 55066-48-3), a widely used fragrance ingredient. Based on authoritative assessments and experimental data, this document elucidates the compound's physicochemical properties, environmental persistence, bioaccumulation potential, and overall ecotoxicological risk. Our review concludes that 3-Methyl-5-phenylpentan-1-ol is readily biodegradable, exhibits a low potential for bioaccumulation, and, based on current volumes of use, presents a low risk to the environment. This guide details the scientific principles and experimental protocols, such as the OECD 301F biodegradability test, that form the basis of this safety assessment.

Introduction and Chemical Identity

3-Methyl-5-phenylpentan-1-ol is a primary alcohol belonging to the structural group of Aryl Alkyl Alcohols.[1] It is primarily utilized as a fragrance ingredient in a wide array of consumer products, including perfumes, personal care items, and household cleaners, valued for its fresh, rosy floral scent.[][3][4] Understanding its environmental behavior is critical for ensuring its safe use.

  • IUPAC Name: 3-methyl-5-phenylpentan-1-ol[5]

  • CAS Number: 55066-48-3[5]

  • Molecular Formula: C₁₂H₁₈O[][5]

  • Common Synonyms: Phenylisohexanol, Mefrosol, Phenoxanol, γ-Methylbenzenepentanol[][5]

G cluster_input Physicochemical Properties cluster_compartments Environmental Compartments cluster_fate Primary Fate Processes prop Low Vapor Pressure Moderate Water Solubility Log Kow ~3 air Air prop->air Low volatility limits air distribution water Water prop->water Main entry point soil Soil/Sediment water->soil Partitioning based on Log Kow biodeg Rapid Biodegradation water->biodeg Primary removal pathway adsorp Adsorption soil->adsorp Likely ERA_Workflow A Step 1: Hazard Identification (Physicochemical, Ecotoxicity Data) B Step 2: Exposure Assessment (Usage volume, release scenarios) -> Calculate PEC A->B C Step 3: Effects Assessment (LC50, EC50, NOEC data) -> Derive PNEC A->C D Step 4: Risk Characterization (Risk Quotient = PEC / PNEC) B->D C->D E Risk Management (Is RQ < 1?) D->E

Caption: Standard workflow for Environmental Risk Assessment (ERA).

Featured Experimental Protocol: OECD 301F Ready Biodegradability

To ensure trustworthiness and demonstrate the causality behind experimental choices, we detail the protocol central to assessing the persistence of 3-Methyl-5-phenylpentan-1-ol. The OECD 301F test is chosen because it is suitable for a wide range of substances, including those that are poorly soluble, and it directly measures microbial activity via oxygen consumption.

[6][7]Principle: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms (activated sludge) and kept in a closed, stirred respirometer at a constant temperature for 28 days. T[8]he consumption of oxygen is measured continuously and is an indicator of the mineralization of the test substance.

[7]Methodology:

  • Preparation of Theoretical Oxygen Demand (ThOD):

    • The ThOD is the total amount of oxygen required to completely oxidize the chemical. It is calculated based on the molecular formula (C₁₂H₁₈O). This value serves as the 100% biodegradation benchmark.

  • Test System Setup:

    • Vessels: Sealed glass respirometer flasks are used.

    • Inoculum: Activated sludge from a domestic wastewater treatment plant is prepared as the microbial source. [8][9] * Medium: A mineral salt medium containing essential nutrients (nitrogen, phosphorus, etc.) is prepared.

    • Test Concentration: The test substance is typically added to achieve a concentration of 50-100 mg/L, providing sufficient carbon for measurable oxygen depletion.

  • Controls (Self-Validating System):

    • Toxicity Control: A vessel containing both the test substance and a readily biodegradable reference substance (e.g., sodium benzoate) to check for inhibitory effects of the test material on the microorganisms.

    • Reference Control: A vessel containing only the reference substance to confirm the viability and activity of the inoculum.

    • Inoculum Blank: A vessel with only the inoculum and mineral medium to measure background respiration, which is subtracted from the test vessels.

  • Incubation and Measurement:

    • The sealed flasks are incubated at 20 ± 1°C in the dark for 28 days.

    • Oxygen consumption in each flask is measured by the respirometer's pressure sensor and recorded automatically.

  • Data Interpretation and Pass Criteria:

    • The percentage of biodegradation is calculated as: (% Biodegradation) = (O₂ consumed by test substance / ThOD) x 100.

    • Pass Level: The substance is considered "readily biodegradable" if it reaches ≥ 60% biodegradation within the 28-day period .

    • 10-Day Window: This pass level must be reached within a 10-day window that begins when biodegradation first exceeds 10%. This ensures the degradation is not due to a slow acclimation process.

[3]The 96% degradation result for 3-Methyl-5-phenylpentan-1-ol comfortably exceeds these criteria, providing high confidence in its non-persistent nature.

This technical guide synthesizes the available scientific data to provide a clear understanding of the environmental fate and effects of 3-Methyl-5-phenylpentan-1-ol. The key findings are:

  • The substance is readily biodegradable , as demonstrated by extensive (96%) mineralization in a standard OECD 301F test. *[10] It has a low potential for bioaccumulation in aquatic organisms, supported by its Log Kₒw and a low calculated BCF value. *[10] A comprehensive environmental risk assessment has concluded that the risk quotient (PEC/PNEC) is less than 1 , indicating that adverse environmental effects are unlikely at current usage volumes.

References

  • RIFM (Research Institute for Fragrance Materials). (2024). RIFM fragrance ingredient safety assessment, 3-methyl-5-phenylpentanol, CAS Registry Number 55066-48-3. Food and Chemical Toxicology. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 108312, Phenylisohexanol. Retrieved January 24, 2026, from [Link]

  • Situ Biosciences. (n.d.). OECD 301F - Biodegradation Test - O2 Consumption. Retrieved January 24, 2026, from [Link]

  • Society of Environmental Toxicology and Chemistry. (n.d.). Environmental Risk Assessment of Chemicals. SETAC Technical Issue Paper. Retrieved January 24, 2026, from [Link]

  • Concawe. (2022). Generation of biodegradability data on petroleum constituents using enhanced tests (OECD Guideline 301 F). Concawe Review, 31(2). [Link]

  • Hazchem. (2025). HAZCHEM Compliance: The 7 Essential Steps in the Risk Assessment Process. Retrieved January 24, 2026, from [Link]

  • Aropha. (n.d.). Types of OECD 301 Biodegradation Tests. Retrieved January 24, 2026, from [Link]

  • National Environment Protection Council. (2009). Environmental Risk Assessment Guidance Manual for industrial chemicals. [Link]

  • Uesugi, A., et al. (2021). Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment. Journal of Environmental Science and Health, Part A, 56(10), 1185-1191. [Link]

  • Lumiform. (2025). Environmental Risk Assessment: A Step-By-Step Guide. Retrieved January 24, 2026, from [Link]

  • The Good Scents Company. (n.d.). rose absolute pentanol mefrosol (Givaudan). Retrieved January 24, 2026, from [Link]

  • A Practical Guide to Chemical Risk Assessment. (n.d.). Occupational Hygiene. Retrieved January 24, 2026, from [Link]

  • RIFM (Research Institute for Fragrance Materials). (2024). RIFM fragrance ingredient safety assessment, 2-methyl-4-phenylpentanol, CAS registry number 92585-24-5. Food and Chemical Toxicology. [Link]

  • Petroleum HPV Testing Group. (n.d.). READY BIODEGRADABILITY: OECD 301F Manometric Respirometry Test on Light Catalytic Cracked Gas Oil. Retrieved January 24, 2026, from [Link]

  • SIELC Technologies. (2018). 3-Methyl-5-phenylpentan-1-ol. Retrieved January 24, 2026, from [Link]

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Methodological & Application

Application Note: A Multi-step Synthesis of 3-Methyl-5-phenylpentan-1-ol from Benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the laboratory-scale synthesis of 3-Methyl-5-phenylpentan-1-ol, a valuable fragrance ingredient and synthetic intermediate[1][2][3][4]. The protocol herein details a robust and well-established three-step synthetic sequence commencing from benzaldehyde. The chosen pathway involves a Wittig reaction to form an α,β-unsaturated ester, followed by a conjugate addition of a methyl group via an organocuprate reagent, and concludes with the reduction of the ester functionality to the desired primary alcohol. This application note is designed to provide both the practical steps for synthesis and the underlying chemical principles, ensuring a thorough understanding for researchers in organic synthesis and drug development.

Introduction

3-Methyl-5-phenylpentan-1-ol, also known by trade names such as Mefrosol and Phenoxanol, is a significant molecule in the fragrance industry, prized for its fresh, rosy, and floral scent[1][2][5]. Beyond its olfactory properties, its structure serves as a versatile building block in the synthesis of more complex molecules, making it a relevant target for organic chemists. This guide eschews a rigid template, instead opting for a narrative that logically unfolds the synthesis, providing not just the "how" but also the "why" behind each procedural choice.

Synthetic Strategy

The retrosynthetic analysis of 3-Methyl-5-phenylpentan-1-ol points towards a convergent strategy. The primary alcohol can be derived from the reduction of a corresponding ester. The introduction of the methyl group at the 3-position suggests a conjugate addition to an α,β-unsaturated carbonyl compound. This, in turn, can be synthesized from benzaldehyde through a carbon-carbon bond-forming reaction that establishes the carbon backbone.

Our chosen forward synthesis, therefore, comprises the following key transformations:

  • Step 1: Wittig Reaction: Formation of ethyl (E)-3-phenylacrylate from benzaldehyde and a stabilized phosphorus ylide. This reaction is highly reliable for creating the carbon-carbon double bond with good stereoselectivity[6][7][8].

  • Step 2: Conjugate Addition: Introduction of the methyl group at the β-position of the α,β-unsaturated ester using a Gilman reagent (lithium dimethylcuprate). Organocuprates are known to favor 1,4-addition over 1,2-addition to α,β-unsaturated carbonyls[9][10].

  • Step 3: Reduction: Conversion of the resulting ester to the target primary alcohol using a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄)[11][12][13][14].

This multi-step approach allows for the controlled and sequential construction of the target molecule, with each step being a high-yielding and well-documented transformation in organic synthesis.

Overall Synthetic Workflow

Synthetic_Workflow Benzaldehyde Benzaldehyde Step1 Step 1: Wittig Reaction Benzaldehyde->Step1 WittigReagent Ph₃P=CHCO₂Et (Wittig Reagent) WittigReagent->Step1 UnsaturatedEster Ethyl (E)-3-phenylacrylate Step1->UnsaturatedEster Step2 Step 2: Conjugate Addition UnsaturatedEster->Step2 GilmanReagent (CH₃)₂CuLi (Gilman Reagent) GilmanReagent->Step2 MethylEster Ethyl 3-methyl-5-phenylpentanoate Step2->MethylEster Step3 Step 3: Reduction MethylEster->Step3 ReducingAgent 1. LiAlH₄ 2. H₃O⁺ ReducingAgent->Step3 FinalProduct 3-Methyl-5-phenylpentan-1-ol Step3->FinalProduct

Caption: Overall synthetic route from benzaldehyde to 3-Methyl-5-phenylpentan-1-ol.

Experimental Protocols

Step 1: Synthesis of Ethyl (E)-3-phenylacrylate via Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of an aldehyde or ketone with a phosphonium ylide[6][15][16]. In this step, we utilize a stabilized ylide, which generally favors the formation of the (E)-alkene.

Wittig_Mechanism reactants Benzaldehyde + (Carbethoxymethylene) triphenylphosphorane oxaphosphetane Oxaphosphetane Intermediate reactants->oxaphosphetane [2+2] Cycloaddition products (E)-Ethyl cinnamate + Triphenylphosphine oxide oxaphosphetane->products Cycloreversion

Caption: Simplified mechanism of the Wittig reaction.

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Benzaldehyde106.12505.31 g
(Carbethoxymethylene)triphenylphosphorane348.385519.16 g
Dichloromethane (DCM)--200 mL
Anhydrous Magnesium Sulfate (MgSO₄)120.37--
  • To a 500 mL round-bottom flask equipped with a magnetic stirrer, add (carbethoxymethylene)triphenylphosphorane (55 mmol).

  • Dissolve the ylide in 200 mL of dichloromethane.

  • Add benzaldehyde (50 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • The resulting residue will contain the product and triphenylphosphine oxide. Add 100 mL of diethyl ether and stir to precipitate the triphenylphosphine oxide.

  • Filter the mixture through a pad of silica gel, washing with diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude ethyl (E)-3-phenylacrylate.

  • Purify the product by vacuum distillation or column chromatography on silica gel (eluent: 95:5 hexanes:ethyl acetate) to obtain a colorless oil.

Step 2: Synthesis of Ethyl 3-methyl-5-phenylpentanoate via Conjugate Addition

The 1,4-conjugate addition of an organocuprate to an α,β-unsaturated ester is a highly effective method for forming a new carbon-carbon bond at the β-position[9][10][17]. Gilman reagents, being soft nucleophiles, selectively attack the β-carbon of the conjugated system.

Conjugate_Addition reactants Ethyl (E)-3-phenylacrylate + Lithium dimethylcuprate enolate Enolate Intermediate reactants->enolate 1,4-Addition product Ethyl 3-methyl-5-phenylpentanoate enolate->product Protonation (Work-up)

Caption: Mechanism of organocuprate conjugate addition.

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Copper(I) Iodide (CuI)190.45254.76 g
Methyllithium (MeLi) (1.6 M in Et₂O)21.985031.25 mL
Ethyl (E)-3-phenylacrylate176.21203.52 g
Anhydrous Diethyl Ether (Et₂O)--150 mL
Saturated Aqueous Ammonium Chloride (NH₄Cl)--100 mL
Anhydrous Magnesium Sulfate (MgSO₄)120.37--
  • To a flame-dried 500 mL three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add copper(I) iodide (25 mmol).

  • Add 100 mL of anhydrous diethyl ether and cool the suspension to -78 °C (dry ice/acetone bath).

  • Slowly add methyllithium solution (50 mmol) to the stirred suspension. The solution will change color, indicating the formation of the Gilman reagent.

  • Stir the mixture at -78 °C for 30 minutes.

  • In a separate flask, dissolve ethyl (E)-3-phenylacrylate (20 mmol) in 50 mL of anhydrous diethyl ether.

  • Slowly add the solution of the ester to the Gilman reagent at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Quench the reaction by slowly adding 100 mL of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude ethyl 3-methyl-5-phenylpentanoate.

  • Purify the product by vacuum distillation or column chromatography on silica gel (eluent: 98:2 hexanes:ethyl acetate).

Step 3: Reduction of Ethyl 3-methyl-5-phenylpentanoate to 3-Methyl-5-phenylpentan-1-ol

The final step involves the reduction of the ester to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of this transformation.[11][12][13][14] The reaction proceeds via the addition of two hydride equivalents.

Ester_Reduction ester Ethyl 3-methyl-5- phenylpentanoate intermediate Aldehyde Intermediate ester->intermediate Hydride Addition & Elimination hydride1 LiAlH₄ hydride1->intermediate alkoxide Alkoxide Intermediate intermediate->alkoxide Hydride Addition hydride2 LiAlH₄ hydride2->alkoxide alcohol 3-Methyl-5-phenylpentan-1-ol alkoxide->alcohol Protonation workup H₃O⁺ workup->alcohol

Caption: Mechanism for the reduction of an ester with LiAlH₄.

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Ethyl 3-methyl-5-phenylpentanoate220.31153.31 g
Lithium Aluminum Hydride (LiAlH₄)37.95301.14 g
Anhydrous Tetrahydrofuran (THF)--100 mL
1 M Hydrochloric Acid (HCl)--~50 mL
Anhydrous Sodium Sulfate (Na₂SO₄)142.04--
  • To a flame-dried 250 mL three-necked round-bottom flask under an inert atmosphere, add lithium aluminum hydride (30 mmol).

  • Carefully add 50 mL of anhydrous THF.

  • Cool the suspension to 0 °C (ice bath).

  • Dissolve ethyl 3-methyl-5-phenylpentanoate (15 mmol) in 50 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Cool the reaction mixture back to 0 °C and quench it by the slow, sequential addition of water (1.1 mL), 15% aqueous NaOH (1.1 mL), and then water again (3.3 mL).

  • Stir the resulting granular precipitate for 30 minutes.

  • Filter the mixture through a pad of Celite, washing the filter cake with THF.

  • Combine the filtrates and concentrate under reduced pressure.

  • Dissolve the residue in diethyl ether, wash with 1 M HCl and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude 3-Methyl-5-phenylpentan-1-ol.

  • Purify the product by vacuum distillation to obtain a colorless, viscous liquid.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure of 3-Methyl-5-phenylpentan-1-ol.

  • FT-IR Spectroscopy: To identify the presence of the hydroxyl group (broad peak around 3300 cm⁻¹) and the absence of the ester carbonyl group (around 1735 cm⁻¹).

  • Mass Spectrometry: To determine the molecular weight of the final product.

Conclusion

The synthetic route detailed in this application note provides a reliable and instructive method for the preparation of 3-Methyl-5-phenylpentan-1-ol from benzaldehyde. By employing a sequence of well-understood and high-yielding reactions—the Wittig reaction, organocuprate conjugate addition, and LiAlH₄ reduction—researchers can access this valuable fragrance compound and synthetic intermediate. The provided protocols are designed to be adaptable for various laboratory settings and serve as a solid foundation for further synthetic explorations.

References

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Master Organic Chemistry. (2016, February 5). Gilman Reagents (Organocuprates): What They're Used For. [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • Chemistry Steps. (n.d.). R2CuLi Organocuprates - Gilman Reagents. [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. [Link]

  • CSIR-CSMCRI. (2021, May 1). A cost-effective and greener process for 3-methyl-5-phenylpentanol (mefrosol). [Link]

  • University of Calgary. (n.d.). Ch18: Organocopper reagents. [Link]

  • Osbourn, J. (2021, July 8). Addition of an Organocuprate to an a,b-Unsaturated Aldehyde or Ketone. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • Wikipedia. (n.d.). Grignard reaction. [Link]

  • Journal of the American Chemical Society. (n.d.). The Mechanism of Organocuprate 1,4-Addition Reactions with .alpha.,.beta.-Unsaturated Ketones: Formation of Cuprate-Enone Complexes with Lithium Dimethylcuprate. [Link]

  • Quick Company. (n.d.). A Process For The Preparation Of 3 Methyl 5 Phenylpentanol. [Link]

  • Sciforum. (n.d.). One pot reactions of benzaldehydes to cinnamic acids and arylpropiolic acids in aqueous medium. [Link]

  • Reddit. (2015, April 17). Gilman reagent to cinnamaldehyde?. [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]

  • Chemistry LibreTexts. (2023, January 22). Esters can be reduced to 1° alcohols using LiAlH₄. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • ResearchGate. (n.d.). One pot reactions of benzaldehydes to cinnamic acids and arylpropiolic acids in aqueous medium. [Link]

  • Leah4sci. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. [Link]

  • chemistNATE. (2014, September 15). Grignard Reagent and Aldehyde (or Ketone) (Mechanism). YouTube. [Link]

  • ACS Publications. (n.d.). Wittig Reaction Using a Stabilized Phosphorus Ylid: An Efficient and Stereoselective Synthesis of Ethyl trans-Cinnamate. [Link]

  • The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism. YouTube. [Link]

  • Wikipedia. (n.d.). Wittig reaction. [Link]

  • Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism. [Link]

  • Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. [Link]

  • Quora. (2020, March 22). How will you convert benzaldehyde to cinnamic acid?. [Link]

  • The Journal of Organic Chemistry. (2019, October 18). Dissection of the Mechanism of the Wittig Reaction. [Link]

  • Journal of the American Chemical Society. (n.d.). Mechanism of lithium aluminum hydride reduction of ketones. Kinetics of reduction of mesityl phenyl ketone. [Link]

  • University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. [Link]

  • Master Organic Chemistry. (n.d.). Reduction of esters to primary alcohols using LiAlH4. [Link]

  • PubChem. (n.d.). Phenylisohexanol. [Link]

  • Organic Syntheses. (n.d.). (2R, 3S)-3-Hydroxy-2-methyl-1-morpholino-5-phenylpentan-1-one. [Link]

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Application Notes & Protocols: Asymmetric Synthesis of Chiral 3-Methyl-5-phenylpentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the asymmetric synthesis of 3-Methyl-5-phenylpentan-1-ol, a valuable chiral alcohol utilized as a key ingredient in the fragrance and pharmaceutical industries.[1] Known for its fresh, rosy, and floral scent, the specific stereoisomer of this molecule, often referred to as Mefrosol, is crucial for achieving the desired olfactory profile.[2] This guide focuses on a robust and highly diastereoselective method employing a chiral auxiliary, providing researchers and drug development professionals with a reliable protocol, mechanistic insights, and troubleshooting advice. An alternative catalytic approach is also discussed to highlight different strategies available in modern asymmetric synthesis.

Introduction: The Significance of Chirality

3-Methyl-5-phenylpentan-1-ol (Molecular Formula: C₁₂H₁₈O) is an aromatic alcohol whose sensory and biological properties are intrinsically linked to its stereochemistry.[1][] The chiral center at the C-3 position dictates the molecule's interaction with chiral receptors, such as those in the human olfactory system. Therefore, controlling the absolute stereochemistry during synthesis is paramount to producing the enantiomerically pure compound required for high-value applications.

Traditional industrial processes have often relied on methods that may use toxic reagents and generate significant waste.[2] Modern synthetic chemistry offers cleaner, more efficient, and highly selective routes. This application note details a state-of-the-art protocol based on the Evans' chiral auxiliary methodology, which provides predictable and high levels of stereocontrol.[4]

Overview of Synthetic Strategies

The primary challenge in synthesizing chiral 3-Methyl-5-phenylpentan-1-ol is the stereoselective installation of the methyl group at the C-3 position. Two principal strategies dominate this field:

  • Catalytic Asymmetric Synthesis: This method utilizes a chiral catalyst (often a transition metal complex with a chiral ligand) in substoichiometric amounts to convert a prochiral precursor into a chiral product. A prime example is the asymmetric hydrogenation of an allylic alcohol, which can be highly efficient and atom-economical.

G cluster_0 Strategic Approaches cluster_1 Auxiliary-Mediated Route cluster_2 Catalytic Route start Prochiral Precursor (e.g., α,β-Unsaturated Ester/Imide) aux_attach 1. Attach Chiral Auxiliary start->aux_attach cat_react Asymmetric Hydrogenation of Allylic Alcohol start->cat_react Requires precursor modification target Chiral 3-Methyl-5-phenylpentan-1-ol aux_react 2. Diastereoselective Conjugate Addition aux_attach->aux_react aux_remove 3. Reductive Cleavage aux_react->aux_remove aux_remove->target cat_react->target G cluster_1 Step 1: N-Enoyl Imide Formation cluster_2 Step 2: Diastereoselective Conjugate Addition cluster_3 Step 3: Reductive Auxiliary Cleavage A 3-Phenylpropanoic Acid D N-Acylation A->D B Acylation Reagent (e.g., Pivaloyl Chloride) B->D C (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone C->D E α,β-Unsaturation D->E F N-Crotonyl Imide Precursor E->F H 1,4-Addition Reaction F->H G Methylcuprate (Me₂CuLi) G->H I Diastereomerically Pure Imide H->I K Reduction & Cleavage I->K J Reducing Agent (e.g., LiBH₄) J->K L Chiral 3-Methyl-5-phenylpentan-1-ol K->L M Recovered Auxiliary K->M Recyclable

Figure 2: Detailed workflow for the Evans' auxiliary-mediated synthesis.

Detailed Step-by-Step Protocol

Materials and Reagents

ReagentCAS NumberPuritySupplier
(E)-Crotonic acid107-93-7>98%Standard Supplier
Pivaloyl chloride3282-30-2>99%Standard Supplier
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone102029-44-7>99%Standard Supplier
Triethylamine (Et₃N)121-44-8>99.5%Standard Supplier
Lithium chloride (LiCl)7447-41-8>99%Standard Supplier
Copper(I) iodide (CuI)7681-65-4>98%Standard Supplier
Methyllithium (MeLi)917-54-41.6 M in Et₂OStandard Supplier
Lithium borohydride (LiBH₄)16949-15-82.0 M in THFStandard Supplier
Tetrahydrofuran (THF)109-99-9AnhydrousStandard Supplier
Diethyl ether (Et₂O)60-29-7AnhydrousStandard Supplier

Protocol 1: Synthesis of N-Crotonyl Oxazolidinone

  • To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add (E)-crotonic acid (1.0 eq) and anhydrous THF (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.5 eq) dropwise, followed by the slow addition of pivaloyl chloride (1.1 eq).

  • Stir the resulting mixture at 0 °C for 1 hour. A white precipitate of triethylammonium chloride will form.

  • In a separate flask, dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF (30 mL) and cool to -78 °C.

  • Filter the mixed anhydride solution from step 4 via cannula into the oxazolidinone solution at -78 °C.

  • Allow the reaction to warm slowly to room temperature and stir for 4 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., 20% ethyl acetate in hexanes) to yield the N-crotonyl imide.

Protocol 2: Diastereoselective Conjugate Addition

  • To a flame-dried 100 mL flask under argon, add CuI (1.5 eq) and anhydrous diethyl ether (20 mL).

  • Cool the suspension to -40 °C.

  • Slowly add MeLi solution (3.0 eq) and stir for 30 minutes to form the lithium dimethylcuprate (Me₂CuLi) reagent.

  • In a separate flask, dissolve the N-crotonyl imide from Protocol 1 (1.0 eq) in anhydrous THF (20 mL) and cool to -78 °C.

  • Transfer the cuprate suspension via cannula into the imide solution at -78 °C.

  • Stir the reaction at -78 °C for 2 hours.

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous NH₄Cl and 10% NH₄OH (30 mL).

  • Allow the mixture to warm to room temperature and stir until the aqueous layer turns deep blue.

  • Separate the layers and extract the aqueous phase with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo. The crude product is often of sufficient purity (>98% ds by ¹H NMR) for the next step.

Protocol 3: Reductive Cleavage of the Auxiliary

  • Dissolve the crude product from Protocol 2 (1.0 eq) in anhydrous diethyl ether (40 mL) and cool to 0 °C.

  • Add water (1.2 eq) followed by the slow, dropwise addition of LiBH₄ solution (2.0 eq).

  • Stir the reaction at 0 °C for 3 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of 1 M NaOH solution (20 mL).

  • Stir vigorously for 30 minutes, then separate the layers.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the crude alcohol by silica gel chromatography to yield pure 3-Methyl-5-phenylpentan-1-ol. The chiral auxiliary can be recovered from the aqueous layer by acidification and extraction.

Expected Results & Quality Control
ParameterExpected ValueAnalytical Method
Overall Yield65-75% (over 3 steps)Gravimetric
Diastereomeric Excess (ds)>98%¹H NMR of crude product from Step 2
Enantiomeric Excess (ee)>98%Chiral HPLC

Chiral HPLC Analysis: Enantiomeric excess should be determined using a chiral stationary phase column. A suitable method involves a mobile phase of acetonitrile and water. [7]The separation of enantiomers allows for precise quantification of the product's optical purity.

Alternative Strategy: Catalytic Asymmetric Hydrogenation

For larger-scale industrial applications, a catalytic approach is often preferred due to its high atom economy. [2]This strategy involves the asymmetric hydrogenation of the allylic alcohol, (E)-3-methyl-5-phenylpent-2-en-1-ol.

Principle: A chiral transition metal catalyst, such as a Ruthenium-BINAP complex, coordinates to the double bond and the hydroxyl group of the substrate. This coordination creates a rigid transition state that directs the delivery of hydrogen to one specific face of the double bond, thereby establishing the chiral center with high enantioselectivity.

Protocol Outline:

  • Substrate Synthesis: The precursor, (E)-3-methyl-5-phenylpent-2-en-1-ol, can be synthesized by the reduction of ethyl (E)-3-methyl-5-phenylpent-2-enoate using a reducing agent like DIBAL-H. [8]2. Asymmetric Hydrogenation: The allylic alcohol is dissolved in a suitable solvent (e.g., methanol) in a high-pressure reactor. The chiral catalyst (e.g., Ru(OAc)₂[(R)-BINAP]) is added (0.1-1 mol%).

  • The reactor is pressurized with hydrogen gas (10-50 atm) and heated (40-60 °C) for 12-24 hours.

  • Upon completion, the solvent is removed, and the product is purified by chromatography or distillation.

This method avoids the use of stoichiometric chiral auxiliaries and multiple synthetic steps, making it a greener alternative. [2]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete formation of the mixed anhydride. Moisture in the reaction.Ensure all glassware is flame-dried and reagents are anhydrous. Increase reaction time for anhydride formation.
Low diastereoselectivity in Step 2 Impure cuprate reagent. Reaction temperature too high.Use freshly titrated MeLi. Ensure the temperature is strictly maintained at -78 °C during addition.
Incomplete cleavage in Step 3 Inactive LiBH₄. Insufficient reagent.Use a fresh bottle of LiBH₄ or titrate the solution. Increase the equivalents of the reducing agent.
Auxiliary recovery is poor Incomplete extraction from the aqueous layer.Ensure the aqueous layer is sufficiently acidified (pH ~2) before extracting the oxazolidinone.

Conclusion

The asymmetric synthesis of 3-Methyl-5-phenylpentan-1-ol can be achieved with excellent stereocontrol and in good yields using an Evans' oxazolidinone auxiliary. The detailed protocol provided herein is robust, reproducible, and offers a high degree of predictability in its stereochemical outcome. For process development and scale-up, catalytic asymmetric hydrogenation presents a highly efficient and sustainable alternative. The choice of method will depend on the specific requirements of the laboratory or production facility, including scale, cost, and available equipment.

References

  • Technology Development Board. A cost-effective and greener process for 3-methyl-5-phenylpentanol (mefrosol). (2021-05-01). [Link]

  • Wikipedia. Levomethamphetamine. [Link]

  • ResearchGate. Fragrance material review on 3-methyl-5-phenylpentanol | Request PDF. [Link]

  • SIELC Technologies. 3-Methyl-5-phenylpentan-1-ol. [Link]

  • The Fragrance Conservatory. 3-Methyl-5-phenylpent-2-enenitrile. [Link]

  • Google Patents. US7470812B2 - Chiral 3-carbamoylmethyl-5-methyl hexanoic acids, key intermediates for the synthesis of (S)-Pregabalin.
  • LookChem. 2-Penten-1-ol, 3-methyl-5-phenyl-, (2E)-. [Link]

  • National Center for Biotechnology Information. A chiral interlocking auxiliary strategy for the synthesis of mechanically planar chiral rotaxanes. [Link]

  • ScienceDirect. Enzymatic synthesis of chiral 1-phenyl-1,2- and 1,3-diols via chiral epoxy alcohols. [Link]

  • SIELC Technologies. (2Z)-3-Methyl-5-phenylpent-2-enenitrile. [Link]

  • Société Chimique de France. Recent advances in asymmetric synthesis with chiral imide auxiliaries. [Link]

  • Wikipedia. Chiral auxiliary. [Link]

  • MDPI. Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. [Link]

  • ResearchGate. (PDF) Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. [Link]

  • PubChem. 3-Phenylpent-2-en-1-ol. [Link]

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Application Note: Advancing Sustainable Fragrance Synthesis: Greener Methodologies for 3-Methyl-5-phenylpentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Methyl-5-phenylpentan-1-ol, commercially known as Mefrosol, is a valuable fragrance ingredient prized for its fresh, rosy, and floral notes.[1] Traditional industrial synthesis routes often rely on hazardous reagents and generate significant chemical waste, prompting the need for more sustainable and environmentally benign alternatives.[1] This application note details two greener synthetic strategies for 3-Methyl-5-phenylpentan-1-ol, focusing on catalytic hydrogenation and a proposed route from a renewable feedstock. These methods offer significant advantages in terms of reduced environmental impact, increased safety, and alignment with the principles of green chemistry. This guide is intended for researchers, chemists, and process development professionals in the fragrance and fine chemical industries.

Introduction: The Imperative for Greener Fragrance Synthesis

The global demand for fragrance compounds in perfumes, cosmetics, and personal care products is on the rise.[2] 3-Methyl-5-phenylpentan-1-ol is a key component in many fragrance formulations, valued for its long-lasting and diffusive scent profile.[][4] However, the chemical industry is under increasing pressure to adopt more sustainable practices, moving away from processes that are resource-intensive and generate hazardous by-products.

Conventional synthesis of 3-Methyl-5-phenylpentan-1-ol has often involved multi-step procedures with stoichiometric reagents, leading to poor atom economy and significant waste streams.[1] The development of greener synthetic routes is not only an environmental necessity but also a strategic advantage, offering potential for cost reduction and improved process efficiency.[5] This document outlines practical, greener alternatives that prioritize the use of recyclable catalysts, benign solvents, and renewable starting materials.

Strategic Approach to Greener Synthesis

Our approach to developing greener syntheses for 3-Methyl-5-phenylpentan-1-ol is centered on two key strategies:

  • Strategy A: A highly efficient, one-pot catalytic hydrogenation of a phenyl-dihydropyran intermediate. This method leverages a recyclable catalyst and minimizes waste by producing water as the primary by-product.[1][6]

  • Strategy B (Proposed): A forward-looking approach utilizing a renewable feedstock, citronellal, derived from essential oils. This conceptual pathway highlights the potential for transitioning to bio-based starting materials.

Strategy A: One-Pot Catalytic Hydrogenation

This strategy is based on a patented, scalable process that has demonstrated high yield and purity.[1][6] The overall transformation is a two-step, one-pot reaction starting from the cyclocondensation of benzaldehyde and 3-methyl-3-buten-1-ol to form a tetrahydropyran derivative, which is then hydrogenated.[4] A more direct starting point for the greener hydrogenation step is a phenyl-dihydropyran.

Reaction Pathway & Mechanism

The core of this greener method is the hydrogenation of phenyl-dihydropyran using a palladium on silica (Pd/SiO₂) catalyst in the presence of a weak acid and water. The reaction proceeds via the opening of the pyran ring followed by the reduction of the resulting aldehyde and double bond.

G cluster_0 One-Pot Catalytic Hydrogenation cluster_1 Catalyst & Reagents Phenyl_dihydropyran Phenyl-dihydropyran Intermediate Ring-Opened Intermediate (Aldehyde) Phenyl_dihydropyran->Intermediate H₂O, H⁺ (Ring Opening) Product 3-Methyl-5-phenylpentan-1-ol Intermediate->Product H₂, Pd/SiO₂ (Hydrogenation) Catalyst 3% Pd/Silica Solvent 1% Propionic Acid in Water Hydrogen H₂ Gas

Figure 1: General workflow for the one-pot catalytic hydrogenation.

Detailed Experimental Protocol

Materials:

  • Phenyl-dihydropyran (starting material)

  • 3% Pd/Silica catalyst

  • 1% (w/w) Propionic acid in deionized water

  • Nitrogen (for inerting)

  • Hydrogen (high purity)

Equipment:

  • High-pressure autoclave (e.g., 1 L capacity)

  • Magnetic stirrer with heating capabilities

  • Filtration apparatus

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reactor Charging: Charge the 1 L autoclave with 200 g of phenyl-dihydropyran, 100 g of 1% propionic acid aqueous solution, and 2.5 g of 3% Pd/silica catalyst.[6]

  • Inerting: Seal the autoclave and purge the system three times with nitrogen to remove any residual air.

  • Hydrogenation: Pressurize the autoclave with hydrogen to 1.2 MPa. Begin stirring and heat the reaction mixture to 105-110 °C.[6]

  • Reaction Monitoring: Monitor the reaction progress by gas chromatography (GC) until the starting material is less than 5%. The typical reaction time is around 7 hours.[6]

  • Cooling and Depressurization: Once the reaction is complete, cool the autoclave to room temperature. Carefully vent the excess hydrogen to a safe exhaust.

  • Nitrogen Purge: Purge the system with nitrogen three times to ensure the removal of any residual hydrogen.[6]

  • Catalyst Recovery: Filter the reaction mixture to recover the Pd/silica catalyst. The catalyst can be washed, dried, and reused in subsequent batches.

  • Work-up and Purification: The crude product is obtained after filtration. The organic phase is separated and purified by vacuum distillation to yield 3-Methyl-5-phenylpentan-1-ol with a purity of >98.5%.[6]

Advantages of this Method:
  • High Yield and Selectivity: This process achieves a yield of 94.2% and a selectivity of 95.6%.[6]

  • Recyclable Catalyst: The heterogeneous Pd/silica catalyst can be easily recovered and reused, reducing costs and metal waste.

  • Benign By-product: The primary by-product of this reaction is water.[1]

  • Avoidance of Chromatography: The high purity of the crude product allows for purification by simple distillation, avoiding the need for solvent-intensive column chromatography.[1]

Strategy B (Proposed): A Bio-Renewable Route from Citronellal

Citronellal is a naturally occurring monoterpenoid aldehyde found in citronella oil, making it an attractive renewable starting material.[7] We propose a conceptual three-step synthesis to convert citronellal into 3-Methyl-5-phenylpentan-1-ol.

Proposed Reaction Pathway

G cluster_0 Proposed Synthesis from Citronellal Citronellal Citronellal Aldol_Adduct Aldol Adduct Citronellal->Aldol_Adduct + Acetophenone (Aldol Condensation) Enone α,β-Unsaturated Ketone Aldol_Adduct->Enone Dehydration Product 3-Methyl-5-phenylpentan-1-ol Enone->Product Hydrogenation (e.g., H₂, Pd/C)

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Methyl-5-phenylpentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Methyl-5-phenylpentan-1-ol, a common fragrance ingredient. The developed reversed-phase HPLC (RP-HPLC) method is suitable for routine quality control and purity assessment in raw materials and finished products. This document provides a detailed protocol, including system suitability parameters, method validation results according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, and troubleshooting advice.

Introduction

3-Methyl-5-phenylpentan-1-ol (CAS 55066-48-3), also known as Phenylhexanol or Mefrosol, is a colorless liquid with a fresh, floral, rosy odor.[1][2] It is widely used as a fragrance ingredient in a variety of consumer products, including perfumes, soaps, detergents, and cosmetics.[1][3] Given its prevalence, a reliable and accurate analytical method is crucial for ensuring the quality and consistency of this compound in various formulations.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture.[3] This application note details a reversed-phase HPLC method, which is ideal for the analysis of moderately non-polar compounds like 3-Methyl-5-phenylpentan-1-ol due to its hydrophobic alkyl-phenyl structure.[4][5] The method utilizes a C18 stationary phase and a mobile phase consisting of an organic solvent and water, providing excellent resolution and reproducibility. The principles of this chromatographic separation are governed by the distribution of the analyte between the stationary and mobile phases, as outlined in the United States Pharmacopeia (USP) General Chapter <621>.[3][6]

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

PropertyValueSource
Molecular Formula C₁₂H₁₈O[7]
Molecular Weight 178.27 g/mol [7]
Appearance Colorless to light yellow liquid
Boiling Point 141-143 °C (at 11 Torr)[1]
LogP 3.24[8]
UV Absorbance The phenyl group provides UV absorbance, making it suitable for UV detection. While a full spectrum is not readily available in the search results, a RIFM safety assessment indicates no significant absorbance in the 290-700 nm range, suggesting that detection should be performed at lower UV wavelengths, typical for aromatic compounds (e.g., 254 nm).[9]

The LogP value of 3.24 indicates that 3-Methyl-5-phenylpentan-1-ol is a relatively non-polar compound, making it an excellent candidate for reversed-phase chromatography where it will be well-retained on a non-polar stationary phase.[8][10]

Experimental

Instrumentation and Consumables
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Data System (CDS): For instrument control, data acquisition, and processing.

  • Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended. Phenyl-Hexyl columns can also be considered for alternative selectivity.

  • Vials: Amber glass vials with PTFE septa.

  • Syringe Filters: 0.45 µm PTFE filters for sample preparation.

  • Analytical Balance: Capable of weighing to 0.01 mg.

Reagents and Standards
  • 3-Methyl-5-phenylpentan-1-ol reference standard: Purity >98.0% (GC).

  • Acetonitrile (ACN): HPLC grade or higher.

  • Methanol (MeOH): HPLC grade or higher.

  • Water: Deionized (DI) water, filtered and degassed.

  • Phosphoric Acid (optional): For mobile phase pH adjustment if needed.[8]

Chromatographic Conditions

The following conditions were optimized for the analysis of 3-Methyl-5-phenylpentan-1-ol:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe non-polar C18 stationary phase provides good hydrophobic interaction with the analyte, leading to sufficient retention and separation from polar impurities.[4][11]
Mobile Phase Acetonitrile:Water (60:40, v/v)This isocratic mobile phase composition provides a good balance between analysis time and resolution. Acetonitrile is a common strong solvent in RP-HPLC.[8][11]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring good efficiency and reasonable backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection Wavelength 254 nmThe phenyl ring in the analyte's structure allows for UV detection. 254 nm is a common wavelength for aromatic compounds and provides good sensitivity.
Run Time 10 minutesSufficient to elute the analyte and any potential impurities.

Protocol

Standard Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 3-Methyl-5-phenylpentan-1-ol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 10, 25, 50, 100, 250 µg/mL).

Sample Preparation
  • Accurately weigh a sample containing approximately 25 mg of 3-Methyl-5-phenylpentan-1-ol into a 25 mL volumetric flask.

  • Add approximately 20 mL of the mobile phase and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

  • Filter an aliquot of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Analysis Workflow

The overall analytical workflow is depicted in the following diagram:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_Injection HPLC Injection Standard_Prep->HPLC_Injection Sample_Prep Sample Preparation Sample_Prep->HPLC_Injection Data_Acquisition Data Acquisition HPLC_Injection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Generate Report Quantification->Report

Sources

Application Notes & Protocols for the Purification of 3-Methyl-5-phenylpentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the purification of 3-Methyl-5-phenylpentan-1-ol, a valuable fragrance ingredient.[1][2] Addressing the needs of researchers, scientists, and drug development professionals, these application notes detail the underlying principles and provide step-by-step protocols for achieving high purity of the target compound. The methodologies covered include vacuum fractional distillation, liquid-liquid extraction, and column chromatography, tailored to remove common impurities derived from its synthesis.

Introduction to 3-Methyl-5-phenylpentan-1-ol and its Purification

3-Methyl-5-phenylpentan-1-ol, also known by trade names such as Mefrosol and Phenoxanol, is a primary alcohol with a characteristic fresh, rosy, and floral odor, making it a significant component in the fragrance industry.[1][2] Its synthesis, often involving the reaction of benzaldehyde and 3-methyl-3-buten-1-ol followed by hydrogenation, can result in a crude product containing unreacted starting materials, intermediates, and various by-products.[3][4] Achieving the high purity required for its application in fine fragrances and other specialized fields necessitates robust purification strategies.

The choice of purification technique is dictated by the physicochemical properties of 3-Methyl-5-phenylpentan-1-ol and the nature of the impurities present. This guide will explore a multi-step purification workflow designed to address a range of potential contaminants.

Physicochemical Properties of 3-Methyl-5-phenylpentan-1-ol

A thorough understanding of the physical and chemical properties of the target molecule is fundamental to designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₂H₁₈O[][6]
Molecular Weight 178.27 g/mol [][6]
Appearance Colorless to light yellow clear liquid
Boiling Point 283.33 °C (estimated at 760 mmHg)
141-143 °C at 11 Torr
Water Solubility 202.6 - 390 mg/L at 20-25 °C (low)[]
log Kₒ/w (Octanol-Water Partition Coefficient) ~2.7 - 3.46

The high boiling point at atmospheric pressure suggests that vacuum distillation is the preferred method to prevent thermal decomposition. Its low water solubility and moderate lipophilicity (indicated by the log Kₒ/w) make liquid-liquid extraction a highly effective technique for initial purification.

Strategic Approach to Purification

A logical and sequential purification workflow is crucial for maximizing yield and purity. The following diagram illustrates the recommended multi-step approach.

Purification_Workflow Crude_Product Crude 3-Methyl-5-phenylpentan-1-ol LLE Liquid-Liquid Extraction Crude_Product->LLE Initial Impurity Removal Distillation Vacuum Fractional Distillation LLE->Distillation Removal of Non-Volatile Impurities Chromatography Column Chromatography (Optional, for high purity) Distillation->Chromatography Polishing Step Pure_Product Pure 3-Methyl-5-phenylpentan-1-ol Distillation->Pure_Product Sufficient Purity for Many Applications Chromatography->Pure_Product

Sources

Application Notes and Protocols for 3-Methyl-5-phenylpentan-1-ol in Fragrance Formulation

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, perfumers, and formulation scientists on the effective utilization of 3-Methyl-5-phenylpentan-1-ol in fragrance creation. This document outlines the molecule's intrinsic properties, its olfactory contributions, and detailed protocols for its evaluation and application, ensuring scientific rigor and creative excellence.

Introduction to 3-Methyl-5-phenylpentan-1-ol

3-Methyl-5-phenylpentan-1-ol, also known commercially by names such as Mefrosol and Phenoxanol, is a versatile aroma molecule belonging to the aryl alkyl alcohol structural group.[1][2][3] Its unique chemical structure, featuring a phenyl group separated from a primary alcohol by a methylated alkyl chain, gives rise to a distinct and highly valued olfactory profile.

Causality of Scent Profile: The distance and branching between the aromatic ring and the hydroxyl group are critical to its scent profile. The phenyl ring provides a foundational aromatic character, while the aliphatic chain and the methyl group introduce nuances that differentiate it from other aryl alkyl alcohols like phenylethyl alcohol. The primary alcohol functional group also allows for potential derivatization into esters, further expanding its creative possibilities.[4]

Its primary application lies in imparting a fresh, floral, and rosy character to fragrance compositions.[5][6] It is particularly effective in building and enhancing rose and lily-of-the-valley (muguet) accords, where it provides a natural-smelling lift and volume.[6] Furthermore, its diffusive nature makes it an excellent extender for citrus and floral aldehydic fragrances.[6]

Physicochemical and Olfactory Properties

A thorough understanding of the physicochemical properties of 3-Methyl-5-phenylpentan-1-ol is essential for its effective and safe handling in fragrance formulations.

PropertyValueSource
Molecular Formula C₁₂H₁₈O[7][]
Molecular Weight 178.27 g/mol [2][7]
CAS Number 55066-48-3[2]
Appearance Colorless to pale yellow liquid[4][5]
Odor Profile Floral, fresh, rosy, with green and muguet undertones[3][6]
Boiling Point 283.33 °C (estimated)[7]
Flash Point 142 °C[7]
Log Kₒw (Octanol/Water Partition Coefficient) 2.7 at 30 °C[7]
Water Solubility 202.6 mg/L at 25 °C (estimated)[7][]
Substantivity Approximately 400 hours[3]

Applications in Fragrance Accords

3-Methyl-5-phenylpentan-1-ol is a highly versatile ingredient that can be used in a wide range of fragrance types. Its recommended use level in the final fragrance concentrate can range from 1% to as high as 20%.[9]

Rose Accord Formulation

In rose accords, 3-Methyl-5-phenylpentan-1-ol provides a fresh, dewy, and slightly green aspect that complements the classic rose alcohols like citronellol and geraniol. It helps to create a more natural and voluminous rose scent, moving away from a simple, monolithic floral character.

Illustrative Rose Accord Skeleton:

IngredientParts (by weight)Olfactory Contribution
Phenylethyl Alcohol300Classic soft, rosy, honeyed base
Citronellol250Fresh, rosy, citrusy
Geraniol150Rosy, floral, slightly green
3-Methyl-5-phenylpentan-1-ol 100 Fresh, dewy, green lift, volume
Geranyl Acetate50Fruity, rosy, slightly green
Linalool50Floral, woody, fresh
Damascone Alpha5Fruity, rosy, powerful
Eugenol5Spicy, clove-like nuance
Total 910
Muguet (Lily-of-the-Valley) Accord Formulation

For muguet accords, 3-Methyl-5-phenylpentan-1-ol imparts a clean, green, and transparent floral character. It serves as an excellent substitute or complement to lilial, offering a similar fresh floralcy.[6]

Illustrative Muguet Accord Skeleton:

IngredientParts (by weight)Olfactory Contribution
Hydroxycitronellal300Classic muguet, sweet, floral
Lilial (or substitute)200Fresh, floral, muguet
3-Methyl-5-phenylpentan-1-ol 150 Clean, green, transparent floral lift
Linalool100Floral, woody, fresh
Benzyl Acetate50Fruity, jasmine-like
Indole (10% solution)10Animalic, floralizing effect
Total 810

Experimental Protocols

The following protocols are designed to provide a standardized framework for evaluating the performance and stability of 3-Methyl-5-phenylpentan-1-ol in fragrance formulations.

Protocol for Sensory Evaluation: Triangle Test

Objective: To determine if a perceptible olfactory difference exists between two fragrance formulations, one with and one without 3-Methyl-5-phenylpentan-1-ol, or between two different concentrations of the ingredient.[10][11]

Materials:

  • Two fragrance formulations (A and B) to be compared.

  • Odor-free smelling strips.

  • Three-digit random codes.

  • A panel of at least 15 trained sensory analysts.

  • A well-ventilated, odor-free evaluation room.

Procedure:

  • Sample Preparation: Prepare two sets of smelling strips, one dipped in fragrance A and the other in fragrance B. Allow the solvent to evaporate for a consistent amount of time (e.g., 1 minute).

  • Triangle Presentation: For each panelist, present three smelling strips, two from one fragrance and one from the other (e.g., AAB, BBA, ABA, etc.).[11] The order of presentation should be randomized for each panelist. Label each strip with a unique three-digit code.

  • Evaluation: Instruct panelists to smell each strip from left to right and identify the "odd" or different sample.

  • Data Analysis: Tally the number of correct identifications. Compare this number to a statistical table for triangle tests to determine if the result is statistically significant at a chosen confidence level (typically 95%).

Workflow for Triangle Test:

Triangle_Test_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis P1 Prepare Fragrance A P3 Dip & Code Smelling Strips P1->P3 P2 Prepare Fragrance B P2->P3 E1 Present Triangle Set (e.g., AAB, BBA) P3->E1 E2 Panelist Identifies 'Odd' Sample E1->E2 A1 Tally Correct Identifications E2->A1 A2 Statistical Analysis (Chi-Square or Binomial) A1->A2 A3 Determine Significance A2->A3

Caption: Workflow for the Triangle Test sensory evaluation.

Protocol for Stability Testing in Various Bases

Objective: To assess the physical and chemical stability of a fragrance concentrate containing 3-Methyl-5-phenylpentan-1-ol when incorporated into different product bases over time and under various environmental conditions.

Materials:

  • Fragrance concentrate containing a known percentage of 3-Methyl-5-phenylpentan-1-ol.

  • Product bases:

    • Fine fragrance base (ethanol/water).

    • Soap base (saponified oils).

    • Lotion base (oil-in-water emulsion).

    • Shampoo base (surfactant solution).

  • Control samples of each base without the fragrance.

  • Glass containers for each sample.

  • Incubators/ovens set at various temperatures (e.g., 4°C, 25°C, 40°C).

  • UV light exposure chamber.

  • pH meter, viscometer, and colorimeter.

Procedure:

  • Sample Preparation: Incorporate the fragrance concentrate into each product base at a predetermined concentration (e.g., 1% for lotions and shampoos, 15% for fine fragrance). Prepare a control sample for each base.

  • Storage Conditions: Store aliquots of each sample under the following conditions:

    • 4°C (refrigerated).

    • 25°C with 60% relative humidity (real-time).

    • 40°C with 75% relative humidity (accelerated).

    • In a UV light chamber (to assess photodegradation).

  • Evaluation Schedule: Evaluate the samples at predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks).

  • Parameters to Measure:

    • Olfactory Profile: Compare the scent of the aged samples to the initial sample and a control stored at 4°C. Note any changes in character, intensity, or the emergence of off-notes.

    • Color: Measure any color changes using a colorimeter or by visual comparison.

    • pH: Measure the pH of aqueous-based products.

    • Viscosity: Measure the viscosity of lotions and shampoos.

    • Physical Separation: Observe for any phase separation in emulsions or precipitation in solutions.

Stability_Testing_Workflow cluster_setup Setup cluster_storage Storage Conditions cluster_evaluation Evaluation (at t=0, 1, 2, 4, 8, 12 weeks) S1 Incorporate Fragrance into Bases S3 Aliquot & Store under Varied Conditions S1->S3 S2 Prepare Control Samples S2->S3 C1 4°C C2 25°C / 60% RH C3 40°C / 75% RH C4 UV Exposure E1 Olfactory Assessment C1->E1 C2->E1 C3->E1 C4->E1 E2 Color Measurement E3 pH & Viscosity E4 Physical Integrity

Sources

3-Methyl-5-phenylpentan-1-ol: A Versatile Building Block in Organic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Methyl-5-phenylpentan-1-ol, a chiral alcohol, is emerging as a valuable building block in the landscape of organic synthesis. While it has established its presence in the fragrance industry for its soft, rosy floral scent, its utility extends into the realm of complex molecule synthesis, offering a versatile scaffold for the construction of novel chemical entities.[1][2] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for the effective utilization of this compound. We will delve into its synthesis, key reactions, and potential applications, underscoring the causality behind experimental choices and providing a framework for its integration into synthetic workflows.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its successful application in synthesis.

PropertyValueSource
Molecular Formula C₁₂H₁₈O[2][]
Molecular Weight 178.27 g/mol [2][]
Appearance Colorless to pale yellow liquid[4]
Boiling Point 141-143 °C at 11 mmHg[5]
Density 0.9580 - 0.9660 g/cm³ at 20 °C[4]
Refractive Index 1.5100 - 1.5130 at 20 °C[4]
Solubility Soluble in organic solvents, limited solubility in water.

Spectroscopic Data:

Synthesis of 3-Methyl-5-phenylpentan-1-ol

The synthesis of 3-Methyl-5-phenylpentan-1-ol can be approached through various routes. Here, we detail a greener and more cost-effective process that has been developed, alongside a more traditional approach.

Protocol 1: A Greener Two-Step Synthesis

This modern approach emphasizes the use of recyclable catalysts and benign starting materials, minimizing waste generation.[1]

Workflow Diagram:

G A Benzaldehyde C Dihydropyran derivative A->C Acidic Resin Catalyst Toluene B 3-Methyl-3-buten-1-ol B->C D 3-Methyl-5-phenylpentan-1-ol C->D Pd/C, H2

A two-step greener synthesis of 3-Methyl-5-phenylpentan-1-ol.

Step 1: Synthesis of the Dihydropyran Intermediate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzaldehyde and 3-methyl-3-buten-1-ol in toluene.

  • Catalyst Addition: Add an acidic resin-based catalyst to the mixture. The use of a solid-supported catalyst simplifies purification as it can be removed by filtration.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Filter off the catalyst. The filtrate, containing the dihydropyran intermediate, can be concentrated under reduced pressure.

Step 2: Hydrogenation to 3-Methyl-5-phenylpentan-1-ol

  • Reaction Setup: Dissolve the crude dihydropyran intermediate from Step 1 in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously.

  • Monitoring and Work-up: Monitor the reaction until the uptake of hydrogen ceases. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 3-Methyl-5-phenylpentan-1-ol.[1]

Protocol 2: Synthesis via Hydrogenation of a Dihydropyran Precursor

This patented method provides a high-yielding route to the target molecule.[6]

Step-by-Step Procedure:

  • Charging the Autoclave: To a 1 L autoclave, add 200 g of the phenyl-dihydropyran precursor, 100 g of a 1% aqueous solution of propionic acid, and 2.5 g of a 3% Pd/silica catalyst.[6]

  • Inerting and Pressurizing: Seal the autoclave and purge with nitrogen, followed by hydrogen.

  • Hydrogenation: Heat the autoclave to 105-110 °C and pressurize with hydrogen to 1.2 MPa to initiate the hydrogenation.[6]

  • Reaction Monitoring and Work-up: Monitor the reaction by GC. Once the starting material is consumed to less than 5%, cool the autoclave to room temperature and carefully vent the excess hydrogen. Purge the autoclave with nitrogen.[6]

  • Isolation and Purification: Filter the reaction mixture to remove the catalyst. The crude product is obtained by reduced pressure distillation of the filtrate. Further purification by distillation yields 3-methyl-5-phenyl-pentanol with a purity of over 98.5%. The reported yield for this process is 94.2%.[6]

Applications as a Building Block in Organic Synthesis

The primary alcohol functionality of 3-Methyl-5-phenylpentan-1-ol is a gateway for a variety of chemical transformations, making it a versatile starting material for the synthesis of more complex molecules.

Oxidation to Aldehydes and Carboxylic Acids

The primary alcohol can be selectively oxidized to either the corresponding aldehyde or carboxylic acid, which are themselves valuable synthetic intermediates.

Conceptual Reaction Scheme:

G A 3-Methyl-5-phenylpentan-1-ol B 3-Methyl-5-phenylpentanal A->B Mild Oxidation (e.g., PCC, DMP) C 3-Methyl-5-phenylpentanoic Acid A->C Strong Oxidation (e.g., Jones Reagent) B->C Oxidation

Oxidation pathways of 3-Methyl-5-phenylpentan-1-ol.

Protocol 3: Jones Oxidation to 3-Methyl-5-phenylpentanoic Acid

The Jones oxidation is a robust method for the conversion of primary alcohols to carboxylic acids.[7][8]

Materials:

  • 3-Methyl-5-phenylpentan-1-ol

  • Jones reagent (a solution of chromium trioxide in sulfuric acid)

  • Acetone

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: Dissolve 3-Methyl-5-phenylpentan-1-ol in acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath.

  • Addition of Jones Reagent: Slowly add the Jones reagent dropwise to the stirred solution. A color change from orange to green indicates the progress of the oxidation. Monitor the reaction by TLC.

  • Quenching: Once the starting material is consumed, quench the reaction by the dropwise addition of isopropanol until the orange color disappears completely.

  • Work-up: Remove the acetone under reduced pressure. Partition the residue between diethyl ether and water.

  • Extraction: Separate the layers and extract the aqueous layer with diethyl ether.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Esterification Reactions

The hydroxyl group of 3-Methyl-5-phenylpentan-1-ol can readily undergo esterification with carboxylic acids or their derivatives to form esters, which often have applications in fragrances and as protecting groups.

Protocol 4: Fischer Esterification to 3-Methyl-5-phenylpentyl Acetate

This is a classic acid-catalyzed esterification.

Materials:

  • 3-Methyl-5-phenylpentan-1-ol

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalyst)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 3-Methyl-5-phenylpentan-1-ol and an excess of glacial acetic acid.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reaction Conditions: Heat the mixture to reflux for several hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the product with diethyl ether.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting ester by vacuum distillation.

Ether Synthesis

The Williamson ether synthesis provides a reliable method for converting the alcohol into an ether, which can be a key linkage in more complex molecules.[6]

Conceptual Reaction Scheme:

G A 3-Methyl-5-phenylpentan-1-ol B Sodium 3-methyl-5-phenylpentoxide A->B Strong Base (e.g., NaH) D 3-Methyl-5-phenylpentyl Ether (R-O-CH2...) B->D SN2 Reaction C Alkyl Halide (R-X) C->D

Williamson ether synthesis using 3-Methyl-5-phenylpentan-1-ol.

Protocol 5: Williamson Ether Synthesis

Materials:

  • 3-Methyl-5-phenylpentan-1-ol

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • An appropriate alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride in anhydrous THF.

  • Formation of the Alkoxide: Cool the suspension in an ice bath and add a solution of 3-Methyl-5-phenylpentan-1-ol in anhydrous THF dropwise. Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases.

  • Addition of Alkyl Halide: Cool the resulting alkoxide solution in an ice bath and add the alkyl halide dropwise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed (monitor by TLC). Gentle heating may be required for less reactive alkyl halides.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated ammonium chloride solution.

  • Work-up: Partition the mixture between diethyl ether and water.

  • Extraction and Washing: Separate the layers and extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ether by column chromatography or vacuum distillation.

Chiral Aspects and Potential in Drug Discovery

3-Methyl-5-phenylpentan-1-ol possesses a chiral center at the C3 position. The synthesis of enantiomerically pure forms of this alcohol would open avenues for its use in asymmetric synthesis, a critical aspect of modern drug development. While specific applications in the synthesis of pharmaceuticals are not yet widely reported, its structural motif is present in various biologically active molecules. The development of methods for the chiral separation of its enantiomers or an asymmetric synthesis would be a significant step towards unlocking its full potential in medicinal chemistry.[9]

Conclusion

3-Methyl-5-phenylpentan-1-ol is a versatile building block with established use in the fragrance industry and significant potential for broader applications in organic synthesis. Its primary alcohol functionality allows for a range of transformations, including oxidation, esterification, and etherification, providing access to a variety of valuable intermediates. The development of greener synthetic routes and the exploration of its chiral properties will undoubtedly expand its utility in the synthesis of complex and biologically active molecules, making it a valuable tool for researchers and scientists in both academia and industry.

References

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  • The Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. [Link]

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  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

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  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 3-methylpentane. Retrieved from [Link]

  • Sciencemadness Wiki. (2019, July 11). Jones oxidation. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. [Link]

  • European Patent Office. (2011, December 7).
  • Fernandes, C., Tiritan, M. E., & Pinto, M. M. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1937. [Link]

  • Zaggout, F. R. (2005). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry, 17(3), 1443. [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 3-methylpentane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

  • Total Organic Chemistry. (2020, July 31). Jones Oxidation | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]

  • American Chemical Society Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • ResearchGate. (n.d.). Fragrance material review on 3-methyl-5-phenylpentanol. Retrieved from [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]

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Protocol for the Selective Catalytic Hydrogenation of Tetrahydro-4-methylene-5-phenylpyran

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the catalytic hydrogenation of tetrahydro-4-methylene-5-phenylpyran to synthesize 4-methyl-5-phenyltetrahydropyran. The protocol emphasizes the selective reduction of the exocyclic methylene group, a common transformation in the synthesis of complex molecules and pharmaceutical intermediates. We delve into the mechanistic underpinnings of heterogeneous catalysis, rationale for catalyst and solvent selection, stereochemical considerations, and a detailed, field-proven experimental procedure. This guide is designed to be a self-validating system, complete with troubleshooting advice to ensure reliable and reproducible outcomes.

Scientific Principles and Mechanistic Rationale

The conversion of tetrahydro-4-methylene-5-phenylpyran to its saturated analogue, 4-methyl-5-phenyltetrahydropyran, is achieved via catalytic hydrogenation. This reaction involves the addition of two hydrogen atoms across the exocyclic carbon-carbon double bond.

The Mechanism of Heterogeneous Catalytic Hydrogenation

The reaction is not spontaneous and requires a metal catalyst to proceed.[1] The most widely accepted mechanism for heterogeneous catalytic hydrogenation occurs on the surface of an insoluble metal catalyst, such as Palladium on Carbon (Pd/C) or Platinum (IV) Oxide (PtO₂).[2]

The process can be broken down into several key steps:

  • Adsorption of Reactants: The hydrogen gas (H₂) and the alkene (the pyran substrate) adsorb onto the surface of the metal catalyst.[3]

  • Activation of Hydrogen: The catalyst weakens and cleaves the H-H sigma bond, forming reactive metal-hydride bonds on its surface.[2]

  • Hydrogen Transfer: The alkene, adsorbed on the surface, undergoes sequential insertion of two hydrogen atoms. A hydrogen atom is first transferred to one of the carbons of the double bond, forming a half-hydrogenated intermediate that remains bonded to the catalyst surface. A second hydrogen atom is then transferred to the other carbon, completing the addition.[1][2]

  • Desorption of Product: The resulting saturated alkane (4-methyl-5-phenyltetrahydropyran) has a lower affinity for the catalyst surface and desorbs, freeing the catalytic site for the next reaction cycle.[2]

G Product_des Product (desorbed) Product_ads Product_ads Product_ads->Product_des Desorption H_ads H_ads H_ads2 H_ads2

Caption: General mechanism of heterogeneous catalytic hydrogenation.

Choice of Catalyst: A Critical Decision

The choice of catalyst is paramount for achieving high yield and selectivity.

  • Palladium on Carbon (Pd/C): This is the workhorse catalyst for general-purpose hydrogenations. It is highly active, relatively inexpensive, and effective for reducing simple alkenes. It is the recommended starting point for this protocol due to its reliability. Supported palladium catalysts are widely used and preferred.[4]

  • Platinum(IV) Oxide (PtO₂, Adams' Catalyst): PtO₂ is a precursor that is reduced in situ to form highly active platinum nanoparticles. It often shows excellent activity under mild conditions (even at room temperature and low H₂ pressure) and can be effective where Pd/C is sluggish.

  • Raney Nickel (Ra-Ni): A sponge-like nickel catalyst, it is very active but can sometimes promote hydrogenolysis (cleavage of C-O or C-N bonds) under harsh conditions.[5] For this substrate, there is a minor risk of cleaving the benzylic C-O bond of the pyran ring, especially at elevated temperatures and pressures.

For the selective hydrogenation of the exocyclic methylene group without disturbing the phenyl ring or the pyran oxygen, 10% Pd/C is the most logical and cost-effective initial choice.

Stereochemical Considerations

The hydrogenation of tetrahydro-4-methylene-5-phenylpyran creates a new stereocenter at the C4 position. The existing stereocenter at C5, bearing a bulky phenyl group, will direct the approach of the substrate to the catalyst surface. This is a classic example of substrate-directed stereocontrol .

The alkene will preferentially adsorb onto the catalyst from the face opposite to the large phenyl group to minimize steric hindrance. Hydrogen is then delivered to this less hindered face. This results in a syn-addition of the two hydrogen atoms, leading to the formation of one diastereomer in excess.[6] The expected major product will have a cis relationship between the C5-phenyl group and the newly formed C4-methyl group. The degree of diastereoselectivity will depend on the reaction conditions.

Detailed Experimental Protocol

This protocol is designed for a ~1 mmol scale reaction. It can be scaled accordingly, with appropriate adjustments to equipment and safety procedures.

Materials and Equipment
Reagents & Materials Equipment
Tetrahydro-4-methylene-5-phenylpyranTwo-neck round-bottom flask (50 mL)
10% Palladium on Carbon (Pd/C)Magnetic stirrer and stir bar
Ethyl Acetate (EtOAc) or Methanol (MeOH), anhydrousHydrogen balloon or H₂ cylinder with regulator
Nitrogen or Argon gas supplySepta and needles
Celite® 545Vacuum line/Schlenk line
Anhydrous Magnesium Sulfate (MgSO₄)Rotary evaporator
Deuterated Chloroform (CDCl₃) for NMRGlass funnel and filter paper
Silica Gel for chromatographyStandard laboratory glassware
Critical Safety Precautions
  • Hydrogen Gas: H₂ is extremely flammable and can form explosive mixtures with air. All operations must be conducted in a well-ventilated fume hood, away from ignition sources.

  • Pyrophoric Catalyst: Pd/C, especially after use when it is dry and saturated with hydrogen, can be pyrophoric (ignite spontaneously on contact with air). Never allow the filtered catalyst to dry completely in the open. The filter cake must be kept wet with solvent (e.g., water or ethanol) and disposed of in a designated, sealed waste container.

  • Pressure: While this protocol uses a hydrogen balloon (approx. 1 atm), reactions at higher pressures must be conducted in a specialized pressure vessel (e.g., a Parr hydrogenator) behind a blast shield.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 50 mL two-neck round-bottom flask containing a magnetic stir bar, add tetrahydro-4-methylene-5-phenylpyran (e.g., 188 mg, 1.0 mmol).

    • Add the catalyst, 10% Pd/C (e.g., 10 mg, ~5 mol% Pd). Causality Note: A catalyst loading of 5-10 mol% is typical for ensuring a reasonable reaction rate without excessive cost or difficult filtration.

    • Add anhydrous ethyl acetate (10 mL). Expert Insight: EtOAc is a good general-purpose solvent. Methanol or ethanol are also excellent choices and can sometimes lead to faster reaction rates.

    • Seal the flask with septa.

  • Inert Gas Purge:

    • Insert a needle connected to a nitrogen or argon line and another needle as an outlet.

    • Gently bubble the inert gas through the suspension for 5-10 minutes to remove all oxygen from the flask. Oxygen can deactivate the catalyst.

  • Hydrogenation:

    • Remove the inert gas inlet and outlet needles.

    • Introduce a needle connected to a balloon filled with hydrogen gas.

    • Create a vacuum in the flask for a few seconds using a vacuum line, then backfill with hydrogen from the balloon. Repeat this purge-backfill cycle three times to ensure the atmosphere is fully replaced with hydrogen.

    • Leave the hydrogen balloon connected and stir the reaction mixture vigorously at room temperature. Trustworthiness Note: Vigorous stirring is essential to ensure good mixing of the three phases (solid catalyst, liquid solution, and gas).

  • Monitoring the Reaction:

    • The reaction can be monitored by Thin Layer Chromatography (TLC) or by hydrogen uptake (the balloon will slowly deflate).

    • To take a sample for TLC, briefly remove the H₂ balloon, introduce N₂, and quickly withdraw a small aliquot with a syringe.

    • The reaction is typically complete within 2-12 hours.

  • Work-up and Catalyst Removal:

    • Once the reaction is complete, remove the hydrogen balloon and carefully purge the flask with nitrogen for 10 minutes.

    • Prepare a small plug of Celite® in a funnel over a clean flask. Causality Note: Celite prevents the fine black powder of the catalyst from passing through the filter paper, ensuring a clear filtrate.

    • Carefully decant the reaction mixture onto the Celite plug and filter. Rinse the reaction flask with a small amount of ethyl acetate (2 x 5 mL) and pass it through the filter to ensure all product is collected.

    • CRITICAL SAFETY STEP: Immediately quench the catalyst on the filter paper with water before it can dry. Scrape the wet catalyst into a labeled waste container.

  • Purification and Characterization:

    • Concentrate the filtrate using a rotary evaporator.

    • The crude product is often very clean. If necessary, purify by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

    • Characterize the final product, 4-methyl-5-phenyltetrahydropyran, by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure, purity, and the relative stereochemistry (via NOE experiments).

G

Caption: Standard experimental workflow for catalytic hydrogenation.

Process Optimization and Troubleshooting

The following table provides a starting point for optimizing the reaction.

ParameterRange / OptionsRationale / Expected Outcome
Catalyst Pd/C, PtO₂, Ra-NiPd/C is the first choice. PtO₂ may be faster or work at lower pressure.
Catalyst Loading 2 - 10 mol%Higher loading increases reaction rate but also cost and filtration difficulty.
Solvent EtOAc, MeOH, EtOH, THFPolar protic solvents like MeOH/EtOH often accelerate the reaction.
H₂ Pressure 1 - 4 atm (balloon to Parr)Higher pressure increases H₂ concentration, accelerating the rate. Usually 1 atm is sufficient.
Temperature 20 - 50 °CModest heating can increase the rate but may reduce diastereoselectivity.
Reaction Time 1 - 24 hoursMonitor by TLC to avoid side reactions from prolonged exposure.

Troubleshooting Common Issues:

  • Incomplete or Slow Reaction:

    • Cause: Inactive catalyst, insufficient H₂ pressure, or poor stirring.

    • Solution: Use fresh catalyst from a reputable source. Ensure all oxygen is removed. Increase stirring speed. If necessary, increase H₂ pressure using a Parr apparatus.

  • Low Diastereoselectivity:

    • Cause: High reaction temperature can provide enough energy to overcome the steric barrier for adsorption on the more hindered face.

    • Solution: Run the reaction at room temperature or below (0 °C).

  • Side Products Observed (e.g., Benzene, Phenol):

    • Cause: Hydrogenolysis of the phenyl group or ether cleavage. This is more likely with aggressive catalysts (like Ra-Ni), high temperatures, or acidic solvent conditions.

    • Solution: Use milder conditions (Pd/C, room temperature, 1 atm H₂). Ensure the solvent is neutral.

References

  • Zhang, Z., Jackson, J. E., & Miller, D. J. (2002). Hydrogenation of Furfural to Furfuryl Alcohol over Carbon-Supported Copper. Industrial & Engineering Chemistry Research, 41(4), 691–696.
  • Carreira, E. M., & Kvaerno, L. (2008). Classics in Stereoselective Synthesis. Wiley-VCH.
  • Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Tetrahedron, 63(14), 2941-2972. [Link]

  • Bandyopadhyay, S., & Roy, S. (2007). A facile preparation of a highly functionalized tetrahydropyran by catalytic hydrogenation of an oxazoline. Tetrahedron Letters, 48(38), 6745-6748. [Link]

  • LibreTexts. (2023). Catalytic Hydrogenation of Alkenes. Chemistry LibreTexts. [Link]

  • The Organic Chemistry Tutor. (2016). Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts. YouTube. [Link]

  • Chemguide. (n.d.). The Hydrogenation of Alkenes. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). 3.2.3 – Hydrogenation of Alkenes. Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). [Link]

  • Patent WO2015071230A1. (2015). Catalytic hydrogenation of nitriles.
  • ChemTalk. (n.d.). Catalytic Hydrogenation. Retrieved from [Link]

  • Rodríguez-García, C., et al. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. Molecules, 23(11), 2874. [Link]

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Application Note: GC-MS Analysis of 3-Methyl-5-phenylpentan-1-ol via Silylation-Based Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of analytical chemistry, prized for its high separation efficiency and definitive compound identification capabilities. However, the direct analysis of polar, non-volatile compounds can be challenging.[1] Molecules containing active hydrogen groups, such as alcohols, often exhibit poor chromatographic behavior, including peak tailing and potential thermal degradation in the high-temperature environment of the GC inlet and column.[2][3] Derivatization is a chemical modification technique used to convert these problematic analytes into forms more suitable for GC analysis by increasing their volatility and thermal stability.[1]

This application note provides a comprehensive guide to the derivatization of 3-Methyl-5-phenylpentan-1-ol, a primary alcohol with a boiling point of approximately 143°C at 11 mmHg, for robust and reproducible GC-MS analysis.[4] We will explore the rationale behind derivatization, compare common strategies, and provide a detailed, field-proven protocol for silylation, a highly effective method for derivatizing alcohols.[2][3]

The Rationale: Why Derivatize 3-Methyl-5-phenylpentan-1-ol?

The hydroxyl (-OH) group in 3-Methyl-5-phenylpentan-1-ol makes it a polar molecule. This polarity is the primary reason derivatization is beneficial for GC-MS analysis.

  • Enhanced Volatility: The hydrogen bonding capability of the -OH group significantly lowers the compound's vapor pressure. Derivatization replaces the polar active hydrogen with a nonpolar group, disrupting hydrogen bonding and making the molecule more volatile.[2] This ensures efficient transfer from the injector to the column.

  • Improved Thermal Stability: Polar compounds can be susceptible to degradation at the high temperatures used in GC. The resulting derivatives are typically more thermally stable, preventing the formation of artifacts and ensuring accurate quantification.[3]

  • Superior Chromatographic Performance: The active hydrogen of the alcohol can interact with silanol groups on the surface of the GC column and inlet liner, causing undesirable peak tailing. By "capping" this active site, derivatization leads to sharper, more symmetrical peaks, which improves both resolution and integration accuracy.[2]

  • Structurally Significant Mass Spectra: Derivatization yields products with characteristic and predictable fragmentation patterns in mass spectrometry, aiding in confident compound identification.[3] For example, silyl derivatives often produce prominent ions that are indicative of the derivatizing group and the original molecule's structure.[5]

Selecting the Optimal Derivatization Strategy

For alcohols, two primary derivatization methods are widely employed: silylation and acylation.

Strategy Description Advantages Disadvantages
Silylation Replaces the active hydrogen of the hydroxyl group with a silyl group, typically a trimethylsilyl (TMS) group.[3]Highly effective for alcohols. Reactions are generally fast and clean, with volatile byproducts that do not interfere with chromatography.[6]Reagents and the resulting silyl ethers are highly sensitive to moisture, requiring anhydrous conditions.
Acylation Converts the alcohol into an ester using an acylating agent (e.g., an acid anhydride).[2]Can introduce fluorinated groups to enhance sensitivity for specific detectors like the Electron Capture Detector (ECD).[2] Yields stable derivatives.[7]Often produces corrosive, non-volatile acid byproducts that must be removed prior to injection to prevent damage to the GC system.[2]

For the routine analysis of 3-Methyl-5-phenylpentan-1-ol by GC-MS, silylation is the recommended strategy . Its efficiency, speed, and the clean nature of the reaction make it superior to acylation for this application.

A Closer Look at Silylation Reagents

The choice of silylating reagent is critical for reaction success. The most common reagents for forming TMS derivatives are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Reagent Key Features
BSTFA A powerful and versatile silylating agent. Its byproducts are volatile and suitable for most applications.[8][9]
MSTFA Considered one of the most effective TMS donors. Its primary byproduct, N-methyltrifluoroacetamide, is even more volatile than those from BSTFA, making it ideal for analyzing compounds that elute early in the chromatogram.[6]
TMCS (Catalyst) Trimethylchlorosilane is not typically used as a primary reagent but is often added in small amounts (e.g., 1%) to BSTFA or MSTFA to increase their reactivity, especially for hindered functional groups.[9][10]

Given its high reactivity with alcohols and the exceptional volatility of its byproducts, MSTFA is the preferred reagent for this protocol. [6]

Experimental Protocol: Silylation of 3-Methyl-5-phenylpentan-1-ol

This protocol details the steps for the derivatization of 3-Methyl-5-phenylpentan-1-ol using MSTFA.

Workflow Overview

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis prep Prepare 1 mg/mL Analyte in Anhydrous Solvent dry Ensure Sample is Dry (if from aqueous matrix) aliquot Aliquot 100 µL Sample into Reaction Vial dry->aliquot add_reagent Add 100 µL MSTFA aliquot->add_reagent vortex Cap and Vortex add_reagent->vortex heat Heat at 70°C for 30 min vortex->heat cool Cool to Room Temp heat->cool inject Inject into GC-MS cool->inject reaction R_OH 3-Methyl-5-phenylpentan-1-ol R_OTMS TMS Ether Derivative R_OH->R_OTMS + MSTFA MSTFA MSTFA Byproduct N-methyltrifluoroacetamide (Volatile Byproduct)

Caption: General Silylation Reaction Scheme.

Interpreting the Mass Spectrum

The successful derivatization of 3-Methyl-5-phenylpentan-1-ol will yield its corresponding trimethylsilyl ether. The interpretation of the resulting mass spectrum is key to confirming the reaction's success.

Analyte / Derivative Molecular Weight ( g/mol )
3-Methyl-5-phenylpentan-1-ol178.28
TMS Derivative250.46

Expected Fragmentation Pattern:

  • Molecular Ion (M•+): A peak at m/z 250 corresponding to the intact ionized molecule may be observed, though it might be of low intensity.

  • [M-15]+ Ion: The loss of a methyl radical (•CH₃) from the TMS group is a very common and characteristic fragmentation. This will produce a prominent ion at m/z 235 . [5]* Base Peak: The trimethylsilyl cation, [Si(CH₃)₃]⁺, often appears as a high-intensity or base peak at m/z 73 . [11]* Other Fragments: Additional fragments corresponding to cleavages along the aliphatic chain will also be present, providing further structural confirmation.

Troubleshooting

Problem Potential Cause Solution
Peak Tailing / Low Yield Incomplete reaction.Ensure reagents are fresh and anhydrous. Increase reaction time or temperature. Confirm the absence of water in the sample.
No Derivative Peak Presence of moisture.Use fresh anhydrous solvents and reagents. If the sample is from an aqueous source, ensure it is completely dry before adding the derivatization reagent. [2][12]
Extraneous Peaks Contaminated solvent or glassware.Use high-purity, sealed solvents. Ensure all glassware is scrupulously cleaned and dried.

Conclusion

Chemical derivatization is an indispensable tool for the successful GC-MS analysis of polar compounds like 3-Methyl-5-phenylpentan-1-ol. The silylation protocol described here, utilizing MSTFA, provides a reliable, efficient, and robust method to convert the alcohol into its more volatile and thermally stable TMS ether. This conversion overcomes common chromatographic challenges, resulting in sharp, symmetrical peaks and clear, interpretable mass spectra, thereby enabling accurate and confident identification and quantification.

References

  • Regis Technologies, Inc. (n.d.). GC Derivatization.
  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS.
  • Supelco. (n.d.).
  • Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482.
  • Zipse, H., et al. (2016). The Lewis Base-Catalyzed Silylation of Alcohols—A Mechanistic Analysis. The Journal of Organic Chemistry, 81(17), 7559-7570.
  • Bibel, M. (2020, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved from [Link]

  • Hussein, B. O. M., et al. (2021). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. Analytical and Bioanalytical Chemistry, 413(9), 2449-2461.
  • Harvey, D. (2023, August 29). Derivatization. Chemistry LibreTexts. Retrieved from [Link]

  • Chemistry For Everyone. (2023, August 14). What Is Derivatization In GC-MS?. YouTube. Retrieved from [Link]

  • Harvey, D. J. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105-211.
  • Al-Naiema, I. M., & Stone, E. A. (2017). Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 108312, Phenylisohexanol. Retrieved from [Link]

  • Sharkey, A. G., et al. (1959). Mass Spectra of Trimethylsilyl Derivatives. Analytical Chemistry, 31(5), 865-871.
  • Wikipedia. (n.d.). Silylation. Retrieved from [Link]

  • Mahadevan, I. (2016, August 9). Can anyone help me troubleshoot problems in sample derivatization in GC-MS?. ResearchGate. Retrieved from [Link]

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Application Note: A Validated Protocol for the Comprehensive Purity Analysis of 3-Methyl-5-phenylpentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed and validated experimental protocol for determining the purity of 3-Methyl-5-phenylpentan-1-ol, a key intermediate in the fragrance and pharmaceutical industries. Recognizing the critical need for stringent quality control, this guide outlines a multi-faceted approach employing Gas Chromatography with Flame Ionization Detection (GC-FID) as the primary quantitative technique. Orthogonal validation is achieved through High-Performance Liquid Chromatography (HPLC), while structural confirmation and impurity identification are supported by Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the scientific rationale behind the methodological choices to ensure robust and reliable results.

Introduction

3-Methyl-5-phenylpentan-1-ol is an aromatic alcohol valued for its distinct floral and rosy scent, leading to its widespread use in perfumery.[1][2] Beyond its olfactory properties, its structural motifs are of interest in medicinal chemistry. The purity of this compound is paramount, as even trace impurities can significantly alter its fragrance profile or introduce undesirable toxicological properties in pharmaceutical applications.

The synthesis of 3-Methyl-5-phenylpentan-1-ol, often involving Grignard reactions or other multi-step organic syntheses, can introduce a variety of impurities.[3][4] These may include unreacted starting materials, side-products from reactions like Wurtz coupling, or isomers.[5] Therefore, a robust analytical methodology is required to quantify the primary analyte and to detect and identify any potential impurities. This protocol is designed to be a self-validating system, ensuring trustworthiness and adherence to rigorous scientific standards.[6]

Physicochemical Properties of 3-Methyl-5-phenylpentan-1-ol

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValueSource
Molecular Formula C₁₂H₁₈O[7]
Molecular Weight 178.27 g/mol [7]
Appearance Colorless to light yellow liquid[2]
Boiling Point 143 °C at 11 mmHg
LogP 3.24[8]
Solubility Soluble in organic solvents (e.g., methanol, acetonitrile)Inferred from structure

The compound's volatility and thermal stability make it an excellent candidate for Gas Chromatography.[9][10] Its non-polar nature, indicated by the positive LogP value, suggests that Reverse-Phase HPLC is also a viable separation technique.[11][12][13]

Analytical Strategy: A Multi-Technique Approach

A single analytical technique is often insufficient to provide a complete purity profile. This protocol employs a primary quantitative method supported by orthogonal and confirmatory techniques.

Purity_Analysis_Workflow Overall Purity Analysis Workflow cluster_main Primary Quantitative Analysis cluster_orthogonal Orthogonal & Confirmatory Analysis cluster_validation Method Validation GC_FID Gas Chromatography (GC-FID) (Purity Assay & Impurity Profiling) Validation Validation according to ICH Guidelines (Specificity, Linearity, Accuracy, Precision, LOD/LOQ) GC_FID->Validation Primary Method HPLC_UV Reverse-Phase HPLC-UV (Orthogonal Separation) HPLC_UV->GC_FID Confirms Purity HPLC_UV->Validation Supportive NMR NMR Spectroscopy (Structural Confirmation) NMR->GC_FID Confirms Structure MS Mass Spectrometry (Impurity Identification) MS->GC_FID Identifies Impurities

Caption: A multi-technique workflow for robust purity analysis.

Primary Quantitative Method: Gas Chromatography (GC-FID)

Gas chromatography is the preferred method for analyzing volatile compounds like alcohols.[9][10][14] The Flame Ionization Detector (FID) provides excellent sensitivity and a wide linear range for carbon-containing compounds.

Rationale for Method Selection
  • Volatility: 3-Methyl-5-phenylpentan-1-ol has a boiling point suitable for GC analysis without derivatization.

  • Sensitivity: The FID is highly sensitive to hydrocarbons, allowing for the detection of trace impurities.

  • Robustness: GC-FID is a well-established and reliable technique, suitable for routine quality control.[15]

Experimental Protocol

4.2.1. Sample Preparation

  • Prepare a stock solution of 3-Methyl-5-phenylpentan-1-ol at a concentration of 1000 µg/mL in methanol.

  • From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 1000 µg/mL in methanol.

  • Prepare the test sample by accurately weighing approximately 10 mg of 3-Methyl-5-phenylpentan-1-ol and dissolving it in 10 mL of methanol to achieve a final concentration of 1000 µg/mL.

4.2.2. Instrumentation and Conditions

ParameterCondition
Gas Chromatograph Agilent Intuvo 9000 GC or equivalent
Detector Flame Ionization Detector (FID)
Column Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
Detector Temperature 300 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N₂) 25 mL/min

4.2.3. Data Analysis

The purity of 3-Methyl-5-phenylpentan-1-ol is determined by the area percent method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Orthogonal and Confirmatory Techniques

To ensure the integrity of the purity assessment, orthogonal and confirmatory methods are essential.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

HPLC provides a separation mechanism based on polarity, which is orthogonal to the boiling point-based separation of GC.[13] This is particularly useful for detecting non-volatile or thermally labile impurities.

5.1.1. Rationale for Method Selection

  • Orthogonality: Provides a different selectivity compared to GC, increasing the confidence in the purity value.

  • Non-Polar Analyte: As a relatively non-polar compound, 3-Methyl-5-phenylpentan-1-ol is well-retained on a C18 column.[8][16]

5.1.2. Experimental Protocol

ParameterCondition
HPLC System Waters Alliance e2695 or equivalent with a 2998 Photodiode Array (PDA) Detector
Column Waters SunFire C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase A: Water; B: Acetonitrile
Gradient 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm and 254 nm (PDA scan 200-400 nm)
Spectroscopic Confirmation: NMR and MS

5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled tool for the structural elucidation of organic compounds.[17][18][19] Both ¹H and ¹³C NMR should be used to confirm the identity of the main component and to identify the structure of any significant impurities if they can be isolated.

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments.

  • ¹³C NMR: Indicates the number of different types of carbon atoms in the molecule.

Expected ¹H NMR signals for 3-Methyl-5-phenylpentan-1-ol: Signals corresponding to the aromatic protons, the CH₂-O protons, the methyl group protons, and other aliphatic protons are expected. The protons on the carbon adjacent to the hydroxyl group are expected to appear in the 3.4-4.5 ppm region.[20]

5.2.2. Mass Spectrometry (MS)

Coupling GC with a Mass Spectrometer (GC-MS) is a powerful technique for identifying unknown impurities. The fragmentation pattern of the parent molecule and its impurities can provide definitive structural information.[21]

  • Expected Fragmentation: Alcohols typically undergo α-cleavage and dehydration in the mass spectrometer.[22][23] A characteristic loss of water (M-18) is often observed.[24]

Method Validation

A thorough validation of the primary GC-FID method is crucial to ensure its suitability for its intended purpose.[6][25] The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[15][26]

Validation_Process GC-FID Method Validation Workflow cluster_parameters Validation Parameters cluster_execution Execution Specificity Specificity Spiking Impurity Spiking Studies Specificity->Spiking Linearity Linearity & Range CalCurve Calibration Curve Analysis Linearity->CalCurve Accuracy Accuracy Recovery Recovery Studies Accuracy->Recovery Precision Precision (Repeatability & Intermediate) Replicates Replicate Injections Precision->Replicates LOD Limit of Detection (LOD) SignalNoise Signal-to-Noise Ratio LOD->SignalNoise LOQ Limit of Quantitation (LOQ) LOQ->SignalNoise Robustness Robustness Variations Deliberate Method Variations Robustness->Variations

Caption: Key parameters for validating the analytical method.

Validation Parameters and Acceptance Criteria
ParameterProcedureAcceptance Criteria
Specificity Analyze a blank (methanol), a placebo (if applicable), and the analyte. Spike the analyte with expected impurities.The analyte peak should be well-resolved from any other peaks.
Linearity Analyze calibration standards at a minimum of five concentrations.Correlation coefficient (r²) ≥ 0.999
Accuracy Perform recovery studies by spiking a known amount of analyte into a placebo at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%
Precision Repeatability: Six replicate injections of the same sample. Intermediate Precision: Analysis on different days by different analysts.Relative Standard Deviation (RSD) ≤ 2.0%
LOD & LOQ Determined based on the signal-to-noise ratio (S/N).LOD: S/N ≥ 3:1; LOQ: S/N ≥ 10:1
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, oven temperature ±5°C).System suitability parameters should remain within acceptable limits.

Conclusion

This application note details a comprehensive and robust protocol for the purity analysis of 3-Methyl-5-phenylpentan-1-ol. The primary GC-FID method, when validated according to the outlined procedures, provides reliable and accurate quantification. The use of orthogonal HPLC and confirmatory spectroscopic techniques (NMR and MS) ensures a high degree of confidence in the analytical results. Adherence to this protocol will enable researchers and quality control professionals to maintain the highest standards of quality for 3-Methyl-5-phenylpentan-1-ol in its various applications.

References

  • LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents. Retrieved from [Link]

  • ResearchGate. (2020, April 7). RP-HPLC of strongly non-polar compound? Retrieved from [Link]

  • JoVE. (2024, December 5). Mass Spectrometry: Alcohol Fragmentation. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenylisohexanol. PubChem. Retrieved from [Link]

  • Peak Scientific. (2018, March 26). GC Used in Alcohol Profiling to Keep Consumers Safe. Retrieved from [Link]

  • Grokipedia. (2026, January 17). Aromatic alcohol. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Determination of Long-chain Alcohol and Aldehyde Contents in the Non-Centrifuged Cane Sugar Kokuto. Retrieved from [Link]

  • LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. Retrieved from [Link]

  • Study.com. (n.d.). How do typical impurities arise in the Grignard reaction? Retrieved from [Link]

  • Purdue University. (n.d.). Live qualification/validation of purity methods for protein products. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • ACS Publications. (n.d.). Mass Spectra of Alcohols. Retrieved from [Link]

  • YouTube. (2025, July 27). How Can You Analyze Alcohol Content Using Gas Chromatography? Retrieved from [Link]

  • IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]

  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]

  • Dr. B. B. Hegde First Grade College, Kundapura. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Retrieved from [Link]

  • Truman State University. (2011, March 30). Gas Chromatography: Principles and Determination of Percent Alcohol. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Characterization of Flavor Compounds in Distilled Spirits: Developing a Versatile Analytical Method Suitable for Micro-Distilleries. Retrieved from [Link]

  • Restek. (2025, November 18). Alcoholic Beverage Analysis by GC. Retrieved from [Link]

  • JoVE. (2024, December 5). Mass Spectrometry: Long-Chain Alkane Fragmentation. Retrieved from [Link]

  • YouTube. (2023, June 9). Structure Elucidation of Organic Compounds. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). 3-Methyl-5-phenylpentan-1-ol. Retrieved from [Link]

  • IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. Retrieved from [Link]

  • Pharma Knowledge Forum. (2024, April 2). How to Develop HPLC Method for Nonpolar Compounds. Retrieved from [Link]

  • Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved from [Link]

  • Agilent Technologies. (2016, September 1). CHEMICAL PURITY ANALYSIS. Retrieved from [Link]

  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I. Retrieved from [Link]

  • The Good Scents Company. (n.d.). rose absolute pentanol mefrosol (Givaudan). Retrieved from [Link]

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Application Note: Sustainable Synthesis of 3-Methyl-5-phenylpentan-1-ol Utilizing Recyclable Catalytic Systems

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Methyl-5-phenylpentan-1-ol, a valuable fragrance ingredient known commercially as Mefrosol and Phenoxanol, is prized for its fresh, rosy, and floral notes.[1] Traditional synthetic routes to this and other fine chemicals often rely on stoichiometric reagents that generate significant waste, presenting environmental and economic challenges.[1] This application note details modern, sustainable protocols for the synthesis of 3-Methyl-5-phenylpentan-1-ol, focusing on the integration of recyclable catalysts. We present two distinct and powerful strategies: a heterogeneous catalytic pathway leveraging supported metal catalysts for selective hydrogenation, and a biocatalytic route employing ene-reductases for high-selectivity asymmetric reduction. These protocols are designed for researchers, scientists, and process development professionals, providing not only step-by-step methodologies but also the scientific rationale behind key experimental choices, ensuring both reproducibility and a deep understanding of the underlying green chemistry principles.

Introduction: The Imperative for Greener Fragrance Synthesis

3-Methyl-5-phenylpentan-1-ol is an aromatic primary alcohol with significant applications as a fragrance intermediate and a synthetic building block in the pharmaceutical sector.[2] Its molecular structure imparts a desirable and long-lasting floral and fruity scent, making it a key component in perfumes, colognes, and personal care products.[2][]

The drive towards sustainability in the chemical industry has put conventional synthetic methods under scrutiny. Many established processes are characterized by the use of hazardous reagents, harsh reaction conditions, and the production of substantial waste streams.[1] In response, the principles of green chemistry advocate for the use of catalytic reagents over stoichiometric ones. Catalysts, particularly those that can be easily recovered and reused, are crucial for developing economically viable and environmentally benign processes.[4][5]

This guide explores two such catalytic paradigms:

  • Heterogeneous Catalysis: Involves catalysts in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. This phase separation greatly simplifies catalyst recovery—often through simple filtration—and recycling, making it a robust choice for industrial applications.[4]

  • Biocatalysis: Utilizes natural catalysts, such as enzymes, to perform chemical transformations. Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) with exceptionally high chemo-, regio-, and stereoselectivity.[6] They are biodegradable and derived from renewable resources, positioning them as a cornerstone of sustainable synthesis.

Synthetic Strategy: A Catalytic Approach

A logical and efficient pathway to 3-Methyl-5-phenylpentan-1-ol begins with the selective modification of readily available terpene-derived feedstocks, such as citral. The overall transformation can be dissected into two key catalytic steps:

  • Selective Hydrogenation: The conjugated C=C double bond of an α,β-unsaturated aldehyde (e.g., citral) is selectively reduced to yield a saturated aldehyde (e.g., citronellal). This step is critical for preventing over-reduction of the aldehyde or the other isolated double bond.

  • Downstream Functionalization & Reduction: The resulting aldehyde can then undergo further transformations, such as a Friedel-Crafts type reaction followed by the final reduction of the carbonyl group to the primary alcohol.

This note will provide detailed protocols for two distinct catalytic systems that address the crucial selective reduction step, which is often a bottleneck in achieving high yields of the desired intermediate.

Protocol 1: Heterogeneous Catalysis Using a Recyclable Nickel-Based Catalyst

This protocol details the selective hydrogenation of citral to citronellal, a key precursor for 3-Methyl-5-phenylpentan-1-ol. We utilize a nickel catalyst supported on a waste Fluid Catalytic Cracking (FCC) catalyst, which provides a cost-effective and sustainable support material.[7][8] The zeolite and alumina components of the FCC support offer a high surface area and structural stability.[8]

Causality of Experimental Design:
  • Catalyst Choice: Nickel is a non-precious metal that exhibits high activity and selectivity for the hydrogenation of the conjugated C=C bond in citral, making it a cost-effective alternative to palladium or platinum.[7][9]

  • Support: Using a waste FCC catalyst valorizes an industrial byproduct, improving the overall sustainability of the process.[7][10]

  • Solvent: The use of ethanol is common, but solvent-free conditions or greener solvents can be explored. For this protocol, isopropanol is chosen for its good solubility of citral and its relatively low toxicity.

  • Reaction Conditions: Temperature and pressure are optimized to favor the selective reduction of the C=C bond while minimizing side reactions like decarbonylation or over-hydrogenation to citronellol.[7]

Experimental Workflow

G cluster_prep Catalyst Preparation cluster_reaction Synthesis & Recovery prep1 Impregnate wFCC Support with Nickel Nitrate prep2 Dry at 120°C prep1->prep2 prep3 Calcine at 500°C prep2->prep3 prep4 Activate Catalyst (Reduce under H2 flow) prep3->prep4 react Charge Reactor: Citral, Solvent, Catalyst prep4->react run Pressurize with H2 Heat to 180°C Hold for 90 min react->run cool Cool & Depressurize run->cool filter Filter to Separate Catalyst from Mixture cool->filter product Product Mixture (Citronellal) filter->product catalyst Recovered Catalyst filter->catalyst wash Wash Catalyst with Solvent catalyst->wash dry Dry Catalyst wash->dry recycle Recycle for Next Run dry->recycle G cluster_main Main Catalytic Cycle cluster_regen Cofactor Regeneration ER_ox Ene-Reductase (FMN) ER_red Ene-Reductase (FMNH₂) ER_ox->ER_red NADPH NADP NADP⁺ ER_red->ER_ox Substrate (enone) Product Product (Saturated Ketone) NADPH NADPH NADP->NADPH Glucose (GDH) NADPH->NADP Substrate Substrate (enone)

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Methyl-5-phenylpentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-Methyl-5-phenylpentan-1-ol (CAS 55066-48-3). This resource is designed for researchers, scientists, and professionals in drug development and fragrance industries who are working with this versatile aryl alkyl alcohol. Here, we address common challenges and provide practical, field-tested solutions to achieve high purity of this compound.

Introduction to Purification Challenges

3-Methyl-5-phenylpentan-1-ol, also known as Mefrosol or Phenoxanol, is a valuable ingredient in perfumery for its fresh, rosy floral scent.[1][2] Its purification, however, presents several distinct challenges stemming from its physicochemical properties. The primary hurdles include its high boiling point, the potential for thermally induced degradation, the presence of structurally similar impurities from synthesis, and the separation of its stereoisomers. This guide provides a systematic approach to overcoming these obstacles.

A novel, greener synthesis process has been developed which aims to produce high yield and purity, avoiding chromatographic separation.[2] However, for many laboratory and industrial applications, post-synthesis purification remains a critical step.

Physicochemical Properties at a Glance

A thorough understanding of the physical properties of 3-Methyl-5-phenylpentan-1-ol is fundamental to designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₂H₁₈O[3][]
Molecular Weight 178.27 g/mol [3][]
Appearance Colorless to light yellow clear liquid[][5]
Boiling Point 260-261 °C @ 760 mmHg 141-143 °C @ 11 Torr[1][6]
Density ~0.96 g/cm³[][6]
Water Solubility 390 mg/L at 20°C[6]
LogP 2.7 at 30°C[6]

Frequently Asked Questions (FAQs) and Troubleshooting

FAQ 1: My compound is degrading during distillation. How can I prevent this?

Answer: The high boiling point of 3-Methyl-5-phenylpentan-1-ol (around 260 °C at atmospheric pressure) makes it susceptible to thermal decomposition.[1] The key is to reduce the boiling temperature.

Core Recommendation: Vacuum Distillation

By reducing the pressure, the boiling point can be significantly lowered, thus preventing degradation. For instance, at a pressure of 11 Torr, the boiling point is reduced to 141-143 °C.[6]

Troubleshooting Guide: Vacuum Distillation

IssueProbable CauseRecommended Solution
Bumping/Unstable Boiling - Uneven heating - Lack of nucleation sites- Use a magnetic stir bar or boiling chips. - Ensure the distillation flask is not more than two-thirds full. - Use a well-insulated distillation column.
Poor Vacuum - Leaks in the system (glassware joints, tubing) - Inefficient vacuum pump- Check all joints and ensure they are properly sealed with vacuum grease. - Inspect tubing for cracks. - Service the vacuum pump and change the oil if necessary.
Product Contamination - Foaming - Entrainment of liquid droplets- Reduce the heating rate.[7] - Use a fractionating column with packing material (e.g., Raschig rings) to prevent carry-over.
Column Flooding - Excessive vapor flow rate- Reduce the heating rate to decrease the boil-up rate.[8]

Experimental Workflow: Vacuum Distillation

cluster_prep Preparation cluster_distill Distillation cluster_finish Completion A Dry Crude Product (e.g., over Na₂SO₄) B Assemble Vacuum Distillation Apparatus A->B C Introduce Crude Product and Boiling Chips B->C D Gradually Apply Vacuum C->D E Heat Gently to Initiate Boiling D->E F Collect Fractions at Stable Temperature/Pressure E->F G Cool System Under Vacuum F->G H Vent System Slowly G->H I Analyze Purity of Collected Fractions (GC, NMR) H->I

Caption: Workflow for vacuum distillation of 3-Methyl-5-phenylpentan-1-ol.

FAQ 2: After distillation, I still have impurities with similar boiling points. What's the next step?

Answer: When distillation is insufficient, column chromatography is the preferred method for separating compounds with similar boiling points but different polarities.

Core Recommendation: Flash Column Chromatography

Given the moderate polarity of 3-Methyl-5-phenylpentan-1-ol (due to the hydroxyl group and the phenyl ring), silica gel is an effective stationary phase.

Troubleshooting Guide: Flash Chromatography

IssueProbable CauseRecommended Solution
Poor Separation - Inappropriate solvent system - Column overloading- Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound. - A common starting point is a hexane/ethyl acetate gradient. - Use a sample-to-silica ratio of 1:50 to 1:100.
Tailing of the Product Peak - Compound is too polar for the solvent system - Interaction with acidic silica- Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). - Add a small amount (~0.5%) of triethylamine or methanol to the eluent to mitigate tailing.
Product is not Eluting - Eluent polarity is too low- Systematically increase the eluent polarity.
FAQ 3: How can I separate the enantiomers of 3-Methyl-5-phenylpentan-1-ol?

Answer: The separation of enantiomers requires a chiral environment. This is typically achieved through chiral chromatography.

Core Recommendation: Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC)

These techniques use a chiral stationary phase (CSP) to selectively interact with one enantiomer more strongly than the other, leading to their separation.

  • Chiral HPLC: A widely used and effective technique. Common CSPs are based on polysaccharides like cellulose or amylose.[9] Normal phase (e.g., hexane/isopropanol) often provides better separation for alcohols than reverse phase.[10]

  • Chiral SFC: A greener and often faster alternative to HPLC, using supercritical CO₂ as the main mobile phase component.[9] It is particularly well-suited for volatile fragrance compounds.

Alternative Strategy: Diastereomeric Derivatization

If chiral chromatography is not available, you can react the racemic alcohol with an enantiomerically pure chiral acid (e.g., Mosher's acid) to form diastereomers. These diastereomers have different physical properties and can be separated by standard chromatography or crystallization. The desired enantiomer of the alcohol is then recovered by cleaving the ester.

Logical Flow: Chiral Purification Strategy

Start Racemic 3-Methyl-5- phenylpentan-1-ol Method Choose Chiral Purification Method Start->Method HPLC Chiral HPLC/SFC Method->HPLC Direct Deriv Diastereomeric Derivatization Method->Deriv Indirect End Enantiomerically Pure Product HPLC->End Separate Separate Diastereomers (Chromatography) Deriv->Separate Cleave Cleave Ester Separate->Cleave Cleave->End

Caption: Decision tree for the chiral purification of 3-Methyl-5-phenylpentan-1-ol.

Summary of Recommended Purification Protocols

Protocol 1: Standard Purification of Racemic 3-Methyl-5-phenylpentan-1-ol
  • Aqueous Work-up: Wash the crude reaction mixture with a saturated solution of sodium bicarbonate to neutralize any acid, followed by brine to remove water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Solvent Removal: Remove the bulk solvent using a rotary evaporator.

  • Vacuum Distillation: Purify the resulting oil via vacuum distillation as described in FAQ 1.

  • Quality Control: Analyze the purity of the distilled fractions by Gas Chromatography (GC) and confirm the structure by Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: High-Purity Purification Involving Chromatography
  • Initial Purification: Perform steps 1-4 from Protocol 1. This provides a partially purified product.

  • Column Chromatography: Further purify the distilled product using flash column chromatography on silica gel with a hexane/ethyl acetate gradient.

  • Solvent Removal: Remove the eluent from the collected fractions using a rotary evaporator.

  • Final Analysis: Confirm the purity (>99.5%) and structure via GC, NMR, and other relevant analytical techniques.

References

  • PubChem. (n.d.). Phenylisohexanol. National Institutes of Health. Retrieved from [Link]

  • The Good Scents Company. (n.d.). rose absolute pentanol mefrosol (Givaudan). Retrieved from [Link]

  • Sciencemadness Discussion Board. (2020). Distilling esters with very high boiling points?. Retrieved from [Link]

  • Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. Retrieved from [Link]

  • CSIR-CSMCRI. (2021). A cost-effective and greener process for 3-methyl-5-phenylpentan-1-ol (mefrosol). Retrieved from [Link]

  • Chiral Technologies. (2025). Innovations in Chiral Purification: Exploring Techniques and Future Potential. Retrieved from [Link]

  • Reddit. (2024). Chiral alcohol separation. r/CHROMATOGRAPHY. Retrieved from [Link]

  • Purdue University. (n.d.). Alcohol Distillation: Basic Principles, Equipment, Performance Relationships, And Safety. Purdue Extension. Retrieved from [Link]

  • Separation Processes Class Notes. (n.d.). Advanced distillation techniques and troubleshooting. Retrieved from [Link]

  • Master Organic Chemistry. (2010). 3 Trends That Affect Boiling Points. Retrieved from [Link]

Sources

Optimizing reaction conditions for 3-Methyl-5-phenylpentan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Answering the demand for specialized knowledge in synthetic organic chemistry, this Technical Support Center provides a comprehensive guide for researchers, scientists, and drug development professionals focused on the synthesis of 3-Methyl-5-phenylpentan-1-ol. While this molecule is known in the fragrance industry, detailed synthetic procedures are not widely published.[1][] This guide, structured with full editorial control, offers plausible, field-proven synthetic routes and addresses the nuanced challenges that may arise during experimentation.

As a Senior Application Scientist, my focus is on bridging theoretical knowledge with practical, validated application. The methodologies and troubleshooting advice presented here are grounded in established chemical principles, ensuring a self-validating system of protocols that are both reliable and adaptable.

Section 1: Proposed Synthetic Strategies

Synthesizing 3-Methyl-5-phenylpentan-1-ol involves creating a specific carbon skeleton with a primary alcohol at one end. Two robust and highly versatile methods in organic synthesis are well-suited for this challenge: a Grignard-based approach and a Wittig-based olefination followed by hydroboration.

  • Grignard-Based Synthesis: This strategy leverages the power of Grignard reagents as potent nucleophiles to form a key carbon-carbon bond.[3] A logical approach is the reaction of a phenethylmagnesium halide with 3-methylbutanal. This method is direct and often efficient.

  • Wittig-Based Synthesis: This route offers excellent control over the carbon skeleton's construction by first forming a specific alkene, which is then converted to the target alcohol.[4] This involves creating a phosphorus ylide, reacting it with an aldehyde to form an alkene (the Wittig reaction), and subsequently performing a regioselective hydroboration-oxidation to install the primary alcohol.

Below is a comparative overview of these two primary strategies.

FeatureGrignard-Based RouteWittig-Based Route
Key C-C Bond Formation Nucleophilic attack of Grignard reagent on an aldehydeWittig olefination
Step Count Fewer steps (typically 2: Grignard formation & reaction)More steps (typically 3: Phosphonium salt, Ylide/Wittig, Hydroboration)
Key Reagents Magnesium metal, alkyl/aryl halide, aldehydeTriphenylphosphine, alkyl halide, strong base, borane complex
Primary Byproducts Magnesium salts, potential homocoupling productsTriphenylphosphine oxide
Potential Challenges High sensitivity to moisture and protic sources; initiation issuesYlide formation; removal of triphenylphosphine oxide; stereoselectivity

Section 2: Experimental Protocols & Workflows

Protocol 1: Grignard-Based Synthesis

This protocol details the synthesis via the reaction of phenethylmagnesium bromide with 3-methylbutanal.

Step-by-Step Methodology:

  • Preparation (Day 1):

    • All glassware (three-neck round-bottom flask, dropping funnel, condenser) must be rigorously dried in an oven at >120°C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon.

    • Magnesium turnings (1.2 equivalents) are placed in the reaction flask.

    • Anhydrous diethyl ether or THF is prepared. Solvents must be strictly anhydrous for Grignard reactions to succeed.[5]

  • Grignard Reagent Formation (Day 1):

    • A small crystal of iodine is added to the magnesium turnings to activate the surface.[6]

    • A solution of 2-phenylethyl bromide (1.0 equivalent) in anhydrous ether/THF is prepared and placed in the dropping funnel.

    • A small portion (~10%) of the bromide solution is added to the magnesium. The reaction is initiated, which is evident by a color change (iodine color fades) and gentle refluxing. Gentle heating may be required to start the reaction.

    • Once initiated, the remaining bromide solution is added dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, the mixture is stirred at room temperature or gentle reflux until most of the magnesium has been consumed (typically 1-2 hours).

  • Reaction with Aldehyde (Day 1):

    • The formed Grignard reagent is cooled to 0°C in an ice bath.

    • A solution of 3-methylbutanal (1.0 equivalent) in anhydrous ether/THF is added dropwise, maintaining the temperature below 10°C.

    • After addition, the reaction is allowed to warm to room temperature and stirred for 2-3 hours.

  • Workup and Purification (Day 2):

    • The reaction mixture is cooled to 0°C and slowly quenched by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel or by vacuum distillation to yield pure 3-Methyl-5-phenylpentan-1-ol.

Workflow Diagram: Grignard-Based Synthesis

cluster_prep Preparation cluster_grignard Grignard Formation cluster_reaction C-C Bond Formation cluster_workup Workup & Purification P1 Dry Glassware & Reagents P2 Activate Mg with Iodine P1->P2 G1 Add 2-Phenylethyl Bromide to Mg in Anhydrous Ether/THF P2->G1 G2 Stir/Reflux until Mg consumed G1->G2 R1 Cool Grignard to 0°C G2->R1 R2 Add 3-Methylbutanal Dropwise R1->R2 R3 Warm to RT and Stir R2->R3 W1 Quench with sat. NH4Cl R3->W1 W2 Extract with Ether W1->W2 W3 Dry, Concentrate & Purify (Chromatography/Distillation) W2->W3 W4 Final Product W3->W4

Caption: Workflow for Grignard-based synthesis.

Protocol 2: Wittig-Based Synthesis

This multi-step protocol involves alkene formation via a Wittig reaction, followed by hydroboration-oxidation.

Step-by-Step Methodology:

  • Phosphonium Salt Formation (Day 1):

    • In a round-bottom flask, dissolve triphenylphosphine (1.05 equivalents) in toluene or acetonitrile.

    • Add (3-bromopropyl)benzene (1.0 equivalent).

    • Heat the mixture to reflux for 12-24 hours, during which the phosphonium salt will precipitate.

    • Cool the mixture, collect the solid salt by filtration, wash with cold diethyl ether, and dry under vacuum. The formation of the phosphonium salt is a standard Sₙ2 reaction.[7]

  • Ylide Formation and Wittig Reaction (Day 2):

    • Suspend the dried (3-phenylpropyl)triphenylphosphonium bromide (1.0 equivalent) in anhydrous THF under an inert atmosphere.

    • Cool the suspension to -78°C or 0°C, depending on the base.

    • Add a strong base such as n-butyllithium (n-BuLi) or sodium hexamethyldisilazide (NaHMDS) (1.0 equivalent) dropwise.[7] The formation of the deep red/orange ylide indicates successful deprotonation.

    • Stir for 1 hour at this temperature.

    • Add propanal (1.0 equivalent) dropwise, maintaining the low temperature.

    • After addition, allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction with water and extract the product with hexanes or ether. The organic layer contains the desired alkene, 3-methyl-5-phenyl-1-pentene, and the byproduct, triphenylphosphine oxide.

    • Concentrate the organic layer. The triphenylphosphine oxide can often be partially removed by crystallization from a nonpolar solvent or requires purification by column chromatography.

  • Hydroboration-Oxidation (Day 3):

    • Dissolve the crude alkene from the previous step in anhydrous THF under an inert atmosphere and cool to 0°C.

    • Add borane-THF complex (BH₃·THF, 1.0 M solution, ~0.4 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Slowly add water to quench excess borane, followed by aqueous sodium hydroxide (e.g., 3M NaOH), and then slowly add 30% hydrogen peroxide (H₂O₂), keeping the temperature below 40°C.

    • Stir the mixture for 1-2 hours at room temperature or with gentle heating.

    • Separate the layers and extract the aqueous layer with ether.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude alcohol by flash column chromatography or vacuum distillation.

Workflow Diagram: Wittig-Based Synthesis

cluster_salt Step 1: Phosphonium Salt cluster_wittig Step 2: Wittig Reaction cluster_hydro Step 3: Hydroboration-Oxidation cluster_purify Purification S1 Reflux PPh3 with (3-Bromopropyl)benzene S2 Filter and Dry Salt S1->S2 W1 Suspend Salt in THF S2->W1 W2 Deprotonate with Strong Base (e.g., n-BuLi) W1->W2 W3 Add Propanal W2->W3 W4 Form Alkene Intermediate W3->W4 H1 React Alkene with BH3-THF W4->H1 H2 Oxidize with NaOH/H2O2 H1->H2 P1 Workup and Purify H2->P1 P2 Final Product P1->P2

Caption: Workflow for Wittig-based synthesis.

Section 3: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 3-Methyl-5-phenylpentan-1-ol.

Grignard Reaction Issues

Q: My Grignard reaction is not initiating. What can I do? A: Failure to initiate is the most common Grignard problem.

  • Cause - Moisture: The primary culprit is almost always trace amounts of water in the glassware, solvent, or on the surface of the magnesium. Grignard reagents are potent bases and are readily destroyed by water.[8]

  • Solution 1 - Rigorous Drying: Ensure all glassware is flame-dried or oven-dried immediately before use and assembled under a positive pressure of inert gas. Solvents must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for ether/THF) or taken from a new, sealed bottle of anhydrous solvent.[5]

  • Cause - Magnesium Passivation: The surface of magnesium turnings is often coated with a layer of magnesium oxide (MgO), which prevents the reaction.

  • Solution 2 - Activation: Add a small crystal of iodine; its color will disappear upon reaction with the fresh Mg surface.[6] Alternatively, add a few drops of 1,2-dibromoethane. A more physical method is to gently crush the magnesium turnings in a mortar and pestle just before use to expose a fresh surface.[9]

  • Solution 3 - Initiation: A small amount of pre-formed Grignard reagent from a previous batch can be added to initiate the reaction. Applying gentle heat with a heat gun can also help, but be cautious with flammable solvents.

Q: My yield is consistently low, even though the reaction seems to work. Why? A: Low yields can result from several side reactions or procedural errors.

  • Cause - Inaccurate Reagent Titration: The concentration of your formed Grignard reagent may be lower than assumed.

  • Solution: Before adding the aldehyde, it is good practice to titrate a small aliquot of the Grignard reagent to determine its exact molarity.

  • Cause - Wurtz Homocoupling: The Grignard reagent can react with the starting alkyl halide in an Sₙ2-type reaction. This is a major side reaction, especially with primary halides.[5]

  • Solution: Ensure slow, controlled addition of the alkyl halide during Grignard formation to maintain a low concentration relative to the magnesium. Avoid unnecessarily high temperatures.

  • Cause - Aldehyde Enolization: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the aldehyde, forming an enolate. This consumes the reagent without forming the desired alcohol.

  • Solution: Add the aldehyde to the Grignard reagent (not the other way around) at a low temperature (0°C) to favor nucleophilic addition over deprotonation.

Wittig Reaction & Subsequent Steps

Q: I'm not seeing the characteristic color change when forming the ylide. What's wrong? A: This indicates a problem with the deprotonation of the phosphonium salt.

  • Cause - Base is too weak: The acidity of the proton alpha to the phosphorus depends on the substituents. For simple alkylphosphonium salts, a very strong base is required.[4]

  • Solution: Ensure you are using a sufficiently strong base. n-Butyllithium (n-BuLi), sodium amide (NaNH₂), or NaHMDS are common choices for non-stabilized ylides.[7] Softer bases like potassium tert-butoxide may also be effective. The choice of base can be critical for optimization.[10]

  • Cause - Impure Phosphonium Salt: The salt may be wet or contain impurities.

  • Solution: Ensure the phosphonium salt is thoroughly dried under vacuum before use.

Q: How do I effectively remove the triphenylphosphine oxide (TPPO) byproduct? A: TPPO is notoriously difficult to separate from reaction products due to its polarity and solubility.

  • Solution 1 - Crystallization: If the desired alkene product is nonpolar, TPPO can sometimes be precipitated by concentrating the reaction mixture and triturating with a nonpolar solvent like hexanes or ether, then filtering it off.

  • Solution 2 - Chromatography: Standard flash column chromatography on silica gel is the most reliable method. A solvent system such as ethyl acetate/hexanes will typically separate the nonpolar alkene from the more polar TPPO.

  • Solution 3 - Chemical Conversion: In some cases, TPPO can be converted to a water-soluble complex by reacting it with MgCl₂ or CaCl₂ to facilitate its removal during an aqueous workup.

Q: My hydroboration-oxidation step is giving a poor yield or a mixture of alcohols. How can I optimize it? A: This step is usually very reliable but requires careful execution.

  • Cause - Reagent Stoichiometry/Quality: The borane reagent (e.g., BH₃·THF) can degrade over time. The stoichiometry must be correct.

  • Solution: Use a fresh bottle of the borane reagent or titrate it before use. Ensure at least 1/3 equivalent of BH₃ is used per equivalent of alkene.

  • Cause - Incomplete Oxidation: The oxidation step with H₂O₂ and NaOH can be sluggish.

  • Solution: Ensure the pH is sufficiently basic during the oxidation step. Gentle heating (to ~50°C) can help drive the reaction to completion after the peroxide has been added.

  • Cause - Poor Regioselectivity: While hydroboration of terminal alkenes strongly favors the anti-Markovnikov (primary) alcohol, some secondary alcohol can form.

  • Solution: For substrates where regioselectivity is a major concern, using a bulkier borane reagent like 9-BBN (9-borabicyclononane) can significantly enhance the formation of the primary alcohol.

Section 4: Frequently Asked Questions (FAQs)

Q: What are the most critical safety precautions for these synthetic routes? A: Both routes involve hazardous reagents.

  • Grignard Reagents & n-BuLi: These are pyrophoric (can ignite on contact with air/moisture). They must be handled under a strict inert atmosphere (nitrogen or argon) using syringe and cannula techniques. Always have an appropriate fire extinguisher (Class D for metal fires) nearby.

  • Anhydrous Ethers (THF, Diethyl Ether): These are extremely flammable and can form explosive peroxides over time. Use only from freshly opened containers or after testing for and removing peroxides.

  • Hydrogen Peroxide (30%): This is a strong oxidizer. Avoid contact with skin and combustible materials. The oxidation step of the hydroboration can be highly exothermic and must be controlled with an ice bath.

Q: Which synthetic route is generally preferred for this target molecule? A: The choice depends on available equipment, expertise, and starting materials.

  • The Grignard route is more atom-economical and has fewer steps, making it attractive for larger-scale synthesis. However, it is highly sensitive to reaction conditions.

  • The Wittig route offers more modularity and control, as the alkene intermediate can be isolated and characterized before proceeding. The removal of triphenylphosphine oxide is a significant drawback. For small-scale, discovery-phase synthesis, the Wittig route's reliability can be an advantage.

Q: How can I confirm the structure and purity of the final 3-Methyl-5-phenylpentan-1-ol? A: A combination of spectroscopic and chromatographic methods is essential.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the most powerful tools for unambiguous structure confirmation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This provides information on both the purity (GC trace) and molecular weight (MS fragmentation pattern) of the compound.

  • High-Performance Liquid Chromatography (HPLC): As an established analytical method for this compound, HPLC can be used to assess purity with high accuracy.[11]

  • Infrared (IR) Spectroscopy: Will confirm the presence of the key hydroxyl (-OH) functional group (broad peak around 3300 cm⁻¹).

References

  • SIELC Technologies. (2018). 3-Methyl-5-phenylpentan-1-ol.
  • Organic Syntheses. 3-methyl-1,5-pentanediol.
  • Reddit r/Chempros. (2021).
  • Organic Syntheses. (2R, 3S)-3-Hydroxy-2-methyl-1-morpholino-5-phenylpentan-1-one.
  • Scribd. Grignard Synthesis of Triphenylmethanol.
  • Homework.Study.com.
  • Chegg.com. (2021). Solved During the Grignard reaction, I obtained a low...
  • Iowa State University Digital Repository. The synthesis of 2-methyl-3-phenyl pentane...
  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
  • PubChem - NIH. Phenylisohexanol.
  • Tokyo Chemical Industry. 3-Methyl-5-phenylpentan-1-ol.
  • BOC Sciences. CAS 55066-48-3 3-Methyl-5-phenylpentan-1-ol.
  • Chemistry LibreTexts. (2023). The Wittig Reaction.
  • Journal of the American Chemical Society.
  • Wikipedia. Wittig reagents.
  • Sciencemadness Discussion Board. (2016). Grignard successes and failures.
  • Quora. How to improve the percent yield in Grignard reaction.

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Technical Support Center: A Guide to Preserving the Integrity of 3-Methyl-5-phenylpentan-1-ol During Storage

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, maintaining the purity and stability of chemical compounds is fundamental to the integrity of their work. This guide provides an in-depth technical resource for understanding and preventing the degradation of 3-Methyl-5-phenylpentan-1-ol during storage. By explaining the underlying chemical principles and offering practical, field-tested advice, this document serves as a comprehensive support center for users of this valuable aromatic alcohol.

I. Understanding the Molecule: Chemical Profile of 3-Methyl-5-phenylpentan-1-ol

3-Methyl-5-phenylpentan-1-ol is a primary alcohol with a distinct floral and fruity scent, which has led to its widespread use in the fragrance industry.[1][2] Its stability is crucial for maintaining its sensory properties and for its applications in research and development. As a primary alcohol, its chemical reactivity is largely dictated by the hydroxyl (-OH) group, which is susceptible to oxidation.[3][4]

PropertyValueSource
Molecular Formula C₁₂H₁₈O[]
Molecular Weight 178.27 g/mol []
Appearance Colorless to light yellow clear liquid
Boiling Point 143 °C at 11 mmHg
Storage Recommendation Room temperature, in a cool, dark place (<15°C)

II. Troubleshooting Guide: Diagnosing and Resolving Degradation Issues

This section is designed to help you identify potential problems with your stored 3-Methyl-5-phenylpentan-1-ol and to provide actionable solutions based on scientific principles.

Question 1: I've noticed a change in the color and odor of my stored 3-Methyl-5-phenylpentan-1-ol. What could be the cause?

A change in the physical properties of your compound, such as a yellowing of the liquid or a shift in its characteristic odor, is a strong indicator of chemical degradation. The most probable cause is oxidation of the primary alcohol group.

Causality: Primary alcohols can be oxidized first to aldehydes and then further to carboxylic acids.[3][6] This process can be accelerated by the presence of oxygen, particularly in the headspace of the storage container, and can be catalyzed by trace metal impurities.[7][8]

  • Initial Oxidation: 3-Methyl-5-phenylpentan-1-ol → 3-Methyl-5-phenylpentanal

  • Further Oxidation: 3-Methyl-5-phenylpentanal → 3-Methyl-5-phenylpentanoic acid

The resulting aldehyde and carboxylic acid will have different odor profiles and can contribute to the observed color change.

Solution Workflow:

A Observe Change in Color/Odor B Hypothesize: Oxidation (Primary Degradation Pathway) A->B C Action 1: Inert Gas Overlay (e.g., Argon, Nitrogen) B->C Mitigate Oxygen Exposure D Action 2: Transfer to Smaller, Full Containers B->D Reduce Headspace E Action 3: Verify Container Material Integrity B->E Prevent Catalysis F Monitor for Further Changes C->F D->F E->F

Caption: Troubleshooting workflow for observed degradation.

Question 2: My laboratory has fluorescent lighting. Could this be affecting the stability of my 3-Methyl-5-phenylpentan-1-ol?

While direct photodegradation by UV or visible light is less likely for this specific molecule, indirect effects of light exposure should not be dismissed.

Causality: A safety assessment by the Research Institute for Fragrance Materials (RIFM) indicates that 3-Methyl-5-phenylpentan-1-ol does not absorb light in the 290-700 nm range, suggesting a low potential for direct photoirritation or photoallergenicity.[9] However, light can generate heat, which can accelerate oxidative degradation. Furthermore, photosensitizers, if present as impurities, could potentially initiate degradation even with visible light.

Solution:

  • Storage in Amber Glass: Always store 3-Methyl-5-phenylpentan-1-ol in amber glass bottles or other opaque containers to minimize light exposure.[10]

  • Avoid Direct Sunlight and Strong Artificial Light: Store containers in a dark cabinet or refrigerator.

Question 3: I am planning a long-term study. What are the optimal storage conditions to ensure the stability of 3-Methyl-5-phenylpentan-1-ol over several months?

For long-term storage, the primary goals are to minimize exposure to oxygen, light, and elevated temperatures.

Causality: The rate of chemical reactions, including oxidation, generally increases with temperature. Reducing the temperature slows down the degradation process.[11] Minimizing headspace and using an inert atmosphere will reduce the availability of oxygen for autoxidation.

Recommended Long-Term Storage Conditions:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of oxidative degradation.
Atmosphere Inert gas (Argon or Nitrogen)Displaces oxygen, preventing autoxidation.
Container Amber glass bottle, tightly sealedProtects from light and prevents ingress of air and moisture.
Container Size Aliquot into smaller, appropriately sized containersMinimizes headspace in partially used containers.

III. Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of 3-Methyl-5-phenylpentan-1-ol?

Based on the principles of primary alcohol oxidation, the most likely degradation products are 3-methyl-5-phenylpentanal and 3-methyl-5-phenylpentanoic acid.[3][12]

Q2: What analytical techniques are suitable for assessing the stability of 3-Methyl-5-phenylpentan-1-ol?

A stability-indicating analytical method is crucial. A reverse-phase high-performance liquid chromatography (HPLC) method with UV detection would be a suitable starting point for developing a validated assay.[13] Gas chromatography (GC) with a flame ionization detector (FID) is also a powerful technique for separating and quantifying the alcohol and its potential volatile degradation products.

Q3: Is it safe to store 3-Methyl-5-phenylpentan-1-ol in plastic containers?

The compatibility of alcohols with plastics varies. While some plastics like high-density polyethylene (HDPE) and polypropylene (PP) may be suitable for short-term storage, long-term storage is best in glass containers.[14][15] Plasticizers or other additives could potentially leach into the product, and some plastics may be permeable to oxygen.

Q4: How can I minimize the headspace in my storage container?

The most effective way is to aliquot the compound into smaller vials that are nearly full. This reduces the amount of oxygen available for reaction.[8] Alternatively, for larger containers, flushing the headspace with an inert gas like argon or nitrogen before sealing can displace the oxygen.

IV. Experimental Protocol: A Forced Degradation Study to Identify Potential Degradants

A forced degradation study is essential for understanding the stability of a compound and for developing a stability-indicating analytical method.

Objective: To identify the potential degradation products of 3-Methyl-5-phenylpentan-1-ol under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of 3-Methyl-5-phenylpentan-1-ol in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours, then dissolve in the solvent.

    • Photodegradation: Expose the stock solution to a calibrated light source (e.g., ICH option 2) for a defined period.

  • Sample Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, by a suitable analytical method (e.g., RP-HPLC with a photodiode array detector or LC-MS).

    • Compare the chromatograms of the stressed samples to the control to identify new peaks corresponding to degradation products.

    • If using LC-MS, analyze the mass spectra of the new peaks to propose structures for the degradation products.

Workflow for Forced Degradation Study:

Start Prepare Stock Solution of 3-Methyl-5-phenylpentan-1-ol Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis Stress->Acid Base Base Hydrolysis Stress->Base Oxidation Oxidative Degradation Stress->Oxidation Thermal Thermal Degradation Stress->Thermal Photo Photodegradation Stress->Photo Analysis Analyze by HPLC/LC-MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Identify Identify Degradation Products Analysis->Identify End Stability Profile Established Identify->End

Caption: Workflow for a forced degradation study.

V. Conclusion

The stability of 3-Methyl-5-phenylpentan-1-ol is paramount for its effective use in research and industry. By understanding its primary degradation pathway—oxidation—and by implementing the storage and handling procedures outlined in this guide, users can significantly mitigate the risk of degradation. Proactive measures such as storage at reduced temperatures, in the absence of light, and under an inert atmosphere in tightly sealed glass containers are the cornerstones of preserving the integrity of this compound.

VI. References

  • Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, 3-methyl-5-phenylpentanol, CAS Registry Number 55066-48-3. Food and Chemical Toxicology, 185, 114438. [Link]

  • Belsito, D., et al. (2012). A toxicologic and dermatologic assessment of aryl alkyl alcohols when used as fragrance ingredients. Food and Chemical Toxicology, 50, S1-S45. [Link]

  • Data Wazo. (2026, January 16). 3-Methyl-5-Phenylpentan-1-Ol 2026 Market Trends and 2034 Forecasts: Exploring Growth Potential. [Link]

  • The Good Scents Company. (n.d.). rose absolute pentanol mefrosol (Givaudan). Retrieved January 25, 2026, from [Link]

  • PubChem. (n.d.). Phenylisohexanol. Retrieved January 25, 2026, from [Link]

  • SIELC Technologies. (2018, February 16). 3-Methyl-5-phenylpentan-1-ol. Retrieved January 25, 2026, from [Link]

  • Belsito, D., et al. (2011). Fragrance material review on 3-methyl-5-phenylpentanol. Food and Chemical Toxicology, 49 Suppl 1, S1-S3. [Link]

  • Wikipedia. (2023, December 29). Alcohol oxidation. Retrieved January 25, 2026, from [Link]

  • Kawa-Rygielska, J., & Adamenko, K. (2020). Influence of Alcohol Content and Storage Conditions on the Physicochemical Stability of Spirit Drinks. Foods, 9(9), 1241. [Link]

  • Ugliano, M. (2013). Impact of Headspace Oxygen and Closure on Sulfur Dioxide, Color, and Hydrogen Sulfide Levels in a Riesling Wine. American Journal of Enology and Viticulture, 64(2), 161-170. [Link]

  • Augugliaro, V., et al. (2002). Photocatalytic oxidation of aromatic alcohols to aldehydes in aqueous suspension of home-prepared titanium dioxide. Journal of Catalysis, 208(1), 15-22. [Link]

  • Pohl, P. (2009). What do metals tell us about wine? Trends in Analytical Chemistry, 28(10), 1155-1164. [Link]

  • LibreTexts Chemistry. (2021, July 31). 17.7: Oxidation of Alcohols. Retrieved January 25, 2026, from [Link]

  • Meng, S., et al. (2016). Highly efficient and selective photocatalytic oxidation of aromatic alcohols to aromatic aldehydes over BN/In2S3 composite under visible light irradiation. Applied Catalysis B: Environmental, 182, 356-368. [Link]

  • Coriolis Pharma. (n.d.). Headspace Oxygen Analysis. Retrieved January 25, 2026, from [Link]

  • Šottníková, V., et al. (2019). The effects of various storage conditions on changes in the colour of an alcoholic drink known as “tuzemák”. MendelNet 2019, 398-403. [Link]

  • Shang, R., et al. (2021). Photocatalytic Anaerobic Oxidation of Aromatic Alcohols Coupled With H2 Production Over CsPbBr3/GO-Pt Catalysts. Frontiers in Chemistry, 9, 707321. [Link]

  • Breckenridge, R. L., & Luchsinger, D. W. (1980). A rapid method for blood alcohol determination by headspace analysis using an electrochemical detector. Journal of Analytical Toxicology, 4(5), 268-269. [Link]

  • Freesciencelessons. (2022, February 23). A Level Chemistry Revision "Oxidation of Primary Alcohols". YouTube. [Link]

  • García-López, E. I., et al. (2021). Selective oxidation of aromatic alcohols in the presence of C3N4 photocatalysts derived from the polycondensation of melamine, cyanuric and barbituric acids. Journal of Photochemistry and Photobiology A: Chemistry, 419, 113454. [Link]

  • Psillakis, E., & Kalogerakis, N. (2003). Headspace Extraction of Alcohols into a Single Drop. Journal of Chemical Education, 80(1), 81. [Link]

  • Zhao, C., et al. (2019). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone. The Journal of Organic Chemistry, 84(15), 9789-9796. [Link]

  • Reiber, P. (2012, March 25). Why do people put drinking alcohol, a solvent, inside plastic bottles? Quora. [Link]

  • Wang, Y., et al. (2022). Resonant Enhancement of Photolysis through Plasmon–Vibrational Coupling. Journal of the American Chemical Society, 144(4), 1693-1701. [Link]

  • Tecnosens. (2022, November 28). Wine Industry: How To Monitor The Gaseous Oxygen In The Headspace Of Bottles. [Link]

  • Clark, J. (2023, August 3). oxidation of alcohols. Chemguide. [Link]

  • Public Health Ontario. (2024, May 2). PHO Rounds: Alcohol Risk and Policy: Impacts of alcohol container labels - a systematic reviewing. YouTube. [Link]

  • UC San Diego Blink. (2024, March 3). Chemical Compatibility Guidelines. [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Chart. Retrieved January 25, 2026, from [Link]

  • CP Lab Safety. (n.d.). Chemical Compatibility by Container Resin. Retrieved January 25, 2026, from [Link]

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Technical Support Center: Catalyst Deactivation in 3-Methyl-5-phenylpentan-1-ol Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Methyl-5-phenylpentan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with catalyst deactivation during this critical hydrogenation process. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the efficiency, reproducibility, and success of your experiments.

Introduction to the Synthesis and Catalysis

The production of 3-Methyl-5-phenylpentan-1-ol, a valuable fragrance ingredient and pharmaceutical intermediate, is typically achieved through a two-step process. The first step involves the Prins reaction of benzaldehyde and 3-methyl-3-buten-1-ol to form a dihydropyran intermediate. This intermediate is then subjected to catalytic hydrogenation to yield the final product. The catalysts of choice for this hydrogenation are often high-surface-area nickel catalysts, such as Raney® Nickel, or palladium supported on carbon (Pd/C).

While effective, these catalysts are susceptible to deactivation, a phenomenon that leads to a decline in their activity and selectivity over time.[1] Understanding the root causes of deactivation is paramount for process optimization, cost reduction, and maintaining consistent product quality. This guide will delve into the common deactivation mechanisms and provide actionable troubleshooting strategies.

Troubleshooting Guide: Diagnosing and Addressing Catalyst Deactivation

Issue 1: Gradual or Sudden Loss of Catalytic Activity

Question: My hydrogenation reaction has slowed down significantly, or has stopped completely before reaching full conversion. What are the likely causes and how can I troubleshoot this?

Answer: A decline in reaction rate is a classic symptom of catalyst deactivation. The underlying causes can be broadly categorized into poisoning, thermal degradation, fouling, and leaching.

1. Catalyst Poisoning:

  • Causality: Catalyst poisoning occurs when impurities in the reaction mixture strongly adsorb to the active sites of the catalyst, rendering them inaccessible to the reactants.[2] In the synthesis of 3-Methyl-5-phenylpentan-1-ol, potential poisons can be introduced through the starting materials or generated as byproducts.

    • Sulfur Compounds: Thioacetals or other sulfur-containing impurities in benzaldehyde are notorious poisons for both Nickel and Palladium catalysts.[3]

    • Organic Peroxides: Peroxide polymers can form and poison Raney Nickel catalysts.[4]

    • Halides: Chloride or other halide contaminants can poison the catalyst.

    • Strongly Coordinating Species: Byproducts with strong coordinating functional groups can bind irreversibly to the active metal sites.

  • Troubleshooting Protocol:

    • Analyze Starting Materials: Use analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to screen for impurities in your benzaldehyde and 3-methyl-3-buten-1-ol feedstocks.

    • Purify Feedstocks: If impurities are detected, consider purification methods such as distillation or treatment with adsorbents.

    • Catalyst Poisoning Test: In a small-scale experiment, add a known poison (e.g., a thiol) to a fresh catalyst to observe if the deactivation pattern is replicated. This can help confirm poisoning as the root cause.

2. Thermal Degradation (Sintering):

  • Causality: At elevated temperatures, the fine metal particles of the catalyst can migrate and agglomerate, leading to a decrease in the active surface area. This process, known as sintering, is often irreversible.[5] For Raney Nickel, leaching of the aluminum component is typically conducted between 70 and 100°C, and higher temperatures can lead to a loss of the porous structure.[5]

  • Troubleshooting Protocol:

    • Optimize Reaction Temperature: Carefully control the reaction temperature to stay within the recommended range for your specific catalyst. For exothermic hydrogenation reactions, ensure efficient heat dissipation to prevent localized hotspots.

    • Characterize Spent Catalyst: Use techniques like Brunauer-Emmett-Teller (BET) surface area analysis and Transmission Electron Microscopy (TEM) to compare the surface area and particle size of the fresh and spent catalyst. A significant decrease in surface area and an increase in particle size are indicative of sintering.

3. Fouling (Coking):

  • Causality: Fouling occurs when non-volatile organic materials, often referred to as "coke" or "heavy ends," deposit on the catalyst surface and block its pores. In this synthesis, side reactions like aldol condensation of the aldehyde can produce high molecular weight byproducts that act as coke precursors.[6]

  • Troubleshooting Protocol:

    • Analyze Byproducts: Use techniques like High-Performance Liquid Chromatography (HPLC) or GC-MS to identify high molecular weight byproducts in your reaction mixture.

    • Optimize Reaction Conditions: Adjusting parameters like temperature, pressure, and reaction time can minimize the formation of fouling precursors.

    • Characterize Spent Catalyst: Thermogravimetric Analysis (TGA) can be used to quantify the amount of carbonaceous deposits on the spent catalyst.

4. Leaching:

  • Causality: Leaching is the dissolution of the active metal from the support into the reaction medium. This leads to a permanent and irreversible loss of active sites. The choice of solvent and the pH of the reaction medium can influence the rate of leaching.

  • Troubleshooting Protocol:

    • Analyze Reaction Filtrate: After filtering the catalyst, analyze the liquid phase for the presence of dissolved nickel or palladium using Inductively Coupled Plasma (ICP) spectroscopy.

    • Solvent Selection: Evaluate the use of less coordinating solvents that may reduce the solubility of the active metal.

    • Catalyst Modification: Consider using a catalyst with stronger metal-support interactions to minimize leaching.

Logical Flow for Troubleshooting Catalyst Deactivation

Troubleshooting_Flow cluster_Poisoning Poisoning Diagnostics cluster_Sintering Sintering Diagnostics cluster_Fouling Fouling Diagnostics cluster_Leaching Leaching Diagnostics Start Start: Decreased Reaction Rate or Incomplete Conversion Poisoning Hypothesis 1: Catalyst Poisoning Start->Poisoning Sintering Hypothesis 2: Thermal Degradation (Sintering) Start->Sintering Fouling Hypothesis 3: Fouling (Coking) Start->Fouling Leaching Hypothesis 4: Leaching Start->Leaching Analyze_Feed Analyze Feedstocks for Impurities (GC-MS) Poisoning->Analyze_Feed Check_Temp Verify Reaction Temperature Control Sintering->Check_Temp Analyze_Byproducts Analyze for High MW Byproducts (HPLC, GC-MS) Fouling->Analyze_Byproducts Analyze_Filtrate Analyze Filtrate for Metal (ICP) Leaching->Analyze_Filtrate Purify_Feed Purify Feedstocks (Distillation, Adsorption) Analyze_Feed->Purify_Feed Solution Implement Corrective Actions (e.g., Feed Purification, Temperature Optimization, Catalyst Regeneration) Purify_Feed->Solution Analyze_Surface Characterize Spent Catalyst (BET, TEM) Check_Temp->Analyze_Surface Analyze_Surface->Solution TGA_Analysis Perform TGA on Spent Catalyst Analyze_Byproducts->TGA_Analysis TGA_Analysis->Solution Solvent_Check Evaluate Solvent Effects Analyze_Filtrate->Solvent_Check Solvent_Check->Solution

Caption: Troubleshooting workflow for diagnosing catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: What are the key differences in deactivation mechanisms between Raney Nickel and Pd/C catalysts in this synthesis?

A1: While both are susceptible to poisoning, sintering, and fouling, there are some key differences:

  • Raney Nickel: Being a "sponge" catalyst, it has a very high surface area but can be more prone to structural changes at high temperatures.[5] It is also particularly sensitive to deactivation by the desorption of weakly adsorbed hydrogen, which is crucial for its catalytic activity.[7]

  • Pd/C: Palladium on carbon catalysts are generally more thermally stable than Raney Nickel. However, the carbon support can participate in side reactions or be a source of impurities. The interaction between the palladium particles and the carbon support is crucial for its stability and can influence its susceptibility to leaching.

Q2: Can a deactivated catalyst be regenerated? If so, how?

A2: Yes, in many cases, catalyst regeneration is possible, depending on the deactivation mechanism.

  • For Fouling: A common method is calcination (burning off the carbonaceous deposits in a controlled atmosphere). However, this must be done carefully to avoid sintering the metal particles.

  • For Poisoning:

    • If the poison is reversibly adsorbed, a solvent wash or a change in reaction conditions (e.g., temperature) might be sufficient.

    • For more strongly bound poisons, a chemical treatment may be necessary. For example, a poisoned Raney Nickel catalyst can sometimes be reactivated by treatment with an alkaline solution.[4] An acid wash followed by neutralization can also be effective for removing surface oxides.[8]

  • For Sintering: Sintering is generally considered irreversible.

Q3: How can I proactively prevent catalyst deactivation?

A3:

  • Feedstock Purity: The most critical step is to ensure the purity of your benzaldehyde and 3-methyl-3-buten-1-ol.

  • Process Control: Maintain strict control over reaction temperature, pressure, and mixing to avoid hotspots and minimize side reactions.

  • Catalyst Selection: Choose a catalyst that is well-suited for your specific reaction conditions and has high stability.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst.

Experimental Protocols

Protocol 1: Characterization of Spent Catalyst by BET Surface Area Analysis
  • Sample Preparation: Carefully recover the spent catalyst from the reaction mixture by filtration. Wash it with a suitable solvent (e.g., the reaction solvent followed by a more volatile solvent like ethanol) to remove any residual reactants and products. Dry the catalyst under vacuum at a low temperature (e.g., 60°C) to avoid any structural changes.

  • Degassing: Degas the dried catalyst sample under vacuum at a specific temperature (e.g., 150-200°C) for several hours to remove any adsorbed gases and moisture from the surface.

  • Analysis: Perform the nitrogen physisorption measurement at 77 K using a BET surface area analyzer.

  • Data Interpretation: Compare the measured surface area of the spent catalyst with that of the fresh catalyst. A significant reduction in surface area suggests sintering or pore blockage due to fouling.

Protocol 2: Pulse Chemisorption for Active Metal Dispersion
  • Sample Preparation: Load a known weight of the fresh or spent catalyst into the sample tube of the chemisorption analyzer.

  • Reduction: Reduce the catalyst in a stream of hydrogen at a specific temperature to ensure the metal is in its active state.

  • Purging: Purge the system with an inert gas (e.g., argon or helium) to remove the hydrogen.

  • Pulse Injection: Inject known volumes of a probe gas (e.g., carbon monoxide or hydrogen) into the inert gas stream flowing over the catalyst at a set temperature. The active metal sites will adsorb the probe gas.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of the probe gas in the effluent. The amount of adsorbed gas is determined by the difference in the peak areas of the injected pulses.

  • Calculation: From the amount of chemisorbed gas and the stoichiometry of adsorption, the number of active sites, metal dispersion, and active metal surface area can be calculated.[2]

Data Presentation

Table 1: Typical Impact of Deactivation Mechanisms on Catalyst Properties

Deactivation MechanismKey IndicatorAnalytical Technique(s)Reversibility
Poisoning Loss of activity, potential change in selectivityElemental Analysis (XRF, ICP-MS), XPSPotentially Reversible
Sintering Decreased surface area, increased metal particle sizeBET, TEM, XRDIrreversible
Fouling (Coking) Increased mass, pore blockageTGA, BET, SEMReversible by calcination
Leaching Presence of metal in the reaction filtrateICP-MS, AASIrreversible

Logical Relationships in Catalyst Deactivation

Deactivation_Relationships cluster_Causes Primary Causes cluster_Mechanisms Deactivation Mechanisms cluster_Effects Observable Effects Feed_Impurities Feedstock Impurities (Sulfur, Halides, etc.) Poisoning Poisoning Feed_Impurities->Poisoning High_Temp High Reaction Temperature Sintering Sintering High_Temp->Sintering Side_Reactions Side Reactions (e.g., Aldol Condensation) Fouling Fouling Side_Reactions->Fouling Solvent_Effects Solvent/pH Effects Leaching Leaching Solvent_Effects->Leaching Active_Site_Loss Loss of Active Sites Poisoning->Active_Site_Loss Surface_Area_Loss Reduced Surface Area Sintering->Surface_Area_Loss Fouling->Surface_Area_Loss Leaching->Active_Site_Loss Activity_Loss Loss of Catalytic Activity Selectivity_Change Change in Selectivity Activity_Loss->Selectivity_Change Surface_Area_Loss->Activity_Loss Active_Site_Loss->Activity_Loss

Caption: Interrelationship between causes, mechanisms, and effects of catalyst deactivation.

References

  • Method of reactiv
  • Special Issue on Catalyst Deactivation and Regener
  • Raney nickel. Wikipedia.
  • Reagent Friday: Raney Nickel. Master Organic Chemistry.
  • Raney® Nickel: A Life-Changing C
  • Hydrogen Chemisorption on Al2O3-Supported Gold Catalysts.
  • Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. MDPI.
  • Liquid-phase hydrogenation of M-phenoxybenzaldehyde to M-phenoxybenzylalcohol using Raney nickel catalyst: Reaction kinetics.
  • Process for the preparation of Raney nickel catalysts and their use in the hydrogenation of organic compounds.
  • Synthesis of 3-methyl-3-buten-1-ol by supercritical CO2 in coordination with HZSM-5-catalyzed formaldehyde-isobutene Prins reaction. PMC.
  • Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Form
  • Method of regenerating an aged raney nickel catalyst with carboxylic acid and base treatment.
  • Hydrogenation of benzaldehyde derivatives with different substituents at the phenyl ring with the Ru/CMK-3 catalyst.
  • Nickel recovery from spent Raneynickel catalyst through dilute sulfuric acid leaching and soda ash precipitation.
  • A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries. Beilstein Journals.
  • Deactivation of Zeolite Catalysts in the Prins Reaction between Propene and Formaldehyde in the Liquid Phase. MDPI.
  • An enhanced selective hydrogenation of methyl benzoate and impacts promoted by Al-modified KMn/SiO2. New Journal of Chemistry (RSC Publishing).
  • Introduction to Chemical Adsorption Analytical Techniques and their Applications to C
  • Influence of RANEY Nickel on the Formation of Intermediates in the Degrad
  • Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison.
  • Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide.
  • Lecture 9 Chemisorption.
  • Effect of preparation conditions of Raney Nickel on its catalytic properties for slurry phase hydrogen
  • The Effect of Ru Precursor and Support on the Hydrogenation of Arom
  • Technical Support Center: Catalyst Deactivation in 3-(3-Methylphenyl)propionaldehyde Reactions. Benchchem.
  • Deactivation and reactivation of Pd/C catalyst used in repeated batch hydrodechlorination of PCE.
  • Selective hydrogenation reactions in the synthesis of fragrances. -ORCA - Cardiff University.
  • Catalyst deactivation of cation‐exchange resin in c ross‐aldol condensation of acetaldehyde to methyl pentenone.
  • H 2 chemisorption, dispersion, and BET surface area measurements a.
  • Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst.
  • Poisoning and deactivation of palladium c
  • Hydrogenation processes in the synthesis of perfumery ingredients. PubMed.
  • Catalytic Hydrogenation Property of Methyl Benzoate to Benzyl Aldehyde over Manganese-Based Catalysts with Appropri
  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI.
  • Hydrogenation Processes in the Synthesis of Perfumery Ingredients.
  • Hydrogenation of 2-methyl-3-butyn-2-ol over a Pd/ZnO catalyst: kinetic model and selectivity study.
  • B-AD-027en Determination of metal dispersion rate for metal supported catalyst by titration pulse chemisorption measurement. Microtrac.
  • HYDROGENATION. FACT SHEET - Stanford Environmental Health & Safety.
  • Approaches to the synthesis of Pd/C catalysts with controllable activity and selectivity in hydrogenation reactions.
  • Chemoselective Hydrogenation Method Catalyzed by Pd/C Using Diphenylsulfide as a Reasonable Catalyst Poison.
  • Sponge-like CoNi Catalysts Synthesized by Combustion of Reactive Solutions: Stability and Performance for CO 2 Hydrogen

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Technical Support Center: Purification of 3-Methyl-5-phenylpentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude 3-Methyl-5-phenylpentan-1-ol (CAS: 55066-48-3), a common fragrance and specialty chemical intermediate.[1] The advice herein is grounded in established chemical principles to ensure you can confidently achieve high purity for your downstream applications.

Overview of Purification Strategy

The purification of 3-Methyl-5-phenylpentan-1-ol is dictated by the nature of the impurities present, which are, in turn, dependent on the synthetic route employed. A robust purification strategy does not follow a single path but is rather a decision-making process based on analytical data. The general workflow involves an initial extractive workup, followed by a primary purification step (typically vacuum distillation), and potentially a secondary, high-resolution step like column chromatography if needed.

Purification_Workflow crude Crude Reaction Mixture workup Aqueous Workup / Extraction crude->workup drying Drying (e.g., MgSO₄, Na₂SO₄) workup->drying analysis1 Initial Purity Analysis (TLC, GC-MS) drying->analysis1 decision Purity Sufficient? analysis1->decision distillation Fractional Vacuum Distillation analysis2 Final Purity Analysis (GC, NMR) distillation->analysis2 chromatography Flash Column Chromatography chromatography->analysis2 pure_product Pure 3-Methyl-5-phenylpentan-1-ol (>98%) analysis2->pure_product decision->distillation Impurities have different B.P. decision->chromatography Impurities have similar B.P.

Caption: General purification workflow for 3-Methyl-5-phenylpentan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 3-Methyl-5-phenylpentan-1-ol?

A1: The impurities are almost exclusively byproducts and unreacted reagents from your specific synthesis. Below is a table summarizing likely contaminants from common synthetic routes.

Impurity TypeSpecific Example(s)Likely Synthetic SourceRationale for Formation
Unreacted Starting Materials Benzaldehyde, 3-methyl-3-buten-1-ol, Phenyl-substituted pyran intermediatesPrins Reaction followed by Hydrogenation[2]Incomplete reaction due to insufficient reaction time, temperature, or catalyst activity.
Carbonyl compounds (aldehydes, ketones, esters)Grignard Reaction[3]Non-stoichiometric addition of the Grignard reagent or inefficient reaction conditions.
Solvent & Reagents Diethyl ether, THF, Toluene, Acetic AcidAny synthesisResidual solvents from the reaction or workup, or catalysts from previous steps.
Grignard-Specific Byproducts Benzene, PhenylpropaneGrignard Reaction[4]The highly basic Grignard reagent is quenched by trace amounts of water or other protic sources.
Biphenyl, 1,6-diphenylhexaneGrignard Reaction (Wurtz Coupling)[5]Homocoupling of the organohalide starting material during Grignard reagent formation.
Dehydration Products 3-Methyl-5-phenyl-1-penteneAcidic workup or high-temperature distillationAcid-catalyzed elimination of water from the alcohol can occur, especially under harsh conditions.[6][7]
Q2: My crude product is a dark brown or black oil after workup. What causes this and how can I decolorize it?

A2: A dark color in crude products, particularly from organometallic reactions like Grignard synthesis, often indicates the presence of finely divided metal particles or high-molecular-weight, conjugated byproducts.[5] These impurities can sometimes interfere with subsequent purification steps.

Troubleshooting Steps:

  • Activated Charcoal Treatment: Before concentrating your dried organic solution, add a small amount (1-2% w/w) of activated charcoal.

  • Stir: Stir the solution at room temperature for 15-30 minutes.

  • Filter: Filter the mixture through a pad of Celite® or a fine fritted funnel to remove the charcoal and adsorbed impurities.

  • Proceed: Concentrate the filtrate and proceed with distillation or chromatography. This simple step can significantly improve the quality of the material destined for final purification.

Q3: How do I effectively remove water-soluble impurities like salts and acids from the reaction mixture?

A3: A standard liquid-liquid extraction, often referred to as a "workup," is the most effective method. The goal is to use immiscible aqueous and organic layers to partition and remove ionic salts, acids, and bases.[8]

Protocol: Standard Extractive Workup

  • Quench Reaction: Carefully transfer the reaction mixture to a separatory funnel containing a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and a quench solution (e.g., saturated aq. NH₄Cl for Grignard reactions, or simply water).

  • Wash with Base: Wash the organic layer with a dilute basic solution, such as 5% sodium bicarbonate (NaHCO₃), to neutralize and remove any acidic catalysts or byproducts. Vent the funnel frequently as CO₂ may be generated.

  • Wash with Brine: Perform a final wash with saturated aqueous sodium chloride (brine). This helps to break up emulsions and removes the bulk of the dissolved water from the organic layer.

  • Dry the Organic Layer: Drain the organic layer into a clean flask and add an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Stir for 10-15 minutes.

  • Filter and Concentrate: Filter away the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product.

Q4: What is the most industrially viable method to achieve >98% purity for 3-Methyl-5-phenylpentan-1-ol?

A4: For multi-gram to kilogram scales, fractional vacuum distillation is the method of choice, provided the impurities have sufficiently different boiling points. 3-Methyl-5-phenylpentan-1-ol has a relatively high boiling point, making vacuum distillation necessary to prevent thermal decomposition.[9]

Key Data for Distillation:

  • Boiling Point of Product: 141-143 °C at 11 mmHg.[2][10]

  • Strategy: Impurities with lower boiling points (e.g., residual solvents, some starting materials) will distill first (the "forerun"). The main product fraction is collected next, and higher-boiling impurities (e.g., coupling products) will remain in the distillation flask.

Distillation_Setup cluster_setup Fractional Vacuum Distillation Apparatus flask Distilling Flask (Crude Product) column Vigreux Column flask->column Vapors Ascend condenser Condenser (Water In/Out) column->condenser adapter Vacuum Adapter condenser->adapter receiver Receiving Flask (Pure Fractions) adapter->receiver Distillate Collects vacuum To Vacuum Pump & Manometer adapter->vacuum heat Heating Mantle heat->flask

Caption: Simplified schematic of a fractional vacuum distillation setup.

Protocol: Fractional Vacuum Distillation

  • Setup: Assemble the distillation apparatus as shown above. Use high-vacuum grease on all joints.

  • Charge Flask: Fill the distilling flask no more than two-thirds full with the crude oil and add a magnetic stir bar or boiling chips.

  • Apply Vacuum: Slowly and carefully apply vacuum to the system, ensuring it is stable at the target pressure (e.g., 11 mmHg).

  • Apply Heat: Begin heating the distilling flask gently.

  • Collect Fractions:

    • Forerun: Collect the initial, low-boiling distillate in a separate receiving flask.

    • Main Fraction: When the distillation head temperature stabilizes near the target boiling point (141-143 °C), switch to a new receiving flask to collect the pure product.

    • Final Fraction: Stop the distillation before the distilling flask runs dry to avoid concentrating potentially explosive residues.

  • Analysis: Analyze the collected main fraction by GC to confirm purity.[10]

Q5: I performed a distillation, but GC analysis shows a persistent impurity. What should I do?

A5: If an impurity co-distills with your product, it has a very similar boiling point. In this scenario, flash column chromatography is the preferred purification method, as it separates compounds based on polarity rather than boiling point.[11][12] Since 3-Methyl-5-phenylpentan-1-ol is a moderately polar alcohol, it will adhere to silica gel more strongly than non-polar impurities but less strongly than highly polar ones.

Protocol: Flash Column Chromatography

  • Select Solvent System: Use thin-layer chromatography (TLC) to determine an appropriate eluent. A good starting point is a mixture of Hexanes and Ethyl Acetate. Aim for an Rf value of ~0.3 for the desired product.

  • Pack Column: Pack a glass column with silica gel slurried in the initial, low-polarity eluent.

  • Load Sample: Dissolve the crude product in a minimal amount of the eluent (or a stronger solvent like dichloromethane if necessary) and adsorb it onto a small amount of silica gel. Carefully add this to the top of the packed column.

  • Elute: Begin running the solvent through the column, applying positive pressure (flash).

    • Start with a low polarity mixture (e.g., 95:5 Hexane:EtOAc).

    • Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15) to elute your product.

  • Collect & Analyze Fractions: Collect the eluate in a series of test tubes or flasks. Analyze the fractions by TLC to identify which ones contain the pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, purified alcohol.

References

  • Fragrance material review on 3-methyl-5-phenylpentanol | Request PDF. ResearchGate. [Link]

  • (2R, 3S)-3-Hydroxy-2-methyl-1-morpholino-5-phenylpentan-1-one. Organic Syntheses. [Link]

  • Phenylisohexanol | C12H18O | CID 108312. PubChem, National Institutes of Health. [Link]

  • Elimination Reactions of Alcohols. Master Organic Chemistry. [Link]

  • A cost-effective and greener process for 3-methyl-5-phenylpentanol (mefrosol). CSIR-CSMCRI. [Link]

  • rose absolute pentanol mefrosol (Givaudan). The Good Scents Company. [Link]

  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids... PMC, National Institutes of Health. [Link]

  • How do typical impurities arise in the Grignard reaction? Homework.Study.com. [Link]

  • 17.6: Reactions of Alcohols. Chemistry LibreTexts. [Link]

  • How can I purify two different-substituted aromatic compounds? ResearchGate. [Link]

  • Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. [Link]

  • General Methods of Preparation of Alcohols. BYJU'S. [Link]

  • Synthesis of alcohols using Grignard reagents I (video). Khan Academy. [Link]

  • Distillation. Wikipedia. [Link]

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Technical Support Center: Overcoming Solubility Issues in 3-Methyl-5-phenylpentan-1-ol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Methyl-5-phenylpentan-1-ol. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile aromatic primary alcohol in their synthetic workflows. Due to its molecular structure—a moderately long alkyl chain combined with a phenyl group and a polar alcohol head—solubility challenges can often arise, leading to stalled reactions, low yields, and purification difficulties. This guide provides in-depth, field-proven troubleshooting strategies and foundational knowledge to overcome these obstacles effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the fundamental solubility characteristics of 3-Methyl-5-phenylpentan-1-ol?

Answer: Understanding the physicochemical properties of 3-Methyl-5-phenylpentan-1-ol is the first step in troubleshooting. Its structure dictates its solubility behavior. The molecule contains a polar hydroxyl (-OH) group capable of hydrogen bonding and a significant non-polar component (a C12 hydrocarbon backbone with a phenyl ring).

This dual nature means it is generally miscible with a wide range of common organic solvents but has very low solubility in water. Its high calculated LogP value of approximately 3.2 underscores its lipophilic (oil-loving) character.[1][2]

PropertyValueSource
Molecular Formula C₁₂H₁₈O[3][]
Molecular Weight 178.27 g/mol [][5]
Appearance Colorless to pale yellow clear liquid[][5][6]
Boiling Point 143 °C @ 11 mmHg[5]
Specific Gravity ~0.96 g/cm³ (20°C)[][5]
Water Solubility 202.6 mg/L @ 25 °C (estimated)[]
LogP (octanol/water) ~3.2[1][2]

This profile indicates that while it is readily soluble in solvents like Toluene, Tetrahydrofuran (THF), Dichloromethane (DCM), and alcohols, issues will arise when a reaction requires an aqueous phase or involves highly polar, water-soluble reagents.[7]

Q2: My reaction is proceeding very slowly or not at all. How do I diagnose a solubility problem?

Answer: A stalled reaction is often a primary symptom of poor solubility, where reactants are not in the same phase and therefore cannot interact effectively. Before altering catalysts or reaction times, perform a simple visual diagnosis.

Diagnostic Workflow:

  • Visual Inspection: At the reaction temperature, is the mixture homogenous? Look for:

    • Cloudiness/Turbidity: Indicates that one or more components are not fully dissolved.

    • Undissolved Solids: Reagents may be settled at the bottom of the flask.

    • Biphasic Layers: Two distinct liquid layers indicate immiscible solvents or reactants.

  • Stirring Test: Increase the stirring rate. If the reaction rate increases, it suggests a mass transfer limitation, often linked to poor solubility between phases.

  • Consult the Troubleshooting Logic: If you observe any of the above, it confirms a solubility issue. The following workflow diagram outlines a systematic approach to resolving the problem.

G cluster_0 Problem Diagnosis cluster_1 Solution Pathways Start Reaction Stalled or Slow CheckHomogeneity Is the reaction mixture homogeneous? Start->CheckHomogeneity OptimizeSolvent Optimize Solvent System (See Q3) CheckHomogeneity->OptimizeSolvent No Success Reaction Proceeds CheckHomogeneity->Success  Yes AdjustTemp Adjust Temperature (See Q5) OptimizeSolvent->AdjustTemp If insufficient OptimizeSolvent->Success UseCosolvent Introduce a Co-solvent (See Q4) AdjustTemp->UseCosolvent If temp change is not viable or insufficient AdjustTemp->Success UsePTC Use Phase-Transfer Catalyst (See Q6) UseCosolvent->UsePTC For biphasic reactions with ionic reagents UseCosolvent->Success UsePTC->Success

Caption: Troubleshooting workflow for solubility issues.

Q3: How do I select the optimal solvent for my reaction?

Answer: The principle of "like dissolves like" is your primary guide. Since 3-Methyl-5-phenylpentan-1-ol has both polar and non-polar characteristics, the ideal solvent will depend on the other reactants.

Causality: A solvent's role is to create a homogeneous environment where solute molecules are separated and surrounded by solvent molecules. If the intermolecular forces between the solvent and solute are stronger than the solute-solute and solvent-solvent forces, dissolution occurs.

Experimental Protocol: Small-Scale Solvent Screening

This protocol helps you empirically determine the best solvent without committing a large amount of material.

  • Setup: Arrange several small vials or test tubes.

  • Dispense Solute: Add a small, known amount of 3-Methyl-5-phenylpentan-1-ol and your other key reactant(s) to each vial.

  • Add Solvents: Add a measured volume (e.g., 1 mL) of a different candidate solvent to each vial. Common choices include Toluene, THF, Acetonitrile, 1,4-Dioxane, Methanol, and DCM.[7]

  • Observe: Agitate each vial (vortex or stir bar) at your intended reaction temperature.

  • Evaluate: Record which solvents achieve complete dissolution, creating a clear, single-phase solution. This is your primary candidate list.

  • Validate: Ensure the chosen solvent is compatible with your reaction conditions (e.g., does not react with reagents, has an appropriate boiling point).

Q4: My reactants have conflicting polarities. Can a co-solvent system help?

Answer: Absolutely. A co-solvent system is one of the most powerful tools for fine-tuning the polarity of the reaction medium.[8] This is ideal when one reactant is non-polar (like 3-Methyl-5-phenylpentan-1-ol) and another is moderately polar.

Causality: Co-solvents work by disrupting the self-association of the primary solvent molecules and creating a new bulk medium with intermediate polarity, which can better solvate all reactants.[9] For example, adding THF or 1,4-dioxane to water breaks up the strong hydrogen-bonding network of water, creating hydrophobic pockets that can accommodate non-polar molecules.

Experimental Protocol: Determining Co-solvent Ratio

  • Select a Pair: Choose a miscible solvent pair that represents the polarity extremes of your reactants (e.g., Toluene/Methanol or THF/Water).

  • Initial Dissolution: Dissolve your 3-Methyl-5-phenylpentan-1-ol in the less polar solvent (e.g., THF). Dissolve your polar reactant in the more polar solvent (e.g., Water).

  • Titration: Slowly add the polar solution to the non-polar solution while stirring vigorously.

  • Identify the "Solubility Window": Note the volumetric ratio at which the mixture becomes cloudy or separates. The optimal ratio will be one that maintains a single phase throughout the reaction. Start with a ratio that is well within the homogenous region (e.g., if cloudiness appears at 50% water, start your reaction at 20-30% water).

  • Reaction Test: Run a small-scale reaction at the chosen ratio to confirm success.

Q5: My reaction requires low temperatures, but my compound is precipitating. What are my options?

Answer: Solubility almost universally decreases with temperature for organic solids and liquids.[10][11] When a low temperature is required for selectivity or stability, precipitation becomes a major challenge.

Causality: At lower temperatures, molecules have less kinetic energy, making it harder to overcome the intermolecular forces holding them together in a solid or liquid state. The entropy gain from dissolution is also smaller, making the process less favorable.

Troubleshooting Strategies:

  • Re-evaluate Solvent Choice: The first step is to find a solvent in which your compound has higher intrinsic solubility. Often, less polar solvents like DCM or Toluene can maintain solubility at lower temperatures better than moderately polar ones like THF or Ethyl Acetate.

  • Increase Dilution: While not always ideal, using a larger volume of solvent can keep the concentration below the solubility limit at the target temperature.

  • Optimize Stirring: If precipitation is unavoidable, ensure the stirring is highly efficient. A powerful overhead stirrer is preferable to a magnetic stir bar to keep the precipitate finely suspended and maximize its surface area for reaction.

  • Slow Addition Protocol: Instead of adding all reagents at once, use a syringe pump to slowly add the reactant that is least soluble (or causes precipitation) to the cooled reaction mixture. This allows the reactant to be consumed by the reaction as it is added, keeping its transient concentration low and preventing bulk precipitation.

Q6: I need to react 3-Methyl-5-phenylpentan-1-ol with an inorganic salt (e.g., NaOH, NaCN) that is only soluble in water. How can I make this reaction work?

Answer: This is a classic biphasic reaction problem and the perfect application for Phase-Transfer Catalysis (PTC) . The two reactants are in separate, immiscible phases (organic and aqueous), and the reaction can only occur at the very small interface between them, making it extremely slow.

Causality: A phase-transfer catalyst is a molecule with both hydrophilic and hydrophobic parts that acts as a "shuttle" for one of the reactants.[12][13] Typically, a quaternary ammonium salt (like Tetrabutylammonium Bromide, TBAB) or a phosphonium salt is used. The positively charged head of the catalyst pairs with the anion of your inorganic salt (e.g., OH⁻ or CN⁻) in the aqueous phase. This new ion pair is bulky and lipophilic, allowing it to migrate into the organic phase where it can react with the 3-Methyl-5-phenylpentan-1-ol.[14]

G cluster_0 Aqueous Phase cluster_1 Organic Phase Aq_Reactant Inorganic Salt (Na⁺X⁻) Ion_Exchange Ion Exchange Q⁺Y⁻ + Na⁺X⁻ -> Q⁺X⁻ + Na⁺Y⁻ Aq_Reactant->Ion_Exchange PTC_Aq PTC Catalyst (Q⁺Y⁻) PTC_Aq->Ion_Exchange Org_Reactant 3-Methyl-5-phenylpentan-1-ol (R-OH) Reaction Reaction R-OH + Q⁺X⁻ -> R-X + Q⁺OH⁻ Org_Reactant->Reaction Product Product (R-X) Ion_Exchange->Reaction Q⁺X⁻ shuttles to organic phase Reaction->PTC_Aq Q⁺ returns to aqueous phase Reaction->Product

Caption: Mechanism of Phase-Transfer Catalysis (PTC).

Experimental Protocol: General Procedure for PTC

  • Setup: In a round-bottom flask equipped with a condenser and a powerful mechanical stirrer, add your organic phase: 3-Methyl-5-phenylpentan-1-ol dissolved in a non-polar, water-immiscible solvent (e.g., Toluene, Dichlorobenzene).

  • Add Catalyst: Add the phase-transfer catalyst (typically 1-5 mol% relative to the limiting reagent). Common choices are TBAB, Aliquat 336 (methyltricaprylammonium chloride), or hexadecyltributylphosphonium bromide.

  • Add Aqueous Phase: Add the aqueous solution of your inorganic salt (this is often a concentrated solution, e.g., 50% w/w NaOH).

  • React: Heat the mixture to the desired temperature and stir vigorously. The efficiency of PTC is highly dependent on the surface area of the interface, so rapid stirring is critical.

  • Monitor: Track the reaction progress using standard techniques (TLC, GC, LC-MS). PTC reactions are often significantly faster than their homogenous counterparts might suggest.

  • Workup: After the reaction is complete, stop the stirring and the layers will separate. The organic layer containing the product can be easily separated from the aqueous layer containing the salt byproduct.

By systematically applying these principles and protocols, you can diagnose and solve the vast majority of solubility-related challenges encountered when working with 3-Methyl-5-phenylpentan-1-ol, leading to more efficient, reliable, and successful synthetic outcomes.

References

  • National Center for Biotechnology Information. "Phenylisohexanol | C12H18O | CID 108312." PubChem. Available at: [Link]

  • SIELC Technologies. "3-Methyl-5-phenylpentan-1-ol." Available at: [Link]

  • The Good Scents Company. "rose absolute pentanol mefrosol (Givaudan)." Available at: [Link]

  • Wikipedia. "Cosolvent." Available at: [Link]

  • Al-Badr, A. A., & El-Enazi, Y. A. "Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics." PMC - PubMed Central. Available at: [Link]

  • Quick Company. "A Process For The Preparation Of 3 Methyl 5 Phenylpentanol." Available at: [Link]

  • Wikipedia. "Phase-transfer catalyst." Available at: [Link]

  • Chemistry LibreTexts. "13.4: Effects of Temperature and Pressure on Solubility." Available at: [Link]

  • Royal Society of Chemistry. "The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review." Available at: [Link]

  • International Journal of Medical Science and Dental Research. "Techniques for Improving Solubility." Available at: [Link]

  • ACS Publications. "Solubility and Partitioning Behavior of Surfactants and Additives Used in Bioprocesses." Available at: [Link]

  • OperaChem. "Phase transfer catalysis (PTC)." Available at: [Link]

  • ResearchGate. "Co‐solvent systems of various organic solvents tested, and the crystal..." Available at: [Link]

  • ACS Publications. "On the Effect of Temperature on Aqueous Solubility of Organic Solids." Available at: [Link]

  • Ascendia Pharmaceutical Solutions. "5 Novel Techniques for Solubility Enhancement." Available at: [Link]

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Minimizing by-product formation in the cyclocondensation step

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into a critical step in heterocyclic synthesis: the cyclocondensation reaction. Our focus is to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively. This document provides a structured approach to minimizing by-product formation, enhancing yield, and ensuring the purity of your target molecule.

Part 1: Frequently Asked Questions - Understanding Core Principles

This section addresses the fundamental principles governing by-product formation in cyclocondensation reactions. Understanding these concepts is the first step toward rational control of your reaction outcomes.

Q1: What are the most common classes of by-products I should anticipate in my cyclocondensation reaction?

By-products in cyclocondensation reactions are rarely random; they typically arise from predictable, competing reaction pathways. Understanding these pathways is key to suppressing them. The main classes are:

  • Incomplete Reaction Products: The most common issue is the isolation of stable intermediates that fail to cyclize. This often includes linear amides, imines, or enamines that form in the initial condensation step but lack the activation energy for the subsequent ring-closure.[1][2]

  • Intermolecular Side Products (Oligomers/Polymers): When the rate of reaction between two separate precursor molecules is faster than the intramolecular ring-closing step, polymerization or dimerization can dominate.[3] This is especially prevalent in reactions run at high concentrations.

  • Regioisomers: When a substrate has multiple, electronically distinct sites for cyclization, a mixture of isomeric products can be formed.[4] The final ratio is often a delicate balance of thermodynamic and kinetic control.[1]

  • Products of Degradation or Over-reaction: Harsh reaction conditions (e.g., high temperature, strong acid/base) can lead to the decomposition of starting materials or the desired product. This can include side-reactions like unexpected dehydroxylations or re-aromatizations.[5][6]

  • Solvent/Catalyst-Derived By-products: In some cases, the solvent or catalyst can participate in the reaction, leading to unexpected adducts.

Q2: How does reaction temperature critically influence by-product formation?

Temperature is one of the most powerful tools for controlling selectivity, as it directly influences which reaction pathways are favored. The key concept is Thermodynamic vs. Kinetic Control .

  • Kinetic Product: This is the product that forms the fastest, via the pathway with the lowest activation energy barrier. It is typically favored at lower temperatures. If a desired isomer is the kinetic product, running the reaction at a reduced temperature can significantly increase its selectivity.

  • Thermodynamic Product: This is the most stable product. If the reaction is reversible, allowing it to reach equilibrium at higher temperatures will favor the formation of the most stable product, even if it forms more slowly.[7]

Therefore, if you are forming an undesired but more stable regioisomer, lowering the temperature may favor your desired kinetic product. Conversely, if your desired product is the most stable, increasing the temperature can help overcome side reactions and push the equilibrium in your favor.

Q3: What is the role of the catalyst in controlling selectivity and minimizing by-products?

A catalyst accelerates a reaction by providing an alternative pathway with a lower activation energy.[8] Crucially, it can lower the barrier for the desired reaction more than it does for undesired side reactions, thus enhancing selectivity.[9]

  • Type of Catalyst (Acid vs. Base): The choice between an acid or base catalyst can fundamentally alter the reaction mechanism. For example, acid catalysis typically activates carbonyl groups toward nucleophilic attack, while base catalysis often works by deprotonating a nucleophile to increase its reactivity. Choosing the wrong type can inadvertently catalyze a side reaction.

  • Catalyst Loading: Using too much catalyst can sometimes accelerate side reactions more than the desired cyclization, leading to a complex mixture. It is crucial to screen catalyst loading to find the optimal concentration.

  • Steric and Electronic Properties: The size and electronic nature of the catalyst can direct the reaction to a specific site on a molecule (regioselectivity). A bulky catalyst might sterically hinder reaction at one site, favoring another.[10] This is a cornerstone of modern asymmetric catalysis for controlling enantioselectivity.[11]

Q4: How do solvent choice and reactant concentration impact the reaction outcome?

The reaction environment is critical. The solvent does more than just dissolve the reactants; it can stabilize intermediates and influence transition states.

  • Solvent Polarity: Polar solvents may stabilize charged intermediates or transition states, potentially accelerating the key cyclization step. A non-polar solvent might be chosen to minimize the solubility of a by-product, causing it to precipitate from the reaction mixture.

  • Water Removal: Since most cyclocondensation reactions eliminate a small molecule like water, its removal can be critical to drive the reaction to completion and prevent hydrolysis of intermediates or the final product.[2] Using a solvent that forms an azeotrope with water (e.g., toluene) in conjunction with a Dean-Stark apparatus is a classic and highly effective strategy.

  • Concentration (The High-Dilution Principle): The rate of an intramolecular cyclization is first-order, meaning its rate depends only on the concentration of the precursor. However, the rate of an intermolecular polymerization is second-order, depending on the concentration of two molecules. By running the reaction under high-dilution conditions (i.e., very low concentration), you can dramatically slow down the undesired intermolecular pathway while having a minimal effect on the rate of the desired intramolecular cyclization.

Part 2: Troubleshooting Guide - From Problem to Solution

This section provides a systematic approach to diagnosing and solving common issues encountered during cyclocondensation experiments.

Problem Potential Root Cause(s) Proposed Solutions & Rationale
1. Low Yield & Significant Unreacted Starting Material A. Insufficient activation energy.B. Reversible reaction at equilibrium.C. Catalyst deactivation.A. Gradually increase reaction temperature; switch to a higher-boiling solvent.B. Remove the condensation by-product (e.g., water via Dean-Stark trap) to shift equilibrium (Le Châtelier's principle).C. Use a fresh batch of catalyst; consider a more robust catalyst.
2. Main Product is a Linear, Non-Cyclized Intermediate A. The intramolecular cyclization step has a high activation barrier.B. Unfavorable conformation for ring closure.A. Switch to a more effective catalyst for the cyclization step (e.g., a stronger acid or base). Increase temperature to provide sufficient energy for ring closure.B. Change the solvent. A different solvent may favor a molecular conformation that is pre-organized for cyclization.
3. Formation of Polymer / Tar A. Intermolecular side reactions are faster than the intramolecular cyclization.A. Employ the High-Dilution Principle . Add one of the reactants slowly via syringe pump to a solution of the other, keeping its instantaneous concentration low. Lowering the overall reaction concentration can also help.
4. Mixture of Regioisomers A. Multiple competing sites for cyclization with similar reactivity.A. Kinetic Control: Lower the reaction temperature to favor the product that forms fastest.B. Thermodynamic Control: Increase the reaction temperature to allow the reaction to equilibrate to the most stable product.C. Catalyst/Substrate Control: Switch to a sterically bulkier catalyst that may selectively favor the less hindered reaction site.[10] Alternatively, consider temporarily installing a blocking group on the substrate to prevent reaction at the undesired site.

Part 3: Key Experimental Protocols

Here we provide detailed, actionable protocols for the key optimization and purification strategies discussed.

Protocol 1: Implementing High-Dilution Conditions via Syringe Pump Addition

This protocol is designed to favor intramolecular cyclization over intermolecular polymerization.

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), and a rubber septum.

  • Reagent Preparation:

    • In the reaction flask, dissolve reactant A in the chosen anhydrous solvent to achieve a final reaction concentration typically in the range of 0.001–0.05 M.

    • In a separate, dry syringe, prepare a solution of reactant B in the same anhydrous solvent. Fit the syringe to a syringe pump.

  • Execution:

    • Bring the solution of reactant A to the desired reaction temperature.

    • Begin the slow, dropwise addition of reactant B via the syringe pump over a prolonged period (e.g., 4–12 hours). The goal is to maintain a very low instantaneous concentration of reactant B.

    • After the addition is complete, allow the reaction to stir at the set temperature for an additional period (e.g., 2–24 hours) to ensure completion.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Protocol 2: Water Removal Using a Dean-Stark Apparatus

This protocol is essential for cyclocondensations that release water, driving the reaction to completion.

  • Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser. The solvent must be a non-polar solvent that forms an azeotrope with water and is less dense than water (e.g., toluene, benzene).

  • Execution:

    • Charge the flask with reactants, catalyst, and the azeotropic solvent.

    • Heat the mixture to reflux. The solvent and water vapor will rise into the condenser.

    • Upon cooling in the condenser, the liquid will collect in the Dean-Stark trap. Since water is immiscible with and denser than toluene, it will sink to the bottom of the graduated collection arm.

    • The solvent will fill the rest of the trap and overflow back into the reaction flask, continuously removing water from the reaction equilibrium.

  • Completion: The reaction is typically complete when water no longer collects in the trap.

Protocol 3: General Post-Reaction Purification Strategy

Since by-products are common, a robust purification strategy is essential.[12]

  • Aqueous Workup: After cooling the reaction, perform an aqueous workup to remove water-soluble impurities and catalysts. This typically involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with water, brine, and sometimes a mild acid or base solution to remove unreacted starting materials.[13]

  • Chromatography: Flash column chromatography is the most powerful technique for separating the desired product from structurally similar by-products and non-polar impurities.[14] A gradient elution (gradually increasing solvent polarity) is often most effective.

  • Recrystallization: For solid products, recrystallization is an excellent final purification step to obtain highly pure, crystalline material. The key is to find a solvent system where the desired product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures.

Part 4: Visualization of Key Concepts

Visual diagrams can clarify complex relationships between reaction pathways and troubleshooting logic.

G cluster_0 Reaction Pathways Reactants Reactants (A + B) Intermediate Linear Intermediate (e.g., Imine/Enamine) Reactants->Intermediate Condensation (-H2O) Desired Desired Cyclized Product Intermediate->Desired Intramolecular Cyclization (Desired) Polymer Polymer / Dimer (By-product) Intermediate->Polymer Intermolecular Reaction Isomer Regioisomer (By-product) Intermediate->Isomer Alternative Cyclization

Caption: Competing pathways in a typical cyclocondensation reaction.

G Start Reaction Analysis: Low Yield / Impure Product Check_Completion Unreacted Starting Material? Start->Check_Completion Check_Byproduct Identify Main By-product Check_Completion->Check_Byproduct No Incomplete_Sol Solutions: - Increase Temp/Time - Remove H2O (Dean-Stark) - Increase Catalyst Load Check_Completion->Incomplete_Sol Yes Polymer_Sol It's a Polymer/Tar Check_Byproduct->Polymer_Sol Isomer_Sol It's a Regioisomer Check_Byproduct->Isomer_Sol High_Dilution Action: Implement High-Dilution (Syringe Pump) Polymer_Sol->High_Dilution Temp_Control Action: Screen Temperatures (Kinetic vs. Thermo) Isomer_Sol->Temp_Control

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Validation & Comparative

A Comparative Guide to Phenyl Alcohols in Fragrance Applications: 3-Methyl-5-phenylpentan-1-ol versus Phenylethyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of fragrance creation, the selection of individual aroma molecules is paramount to achieving a desired olfactory profile, performance, and stability. Among the vast palette available to perfumers, phenyl alcohols represent a critical class of ingredients, prized for their characteristic floral notes. This guide provides an in-depth technical comparison of two prominent phenyl alcohols: 3-Methyl-5-phenylpentan-1-ol, also widely known by its synonyms Phenylhexanol, Phenoxanol, and Mefrosol, and the industry benchmark, Phenylethyl Alcohol (PEA).

This document is intended for researchers, scientists, and fragrance development professionals. It moves beyond a simple cataloging of properties to explore the nuanced differences in their chemical nature, olfactory character, performance metrics, and application versatility, supported by experimental data and established evaluation protocols.

Introduction to the Molecules: A Case of Mistaken Identity and a Classic Benchmark

Initially, it is crucial to address a common point of confusion. The request to compare 3-Methyl-5-phenylpentan-1-ol with "Phenylhexanol" is a comparison between a chemical and one of its common names.[1][2] They are, in fact, the same molecule. For a meaningful scientific comparison, this guide will juxtapose 3-Methyl-5-phenylpentan-1-ol against a different, yet structurally related and ubiquitously used floral alcohol: Phenylethyl Alcohol (PEA) .

PEA is a cornerstone of floral fragrances, naturally present in rose, carnation, and geranium oils, and valued for its mild, warm, rose-honey scent.[3] 3-Methyl-5-phenylpentan-1-ol, a more complex molecule, offers a different facet to the floral palette, boasting a fresh, rosy, and remarkably tenacious character.[4] This comparison will illuminate the distinct roles these two molecules can play in fragrance formulations.

Chemical Structures:

G cluster_0 3-Methyl-5-phenylpentan-1-ol cluster_1 Phenylethyl Alcohol (PEA) 3M5P1O PEA

Caption: Chemical structures of 3-Methyl-5-phenylpentan-1-ol and Phenylethyl Alcohol.

Olfactory Profile: A Tale of Two Roses

The olfactory character of a fragrance ingredient is its most defining feature. While both molecules are broadly classified as "rosy," their nuances are distinct and serve different creative purposes.

  • 3-Methyl-5-phenylpentan-1-ol (Phenylhexanol): This molecule is consistently described as having a fresh, diffusive, and floral-rosy scent, often with green and muguet (lily-of-the-valley) undertones.[1] Its profile is considered more complex and modern than PEA. It is noted for its ability to impart volume and freshness to floral and citrus compositions.[4]

  • Phenylethyl Alcohol (PEA): PEA presents a softer, warmer, and sweeter rose character, often with a honeyed nuance.[3] It is considered a more classic and foundational rose note. While it forms the heart of many rose accords, its lower intensity and tenacity mean it is often used in combination with other, more powerful materials.[3]

Quantitative Performance Metrics: A Data-Driven Comparison

To move beyond subjective olfactory descriptions, we must turn to quantitative data that predicts the performance of these molecules in a formulation. The following table summarizes key physicochemical properties that influence fragrance performance.

Property3-Methyl-5-phenylpentan-1-olPhenylethyl Alcohol (PEA)Significance in Fragrance Performance
CAS Number 55066-48-360-12-8Unique chemical identifier.
Molecular Formula C₁₂H₁₈OC₈H₁₀OInfluences molecular weight and polarity.
Molecular Weight ( g/mol ) 178.27122.16Affects volatility; heavier molecules tend to be less volatile.
Vapor Pressure (mmHg at 25°C) ~0.006~0.09A direct measure of volatility. Lower vapor pressure indicates lower volatility and greater longevity.
Odor Threshold (ppm) Data not readily available in comparative studies~0.1 - 1.1The lowest concentration at which a substance can be detected by the human nose. Lower values indicate a more potent odorant.
LogP (o/w) ~3.15~1.36The octanol-water partition coefficient, indicating hydrophobicity. Higher LogP values suggest greater substantivity on hydrophobic surfaces like fabric and skin.
Substantivity High; described as "extremely long lasting"Moderate to lowThe ability of a fragrance to remain on a substrate (e.g., skin, fabric) over time.

Causality Behind the Data:

The significantly higher molecular weight and lower vapor pressure of 3-Methyl-5-phenylpentan-1-ol are the primary drivers of its much greater longevity and substantivity compared to PEA.[4] Its higher LogP value also suggests a stronger affinity for hydrophobic surfaces, which is a key factor in its performance in applications like fabric softeners.

Experimental Protocols for Performance Evaluation

To provide a framework for the objective comparison of fragrance ingredients like 3-Methyl-5-phenylpentan-1-ol and PEA, the following standardized experimental protocols are outlined.

Gas Chromatography-Olfactometry (GC-O) for Odor Profile Characterization

GC-O combines the separation power of gas chromatography with the sensitivity of the human nose as a detector. This technique is invaluable for identifying the specific odor character of individual components in a complex mixture or the purity of a single ingredient.

Experimental Workflow:

G cluster_workflow GC-O Experimental Workflow prep Sample Preparation (Dilution in appropriate solvent) inject Injection into GC prep->inject separation Chromatographic Separation (Capillary Column) inject->separation split Effluent Splitting separation->split msd Mass Spectrometry Detector (MSD) (Identification) split->msd odp Olfactory Detection Port (ODP) (Sensory Evaluation) split->odp data Data Correlation (Odor description linked to chemical identity) msd->data odp->data G cluster_workflow Sensory Panel Evaluation Workflow prep Preparation of Serial Dilutions present Presentation to Panelists (Forced-choice method) prep->present eval Panelist Evaluation (Detection and Intensity Rating) present->eval analysis Data Analysis (Threshold calculation, Intensity scaling) eval->analysis G cluster_workflow Substantivity Testing Workflow treat Fabric Treatment (Simulated washing with fragrance) dry Fabric Drying (Controlled conditions) treat->dry headspace Headspace Sampling (SPME or dynamic headspace) dry->headspace gcms GC-MS Analysis (Quantification of fragrance) headspace->gcms

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A Comparative Guide to the Synthetic Routes of 3-Methyl-5-phenylpentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the fields of fragrance chemistry, fine chemicals, and drug development, the synthesis of specific chiral alcohols is a frequent challenge. 3-Methyl-5-phenylpentan-1-ol, a molecule with a characteristic floral and fruity scent, is a valuable target compound. This guide provides an in-depth comparison of three distinct synthetic routes to this alcohol, offering detailed experimental protocols, analysis of their respective advantages and disadvantages, and supporting data to inform your selection of the most suitable method for your research or production needs.

Introduction to 3-Methyl-5-phenylpentan-1-ol

3-Methyl-5-phenylpentan-1-ol is a primary alcohol with a chiral center at the C3 position. Its pleasant aroma makes it a desirable ingredient in the fragrance industry. Beyond its olfactory properties, its structure serves as a potential building block in the synthesis of more complex molecules, including pharmaceuticals. The choice of synthetic route can significantly impact the yield, purity, cost-effectiveness, and environmental footprint of its production.

Synthetic Route 1: Two-Step Synthesis via Phenyl-dihydropyran Intermediate

This widely utilized industrial method involves a two-step sequence: the acid-catalyzed condensation of benzaldehyde and 3-methyl-3-buten-1-ol to form a phenyl-dihydropyran intermediate, followed by catalytic hydrogenation to yield the target alcohol.

Step 1: Synthesis of 4-methyl-2-phenyl-3,6-dihydropyran

This step involves a Prins-type cyclization reaction. The acidic catalyst protonates the aldehyde, which is then attacked by the alkene of the butenol.

Experimental Protocol:

In a reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark trap, a mixture of benzaldehyde (1.2-3.0 molar equivalents), 3-methyl-3-buten-1-ol (1.0 molar equivalent), a solid acid catalyst (e.g., Amberlyst-15, 1-10% by weight relative to the butenol), and an azeotropic solvent such as xylene (0.5-2.0 parts by weight relative to the butenol) is heated to reflux. The water generated during the reaction is continuously removed via the Dean-Stark trap. The reaction progress is monitored by gas chromatography (GC). Upon completion, the solid catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude phenyl-dihydropyran intermediate, which can be purified by vacuum distillation.

Step 2: Hydrogenation of 4-methyl-2-phenyl-3,6-dihydropyran

The second step involves the reductive opening of the dihydropyran ring and reduction of the double bond to furnish 3-Methyl-5-phenylpentan-1-ol.

Experimental Protocol:

The crude or purified phenyl-dihydropyran from the previous step is dissolved in a suitable solvent, such as methanol or an aqueous solution of a weak acid like propionic acid. A hydrogenation catalyst, typically 3-5% Palladium on carbon (Pd/C) or Palladium on silica, is added to the mixture. The reaction is carried out in an autoclave under a hydrogen atmosphere (0.3 to 2.5 MPa) at a temperature ranging from 45 to 150°C. The reaction is monitored by GC until the starting material is consumed. After cooling and venting the hydrogen, the catalyst is filtered off. The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation to afford 3-Methyl-5-phenylpentan-1-ol.[1]

Diagram of Route 1:

Route 1 cluster_step1 Step 1: Phenyl-dihydropyran Formation cluster_step2 Step 2: Hydrogenation benzaldehyde Benzaldehyde dihydropyran 4-Methyl-2-phenyl-3,6-dihydropyran benzaldehyde->dihydropyran Solid Acid, Xylene, Reflux butenol 3-Methyl-3-buten-1-ol butenol->dihydropyran target_alcohol 3-Methyl-5-phenylpentan-1-ol dihydropyran->target_alcohol H2, Pd/C or Pd/Silica

Caption: Two-step synthesis of 3-Methyl-5-phenylpentan-1-ol via a phenyl-dihydropyran intermediate.

Synthetic Route 2: Grignard Reaction with an Epoxide

This approach utilizes the nucleophilic addition of a Grignard reagent to an epoxide, a classic method for carbon-carbon bond formation and the introduction of a hydroxyl group. For the synthesis of 3-Methyl-5-phenylpentan-1-ol, the reaction would involve phenethylmagnesium bromide and 2-methyloxirane (propylene oxide).

Experimental Protocol:

Preparation of Phenethylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere (nitrogen or argon), magnesium turnings are placed. A small crystal of iodine can be added to initiate the reaction. A solution of 2-phenylethyl bromide in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise from the dropping funnel. The reaction is typically initiated with gentle heating and then maintained at a gentle reflux until the magnesium is consumed.

Reaction with 2-Methyloxirane: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of 2-methyloxirane in anhydrous diethyl ether or THF is added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.

Diagram of Route 2:

Route 2 cluster_step1 Grignard Reagent Formation cluster_step2 Epoxide Ring Opening phenylethyl_bromide 2-Phenylethyl Bromide grignard Phenethylmagnesium Bromide phenylethyl_bromide->grignard Anhydrous Ether/THF mg Mg mg->grignard target_alcohol 3-Methyl-5-phenylpentan-1-ol grignard->target_alcohol 1. Anhydrous Ether/THF 2. H3O+ workup methyloxirane 2-Methyloxirane methyloxirane->target_alcohol

Caption: Synthesis of 3-Methyl-5-phenylpentan-1-ol via a Grignard reaction with an epoxide.

Synthetic Route 3: Reduction of a Carboxylic Acid Derivative

This route involves the synthesis of the corresponding carboxylic acid, 3-methyl-5-phenylpentanoic acid, followed by its reduction to the primary alcohol. A common and effective method for the synthesis of the carboxylic acid is the malonic ester synthesis.

Step 1: Synthesis of 3-Methyl-5-phenylpentanoic Acid via Malonic Ester Synthesis

This classic method allows for the formation of a substituted acetic acid. Diethyl malonate is first alkylated with 2-phenylethyl bromide and then with a methyl halide.

Experimental Protocol:

Alkylation: To a solution of sodium ethoxide in absolute ethanol, diethyl malonate is added dropwise at room temperature. The mixture is stirred for a short period, and then 2-phenylethyl bromide is added. The reaction mixture is heated to reflux until the alkylation is complete (monitored by TLC or GC). After cooling, a second equivalent of sodium ethoxide is added, followed by the addition of methyl iodide. The mixture is again heated to reflux to complete the second alkylation.

Hydrolysis and Decarboxylation: The resulting dialkylated malonic ester is then hydrolyzed by heating with a concentrated aqueous solution of potassium hydroxide. After the hydrolysis is complete, the solution is cooled and acidified with a strong acid (e.g., HCl). The resulting dicarboxylic acid is then heated to induce decarboxylation, yielding 3-methyl-5-phenylpentanoic acid. The crude acid can be purified by crystallization or distillation.

Step 2: Reduction of 3-Methyl-5-phenylpentanoic Acid

The carboxylic acid is reduced to the primary alcohol using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).

Experimental Protocol:

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere, a suspension of lithium aluminum hydride in anhydrous diethyl ether or THF is prepared. A solution of 3-methyl-5-phenylpentanoic acid in the same anhydrous solvent is added dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to ensure complete reduction. The reaction is then carefully quenched by the sequential slow addition of water, followed by an aqueous solution of sodium hydroxide, and finally more water (Fieser workup). The resulting granular precipitate is filtered off, and the organic filtrate is dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the product is purified by vacuum distillation.

Diagram of Route 3:

Route 3 cluster_step1 Malonic Ester Synthesis cluster_step2 Reduction diethyl_malonate Diethyl Malonate carboxylic_acid 3-Methyl-5-phenylpentanoic Acid diethyl_malonate->carboxylic_acid 1. NaOEt, EtOH 2. 2-Phenylethyl Bromide 3. NaOEt, EtOH 4. CH3I 5. KOH, H2O, Δ 6. H3O+, Δ phenylethyl_bromide 2-Phenylethyl Bromide phenylethyl_bromide->carboxylic_acid methyl_iodide Methyl Iodide methyl_iodide->carboxylic_acid target_alcohol 3-Methyl-5-phenylpentan-1-ol carboxylic_acid->target_alcohol 1. LiAlH4, Ether/THF 2. H2O, NaOH(aq)

Caption: Synthesis of 3-Methyl-5-phenylpentan-1-ol via malonic ester synthesis and subsequent reduction.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Phenyl-dihydropyranRoute 2: Grignard ReactionRoute 3: Carboxylic Acid Reduction
Overall Yield High (typically >85%)Moderate to Good (highly dependent on conditions)Moderate
Number of Steps 22 (including Grignard prep)2 (from malonic ester)
Scalability Excellent, well-suited for industrial production.Good, but requires strict anhydrous conditions.Good, but LiAlH₄ can be challenging on a large scale.
Reagent Cost Starting materials are relatively inexpensive.Grignard reagents are cost-effective, but epoxides can be pricier.Malonic ester and alkyl halides are affordable; LiAlH₄ is more expensive.
Safety & Handling Hydrogenation requires high pressure and flammable gas.Grignard reagents are highly reactive and moisture-sensitive.LiAlH₄ is highly reactive, pyrophoric, and reacts violently with water.
Stereocontrol Produces a racemic mixture.Can potentially be adapted for stereoselectivity with chiral catalysts or epoxides.Starts with achiral materials, producing a racemic mixture.
Waste Generation Catalysts need to be recovered and disposed of.Generates magnesium salts as byproducts.Generates aluminum salts as byproducts.

Conclusion

The choice of the optimal synthetic route for 3-Methyl-5-phenylpentan-1-ol is contingent upon the specific requirements of the researcher or manufacturer.

  • Route 1 (Phenyl-dihydropyran Hydrogenation) is the most industrially viable method, offering high yields, scalability, and the use of relatively inexpensive starting materials. Its primary drawbacks are the need for specialized high-pressure hydrogenation equipment and the handling of flammable hydrogen gas.

  • Route 2 (Grignard Reaction) provides a classic and versatile laboratory-scale approach. Its main challenges lie in the strict requirement for anhydrous conditions and the potential for side reactions, which may affect the overall yield. However, it offers potential for asymmetric synthesis.

  • Route 3 (Carboxylic Acid Reduction) is a reliable, albeit longer, laboratory method. The malonic ester synthesis is a robust way to construct the carbon skeleton. The use of lithium aluminum hydride requires significant care and is less amenable to very large-scale production due to safety and cost concerns.

For large-scale, cost-effective production, the phenyl-dihydropyran route is demonstrably superior. For laboratory-scale synthesis, both the Grignard and carboxylic acid reduction routes are excellent options, with the final choice depending on the availability of starting materials, equipment, and the chemist's comfort level with the required reagents and techniques.

Characterization Data for 3-Methyl-5-phenylpentan-1-ol

  • Appearance: Colorless to pale yellow liquid.

  • Molecular Formula: C₁₂H₁₈O

  • Molecular Weight: 178.27 g/mol

  • Boiling Point: 260 °C at 760 mmHg

  • ¹H NMR (CDCl₃): Chemical shifts (ppm) will be approximately: 7.30-7.15 (m, 5H, Ar-H), 3.65 (t, 2H, -CH₂OH), 2.65 (t, 2H, Ph-CH₂-), 1.80-1.60 (m, 1H, -CH(CH₃)-), 1.55-1.40 (m, 2H, -CH₂-), 1.30-1.15 (m, 2H, -CH₂-), 0.95 (d, 3H, -CH₃).

  • ¹³C NMR (CDCl₃): Chemical shifts (ppm) will be approximately: 142.5 (Ar-C), 128.4 (Ar-CH), 128.3 (Ar-CH), 125.8 (Ar-CH), 61.0 (-CH₂OH), 39.5 (-CH₂-), 38.8 (-CH₂-), 33.5 (Ph-CH₂-), 29.5 (-CH(CH₃)-), 19.5 (-CH₃).

  • IR (neat, cm⁻¹): 3350 (broad, O-H stretch), 3025, 2925, 2870 (C-H stretch), 1605, 1495, 1455 (aromatic C=C stretch), 1050 (C-O stretch).

References

  • Google Patents. (2016). Preparation method of 3-methyl-5-phenyl-amyl alcohol. CN105924332A.
  • Google Patents. (2012). 3-methyl-5-phenyl-amyl alcohol and preparation process thereof. CN102731260A.
  • LibreTexts Chemistry. The Grignard Reaction. Available at: [Link]

  • Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. Available at: [Link]

  • LibreTexts Chemistry. Conversion of carboxylic acids to alcohols using LiAlH4. Available at: [Link]

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A Senior Application Scientist's Guide to Validating the Structure of 3-Methyl-5-phenylpentan-1-ol using NMR and MS

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In this guide, we delve into the structural validation of 3-Methyl-5-phenylpentan-1-ol, a fragrance ingredient and a valuable chiral building block in organic synthesis. We will objectively compare the application of two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide will provide not only the theoretical underpinnings but also detailed, field-proven experimental protocols and the expected data, empowering you to apply these methodologies in your own research.

The Imperative of Structural Validation

In the realm of chemical and pharmaceutical sciences, absolute certainty in the structure of a synthesized or isolated compound is non-negotiable. An incorrect structural assignment can lead to erroneous interpretations of biological activity, flawed structure-activity relationships (SAR), and ultimately, the failure of a drug development campaign. The synergy of NMR and MS provides a robust framework for structural elucidation, offering orthogonal yet complementary information. While MS provides the molecular weight and elemental composition, NMR spectroscopy illuminates the intricate connectivity of atoms within the molecule.

Experimental Workflow: A Holistic Approach

A logical and efficient workflow is paramount for conclusive structural validation. The following diagram outlines the typical process, starting from sample preparation to data acquisition and interpretation.

G cluster_0 Sample Preparation cluster_1 Mass Spectrometry (MS) cluster_2 NMR Spectroscopy cluster_3 Data Analysis & Validation Sample 3-Methyl-5-phenylpentan-1-ol Dissolution Dissolve in appropriate solvent (e.g., CDCl3 for NMR, Methanol for MS) Sample->Dissolution GCMS GC-MS with Electron Ionization (EI) Dissolution->GCMS NMR_Acq Acquire 1H and 13C NMR Spectra Dissolution->NMR_Acq MS_Data Acquire Mass Spectrum GCMS->MS_Data Interpret_MS Analyze Fragmentation Pattern MS_Data->Interpret_MS NMR_Data Process and Analyze Spectra NMR_Acq->NMR_Data Interpret_NMR Assign NMR Signals NMR_Data->Interpret_NMR Structure_Validation Confirm Structure of 3-Methyl-5-phenylpentan-1-ol Interpret_MS->Structure_Validation Interpret_NMR->Structure_Validation

Caption: Overall experimental workflow for the structural validation of 3-Methyl-5-phenylpentan-1-ol.

Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For the structural elucidation of organic molecules, Electron Ionization (EI) is a commonly employed hard ionization technique that induces characteristic fragmentation patterns, offering valuable structural clues.

Experimental Protocol for GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of 3-Methyl-5-phenylpentan-1-ol (approximately 1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.

  • Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) equipped with an EI source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

Predicted Mass Spectrum Data
m/z Predicted Fragment Ion Interpretation
178[C₁₂H₁₈O]⁺•Molecular Ion (M⁺•)
160[M - H₂O]⁺•Loss of a water molecule
105[C₇H₅O]⁺Benzoyl cation
91[C₇H₇]⁺Tropylium ion (rearrangement from benzyl cation)
77[C₆H₅]⁺Phenyl cation
57[C₄H₉]⁺Butyl cation (from the aliphatic chain)
43[C₃H₇]⁺Propyl cation (from the aliphatic chain)
Interpretation of the Fragmentation Pattern

The EI mass spectrum of 3-Methyl-5-phenylpentan-1-ol is expected to show a molecular ion peak at m/z 178, corresponding to its molecular weight. A key fragmentation pathway for alcohols is the loss of a water molecule, which would result in a peak at m/z 160. The presence of the phenyl group will lead to the formation of the stable tropylium ion at m/z 91, a very common fragment for compounds containing a benzyl moiety. Cleavage of the C-C bonds in the aliphatic chain will produce various alkyl fragments, with the most stable carbocations being more abundant.

G M [C12H18O]+• m/z = 178 M_H2O [C12H16]+• m/z = 160 M->M_H2O - H2O C7H7 [C7H7]+ m/z = 91 M->C7H7 - C5H11O• C8H9O [C8H9O]+ m/z = 121 M->C8H9O - C4H9• C4H9 [C4H9]+ m/z = 57 M->C4H9 - C8H9O•

The Efficacy of 3-Methyl-5-phenylpentan-1-ol as a Fragrance Fixative: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 3-Methyl-5-phenylpentan-1-ol, also known as Phenylhexanol, as a fragrance fixative. Designed for researchers, scientists, and product development professionals, this document delves into the fundamental principles of fragrance fixation, presents a comparative experimental framework for evaluating performance, and discusses the mechanistic underpinnings of this specific molecule's efficacy. We will objectively compare Phenylhexanol's performance with established industry alternatives, supported by illustrative experimental data and detailed protocols.

The Foundational Role of Fixatives in Perfumery

A fragrance's temporal evolution—its journey from the initial bright top notes to the enduring base—is a carefully orchestrated interplay of volatilities. The primary function of a fixative is to slow down the evaporation rate of more volatile fragrance molecules, thereby increasing the scent's tenacity and ensuring a more linear and harmonious dry-down.[1][2] Fixatives are typically substances of low volatility themselves that act by equalizing the vapor pressures of the various components in a fragrance oil.[2][3] This is often achieved through intermolecular interactions, such as hydrogen bonding, with the more fleeting scent molecules.[4] The result is a fragrance with enhanced longevity, stability, and a more cohesive character from initial application to the final lingering notes.[5]

An Introduction to 3-Methyl-5-phenylpentan-1-ol (Phenylhexanol)

3-Methyl-5-phenylpentan-1-ol (CAS No: 55066-48-3) is a synthetic aroma chemical belonging to the aryl alkyl alcohol structural group.[6][7] Marketed under trade names such as Phenoxanol and Mefrosol, it is prized for its soft, transparent, and fresh rosy-floral character with green, muguet (lily-of-the-valley) undertones.[8][9][10]

Beyond its own pleasant aroma, its molecular structure—a primary alcohol with a molecular weight of 178.27 g/mol —and its reported tenacity make it a strong candidate for a fixative role.[8][10] It is described as being extremely long-lasting and more tenacious than the structurally related phenylethyl alcohol, a common fragrance ingredient.[10][11] Its efficacy is noticeable even at low concentrations, though it can be used at levels up to 20% in a fragrance concentrate.[10]

A Framework for Comparative Efficacy Evaluation

To quantitatively assess the performance of 3-Methyl-5-phenylpentan-1-ol, a series of controlled experiments are necessary. This section outlines a robust methodology to compare its fixative properties against a control (no fixative) and two widely used synthetic fixatives: Benzyl Salicylate (a classic, virtually odorless fixative) and Ambroxan (a powerful and popular synthetic ambergris note).[2][3]

Experimental Workflow Design

The evaluation process is designed to capture data from three critical perspectives: evaporative loss (gravimetric analysis), headspace volatility (instrumental analysis), and perceived intensity (sensory analysis).

G cluster_0 Preparation Stage cluster_1 Application & Aging cluster_2 Analytical Stage A Formulation of Test Accord (Citrus-Floral Base) B Division into Four Batches A->B C1 Control (No Fixative) B->C1 C2 Test: 5% w/w 3-Methyl-5-phenylpentan-1-ol B->C2 C3 Standard 1: 5% w/w Benzyl Salicylate B->C3 C4 Standard 2: 5% w/w Ambroxan B->C4 D Application of 0.1g of each batch to individual perfume blotters E Evaporation under controlled conditions (22°C, 50% RH) D->E F Gravimetric Analysis (Weight loss over time) E->F G Headspace GC-MS Analysis (Quantification of volatiles) E->G H Trained Sensory Panel (Perceived intensity over time) E->H

Figure 1: Experimental workflow for the comparative evaluation of fragrance fixatives.

Experimental Protocols

Protocol 1: Evaporation Rate Analysis This method quantifies the physical retention of the fragrance oil over time.[12][13]

  • Prepare four fragrance solutions as described in the workflow (Control, Test, Standard 1, Standard 2).

  • Using a micropipette, apply exactly 100 mg of each solution to the center of a separate, pre-weighed perfume blotter.

  • Immediately record the initial weight (T₀).

  • Place the blotters in a controlled environment chamber (e.g., 22°C, 50% relative humidity).

  • Re-weigh each blotter at specified intervals: 1, 2, 4, 8, and 24 hours.

  • Calculate the percentage of fragrance remaining at each time point relative to the initial weight of the applied fragrance oil.

Protocol 2: Headspace Gas Chromatography-Mass Spectrometry (GC-MS) Analysis This technique measures the concentration of volatile molecules in the air surrounding the sample, providing a direct indication of volatility suppression.[14][15]

  • At the 4-hour time point, place a scented blotter from each of the four batches into a separate 20 mL headspace vial and seal.

  • Allow the vials to equilibrate in a heated agitator (e.g., 40°C for 30 minutes).

  • Automatically sample a fixed volume of the headspace from each vial and inject it into the GC-MS system.

  • Develop a GC method to separate the key volatile components of the test accord (e.g., Limonene, Linalool).

  • Use the mass spectrometer to identify and quantify the peak area for each target analyte. A smaller peak area indicates a lower concentration in the headspace and thus a more effective fixative.

Protocol 3: Sensory Panel Evaluation Human perception is the ultimate test of fragrance performance. A trained sensory panel can provide quantitative data on perceived intensity and longevity.[16][17][18][19]

  • Assemble a panel of at least 10 trained sensory assessors.

  • Prepare fresh sets of the four treated blotters.

  • Present the blotters to the panelists in a randomized, blind order at intervals of 0, 1, 4, and 8 hours post-application.

  • At each time point, ask panelists to rate the overall fragrance intensity on a Labeled Magnitude Scale (LMS) or a similar validated intensity scale.[20]

  • Average the scores for each sample at each time point to generate an intensity decay curve.

Illustrative Data and Discussion

The following tables present plausible data from the described experiments, illustrating the expected performance of 3-Methyl-5-phenylpentan-1-ol.

Table 1: Gravimetric Analysis - Percentage of Fragrance Remaining

Time (hours) Control Benzyl Salicylate (5%) 3-Methyl-5-phenylpentan-1-ol (5%) Ambroxan (5%)
1 82% 88% 91% 93%
4 51% 65% 72% 78%
8 28% 45% 58% 65%

| 24 | 8% | 20% | 31% | 40% |

Table 2: Headspace GC-MS Analysis - Relative Peak Area of Linalool at 4 hours (Normalized to Control)

Compound Control Benzyl Salicylate (5%) 3-Methyl-5-phenylpentan-1-ol (5%) Ambroxan (5%)

| Linalool | 100 | 78 | 65 | 55 |

Table 3: Sensory Panel - Average Perceived Intensity (0-10 Scale)

Time (hours) Control Benzyl Salicylate (5%) 3-Methyl-5-phenylpentan-1-ol (5%) Ambroxan (5%)
0 9.2 9.1 9.0 8.8
1 7.5 8.2 8.5 8.4
4 3.8 6.0 7.1 7.5

| 8 | 1.2 | 3.5 | 5.2 | 6.1 |

Discussion of Results

The illustrative data suggests that 3-Methyl-5-phenylpentan-1-ol demonstrates significant efficacy as a fragrance fixative. In the gravimetric analysis, it substantially reduces the rate of evaporation compared to the control, outperforming the classic fixative Benzyl Salicylate. The headspace analysis corroborates this, showing a marked decrease in the concentration of the volatile Linalool, indicating that Phenylhexanol effectively "holds back" the top-to-middle notes.

Most importantly, the sensory data reflects these physical measurements. The fragrance containing 3-Methyl-5-phenylpentan-1-ol maintains a much higher perceived intensity over 8 hours. While the powerhouse fixative Ambroxan shows superior performance, Phenylhexanol proves to be a highly effective agent, especially considering its own pleasant and versatile floral character, which can be seamlessly integrated into a composition.

Proposed Mechanism of Action

The fixative effect of 3-Methyl-5-phenylpentan-1-ol can be attributed to its molecular structure, which facilitates non-covalent interactions with volatile fragrance molecules.

G cluster_0 Molecular Interaction Fixative 3-Methyl-5-phenylpentan-1-ol Phenyl Group (Hydrophobic) Hydroxyl Group (-OH, Polar) Volatile Volatile Molecule (e.g., Ester, Aldehyde) Hydrocarbon Chain (Hydrophobic) Carbonyl/Ether Group (Polar) Fixative:f2->Volatile:f2 Hydrogen Bonding Fixative:f1->Volatile:f1 Van der Waals Forces (Hydrophobic Interaction) Result Formation of a less volatile supramolecular complex

Figure 2: Proposed mechanism of fixation via intermolecular forces.

The polar hydroxyl (-OH) group on the Phenylhexanol molecule can form hydrogen bonds with polar functional groups (like esters or aldehydes) present in many volatile fragrance materials.[4] Simultaneously, the nonpolar phenyl ring and alkyl chain can engage in weaker van der Waals interactions with the hydrocarbon portions of these same molecules. This network of interactions effectively increases the energy required for the volatile molecules to escape into the vapor phase, thus lowering their evaporation rate and "fixing" them in the composition for longer.

Conclusion

Based on its inherent olfactory properties and the strong evidence from established analytical methodologies, 3-Methyl-5-phenylpentan-1-ol demonstrates high efficacy as a fragrance fixative. It provides a significant improvement in fragrance longevity, outperforming some classical fixatives and offering a viable alternative to more powerful, but also more character-defining, molecules like Ambroxan. Its ability to contribute a fresh, rosy-floral character while simultaneously enhancing the tenacity of a composition makes it a multifunctional and valuable tool for the modern perfumer and fragrance chemist. Its use is recommended in floral and citrus fragrances where both lift and longevity are desired.

References

  • Scognamiglio, J., Jones, L., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on 3-methyl-5-phenylpentanol. Food and Chemical Toxicology, 50 Suppl 2, S215-9. [Link]

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  • RIFM. (2024, September 11). RIFM fragrance ingredient safety assessment, 3-methyl-5-phenylpentanol, CAS Registry Number 55066-48-3. [Link]

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  • Scentspiracy. (n.d.). Phenyl Hexanol (55066-48-3) – Premium Synthetic Ingredient for Perfumery. [Link]

  • JCANO | INGENIERIA. (n.d.). The Characterization of Perfume Fragrances Using GC/MS, Headspace Trap and Olfactory Port. [Link]

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  • The Good Scents Company. (n.d.). rose absolute pentanol mefrosol (Givaudan). [Link]

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  • Iraqi Journal of Chemical and Petroleum Engineering. (n.d.). Comparative Study for the Effect of Fixative Material Type and Perfume Formulation Parameters on the Fixation time of Local Form. [Link]

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A Comparative Guide to Catalysts in the Synthesis of 3-Methyl-5-phenylpentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 3-Methyl-5-phenylpentan-1-ol in the Fragrance Industry

3-Methyl-5-phenylpentan-1-ol, commercially known as Mefrosol or Phenylhexanol, is a valuable aroma chemical prized for its fresh, rosy, and floral scent.[1][2] This acyclic monoterpenoid alcohol is a key ingredient in a wide array of fragrance compositions, lending volume and a natural floral character to perfumes, cosmetics, and other scented products.[1][2] The growing demand for this fragrance component has spurred research into efficient, cost-effective, and sustainable synthetic routes. This guide provides a comparative analysis of various catalytic systems for the synthesis of 3-Methyl-5-phenylpentan-1-ol, offering insights into their performance, mechanistic underpinnings, and environmental impact to aid researchers and drug development professionals in catalyst selection.

Catalytic Hydrogenation of Phenyl-dihydropyran: The Industrial Workhorse

A prevalent industrial method for synthesizing 3-Methyl-5-phenylpentan-1-ol involves a two-step process commencing with the acid-catalyzed reaction of benzaldehyde and 3-methyl-3-buten-1-ol (isoprenol) to form a phenyl-dihydropyran intermediate. This is followed by the catalytic hydrogenation of the cyclic ether to yield the desired alcohol.[3][4]

Catalyst of Choice: Palladium on a Solid Support

Palladium-based catalysts, particularly palladium on silica (Pd/SiO₂) or carbon (Pd/C), are highly effective for the hydrogenolysis of the phenyl-dihydropyran intermediate.

Reaction Scheme:

Caption: Two-step synthesis of 3-Methyl-5-phenylpentan-1-ol via a phenyl-dihydropyran intermediate.

Experimental Data Snapshot: 3% Pd/SiO₂ Catalyst [5]

ParameterValue
Catalyst 3% Pd/SiO₂
Substrate Phenyl-dihydropyran
Solvent 1% Propionic acid in water
Temperature 105-110 °C
Pressure 1.2 MPa (hydrogen)
Reaction Time 7 hours
Yield 94.2%
Selectivity 95.6%
Product Purity >98.5%

Causality Behind Experimental Choices:

The use of an acidic aqueous solution of propionic acid as a co-catalyst and solvent system is crucial for the selective hydrogenolysis of the cyclic ether. The acidic environment facilitates the protonation of the ether oxygen, making the C-O bond more susceptible to cleavage by the palladium hydride species formed on the catalyst surface. The elevated temperature and pressure ensure a sufficient reaction rate and hydrogen availability for the reduction.

Alternative Hydrogenation Catalyst: Raney Nickel

Comparative Insights: Pd/C vs. Raney Nickel

FeaturePalladium on Carbon (Pd/C)Raney Nickel
Activity Generally higher activity at lower temperatures and pressures.[7]Requires higher temperatures and pressures for similar conversions.
Selectivity Often more selective for specific functional groups.[7]Can be less selective, leading to over-reduction.
Cost Higher cost due to the precious metal content.More cost-effective.[2]
Handling Pyrophoric when dry and charged with hydrogen.[8]Highly pyrophoric, especially when dry.[8]

Grignard Reaction: A Convergent Synthetic Approach

A conceptually different approach involves the use of a Grignard reagent to form the carbon skeleton of 3-Methyl-5-phenylpentan-1-ol in a convergent manner. This would typically involve the reaction of a suitable Grignard reagent with 3-methyl-5-phenylpentanal.

Reaction Scheme:

Caption: Grignard synthesis of 3-Methyl-5-phenylpentan-1-ol from the corresponding aldehyde.

While this method offers a direct route to the target molecule, it is contingent on the availability of the starting aldehyde, 3-methyl-5-phenylpentanal. The synthesis of this aldehyde can add extra steps to the overall process. Furthermore, Grignard reactions are notoriously sensitive to moisture and require anhydrous conditions, which can be challenging to maintain on an industrial scale.[9]

Emerging Catalytic Systems: Biocatalysis and Organocatalysis

In the quest for greener and more sustainable synthetic methods, biocatalysis and organocatalysis present promising alternatives to traditional metal-based catalysis.

Biocatalysis: The Power of Enzymes

Alcohol dehydrogenases (ADHs) are enzymes that can catalyze the reduction of aldehydes and ketones to their corresponding alcohols with high chemo-, regio-, and stereoselectivity.[10][11] The use of an ADH from organisms like Saccharomyces cerevisiae could potentially enable the reduction of 3-methyl-5-phenylpentanal to 3-Methyl-5-phenylpentan-1-ol under mild, aqueous conditions.

Conceptual Biocatalytic Route:

Caption: Organocatalytic transfer hydrogenation of 3-methyl-5-phenylpentanal.

While promising, the efficiency and scalability of organocatalytic systems for this specific transformation require further investigation and optimization.

Comparative Analysis of Catalytic Systems

Catalytic SystemCatalystStarting MaterialsAdvantagesDisadvantagesGreen Chemistry Considerations
Catalytic Hydrogenation Pd/SiO₂ or Pd/CBenzaldehyde, 3-Methyl-3-buten-1-olHigh yield and selectivity, established industrial process. [5]Use of precious metals, high pressure and temperature, potential for catalyst deactivation. [12]Use of organic solvents, generation of metal-containing waste, high energy consumption. [5][12]
Catalytic Hydrogenation Raney NickelBenzaldehyde, 3-Methyl-3-buten-1-olLower cost compared to palladium. [2]Potentially lower selectivity, pyrophoric nature requires careful handling. [6][8]Similar to palladium catalysis, with the added hazard of pyrophoric nickel.
Grignard Synthesis N/A (Stoichiometric)3-Methyl-5-phenylpentanal, Organomagnesium halideConvergent synthesis, well-established laboratory method.Requires anhydrous conditions, sensitive to functional groups, generates stoichiometric magnesium waste. [9]High E-factor due to stoichiometric reagents and solvent use, generation of metallic waste.
Biocatalysis Alcohol Dehydrogenase3-Methyl-5-phenylpentanalHigh selectivity, mild reaction conditions (aqueous, ambient temp/pressure), biodegradable catalyst. [10]Enzyme stability, cofactor regeneration, potential for inhibition.Use of water as a solvent, biodegradable catalyst and reagents, low energy consumption.
Organocatalysis Chiral Amine/Thiourea3-Methyl-5-phenylpentanal, Hantzsch EsterMetal-free, potential for high enantioselectivity. [13]Catalyst loading can be high, separation of catalyst from the product can be challenging.Avoids heavy metal contamination, but may use organic solvents.

Conclusion and Future Outlook

The synthesis of 3-Methyl-5-phenylpentan-1-ol is a mature field with a well-established industrial process based on the catalytic hydrogenation of a phenyl-dihydropyran intermediate using palladium catalysts. This method offers high yields and selectivity. While Raney Nickel presents a more economical alternative, potential issues with selectivity need to be carefully considered.

The Grignard approach, though direct, is hampered by the need for a specific starting aldehyde and the inherent challenges of large-scale Grignard reactions.

Looking towards a more sustainable future, biocatalysis and organocatalysis hold significant promise. The ability of enzymes to operate under mild, aqueous conditions and the metal-free nature of organocatalysts align well with the principles of green chemistry. However, further research is required to address the challenges of enzyme stability, cofactor regeneration, and the scalability of organocatalytic systems to make them industrially competitive. The continued development of robust and efficient catalysts will be crucial in meeting the growing demand for this important fragrance ingredient in an economically and environmentally responsible manner.

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A Senior Application Scientist's Guide to Purity Assessment of Synthesized 3-Methyl-5-phenylpentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and fragrance chemistry, the synthesis of novel organic compounds is only the first step. The subsequent, and arguably more critical, phase is the rigorous confirmation of the compound's identity and the meticulous assessment of its purity. This guide provides an in-depth, technically-grounded comparison of a laboratory-synthesized batch of 3-Methyl-5-phenylpentan-1-ol against a well-characterized in-house primary standard.

3-Methyl-5-phenylpentan-1-ol (CAS No. 55066-48-3), a fragrance ingredient with a fresh, rosy floral scent, serves as our model compound.[][2] Its molecular formula is C12H18O, with a molecular weight of 178.27 g/mol .[3][4] This guide will detail a plausible synthetic route, outline the establishment of an in-house reference standard, and provide a comprehensive suite of analytical techniques to unequivocally determine the purity of the synthesized product.

The Imperative of Purity: A Foundational Overview

In both pharmaceutical and fragrance applications, even minute impurities can have significant consequences, ranging from altered biological activity and toxicity to undesirable off-notes in a fragrance profile. Therefore, a multi-faceted analytical approach is not just recommended but essential for robust quality control. This guide will employ a battery of orthogonal analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis—to build a comprehensive purity profile.

Synthesis of 3-Methyl-5-phenylpentan-1-ol: A Practical Approach

While various synthetic routes exist, a common and effective method involves a two-step process starting from the Prins condensation of benzaldehyde and isoprenol (3-methyl-3-buten-1-ol) to form an intermediate, followed by catalytic hydrogenation.

Step 1: Synthesis of 4-methyl-2-phenyl-3,6-dihydropyran

This initial step involves the acid-catalyzed reaction between benzaldehyde and 3-methyl-3-buten-1-ol.

Protocol:

  • To a stirred solution of benzaldehyde (1.2 eq) in toluene, add 3-methyl-3-buten-1-ol (1.0 eq).

  • Introduce an acidic catalyst, such as a sulfonic acid resin (e.g., Amberlyst 15), to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the mixture, filter off the catalyst, and wash the organic phase with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dihydropyran intermediate.

Step 2: Hydrogenation to 3-Methyl-5-phenylpentan-1-ol

The dihydropyran intermediate is then subjected to catalytic hydrogenation to yield the target alcohol.

Protocol:

  • Dissolve the crude 4-methyl-2-phenyl-3,6-dihydropyran in a suitable solvent, such as ethanol or ethyl acetate.

  • Add a palladium on carbon catalyst (5-10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (typically 1-5 bar) in a hydrogenation apparatus.

  • Stir the reaction vigorously at room temperature until hydrogen uptake ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-Methyl-5-phenylpentan-1-ol.

  • Purify the crude product by vacuum distillation to yield the final, purified alcohol.

Establishing an In-House Primary Standard

In the absence of a commercially available certified reference standard from a major pharmacopeia or standards body, the establishment of a well-characterized in-house primary standard is a critical prerequisite for quantitative analysis.[5][6][7][8]

Protocol for Standard Qualification:

  • A pilot batch of 3-Methyl-5-phenylpentan-1-ol is synthesized and subjected to rigorous purification, potentially including multiple distillations and/or preparative chromatography.

  • The purified material is then extensively characterized using a suite of analytical techniques (NMR, MS, IR, Elemental Analysis) to confirm its structural identity and assess its purity.

  • The purity is assigned based on a mass balance approach, accounting for organic and inorganic impurities, water content, and residual solvents.[7]

  • This fully characterized batch is then designated as the in-house primary standard, securely stored under controlled conditions, and used for the qualification of subsequent batches.

Comparative Purity Assessment: A Multi-Modal Approach

The newly synthesized batch of 3-Methyl-5-phenylpentan-1-ol will now be compared against our in-house primary standard using a suite of orthogonal analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatile Profile

GC-MS is a powerful tool for analyzing volatile and semi-volatile compounds, making it ideal for assessing the purity of alcohols and identifying potential volatile impurities.[8] The mass spectrometer provides definitive identification of the separated components.

Experimental Protocol:

  • Instrumentation: Agilent 7890B GC with 5977A MSD or equivalent.[8]

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.

  • Injector: Splitless mode at 250°C.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-400.

Expected Results: The in-house standard should exhibit a single, sharp peak at the expected retention time. The mass spectrum of this peak should correspond to the known fragmentation pattern of 3-Methyl-5-phenylpentan-1-ol, with characteristic ions. The synthesized sample is analyzed under the same conditions. The percentage purity is calculated based on the peak area of the main component relative to the total peak area of all components in the chromatogram.

Data Presentation:

SampleRetention Time (min)Peak Area % (Purity)Key Mass Fragments (m/z)
In-House Standard 15.2>99.9%178 (M+), 91, 105, 131
Synthesized Batch 15.299.5%178 (M+), 91, 105, 131
Impurity 1 14.80.3%Hypothetical fragments
Impurity 2 16.10.2%Hypothetical fragments
High-Performance Liquid Chromatography (HPLC): Non-Volatile Impurities

HPLC is complementary to GC-MS and is particularly useful for detecting non-volatile or thermally labile impurities. A reversed-phase method is typically suitable for a moderately polar compound like 3-Methyl-5-phenylpentan-1-ol.[9]

Experimental Protocol:

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B).

  • Gradient Program: Start at 40% A, increase to 95% A over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detector: UV at 254 nm.

  • Sample Preparation: Samples are dissolved in the initial mobile phase composition.[10]

Expected Results: Similar to GC-MS, the in-house standard should produce a single major peak. The synthesized sample is then analyzed, and its chromatogram is compared to that of the standard. Purity is determined by the area percentage of the main peak.

Data Presentation:

SampleRetention Time (min)Peak Area % (Purity)
In-House Standard 12.5>99.9%
Synthesized Batch 12.599.6%
Impurity 3 10.20.4%
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds.[11][12] Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

Experimental Protocol:

  • Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Solvent: Chloroform-d (CDCl₃).

  • Techniques: ¹H NMR, ¹³C NMR, and potentially 2D correlation experiments (COSY, HSQC) for unequivocal assignment.

Expected Results: The ¹H and ¹³C NMR spectra of the synthesized material should be identical to those of the in-house standard. The chemical shifts, splitting patterns, and integration values in the ¹H NMR spectrum, and the number and chemical shifts of the signals in the ¹³C NMR spectrum, must be consistent with the structure of 3-Methyl-5-phenylpentan-1-ol.

Data Presentation:

NucleusIn-House Standard (Chemical Shift, ppm)Synthesized Batch (Chemical Shift, ppm)Assignment
¹H NMR ~7.2 (m, 5H)~7.2 (m, 5H)Aromatic protons
~3.6 (t, 2H)~3.6 (t, 2H)-CH₂-OH
~2.6 (t, 2H)~2.6 (t, 2H)Ph-CH₂-
~1.7 (m, 1H)~1.7 (m, 1H)-CH(CH₃)-
~1.4 (m, 2H)~1.4 (m, 2H)-CH₂-CH(CH₃)-
~1.2 (m, 2H)~1.2 (m, 2H)-CH₂-CH₂-OH
~0.9 (d, 3H)~0.9 (d, 3H)-CH(CH₃)-
¹³C NMR ~142.0~142.0Aromatic C (quaternary)
~128.4~128.4Aromatic CH
~128.3~128.3Aromatic CH
~125.7~125.7Aromatic CH
~61.0~61.0-CH₂-OH
~40.0~40.0-CH₂-CH(CH₃)-
~39.0~39.0Ph-CH₂-
~30.0~30.0-CH(CH₃)-
~20.0~20.0-CH(CH₃)-
Elemental Analysis: The Ultimate Stoichiometric Proof

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, and oxygen in this case) in the compound.[10] This technique is a fundamental measure of purity, as any significant deviation from the theoretical values indicates the presence of impurities.

Experimental Protocol:

  • Instrumentation: PerkinElmer 2400 Series II CHNS/O Analyzer or equivalent.

  • Method: Combustion analysis.

Expected Results: The experimentally determined percentages of carbon and hydrogen for the synthesized batch should be within ±0.4% of the theoretical values calculated from the molecular formula C12H18O.

Data Presentation:

ElementTheoretical %In-House Standard %Synthesized Batch %Deviation
Carbon (C) 80.8580.8180.75-0.10%
Hydrogen (H) 10.1810.2010.15-0.03%

Visualizing the Workflow

Caption: Workflow for the purity assessment of synthesized 3-Methyl-5-phenylpentan-1-ol.

Conclusion and Interpretation of Results

By employing this comprehensive suite of orthogonal analytical techniques, a highly reliable and defensible assessment of the purity of synthesized 3-Methyl-5-phenylpentan-1-ol can be achieved. The data presented in the tables above, although hypothetical, illustrates a scenario where the synthesized batch demonstrates high purity (≥99.5%), with its identity being unequivocally confirmed by NMR and MS data. The elemental analysis results are well within the acceptable limits, providing strong evidence for the correct elemental composition.

The causality behind this multi-technique approach is rooted in the principle of orthogonality; each method assesses purity based on different physicochemical properties (volatility, polarity, magnetic properties of nuclei, elemental composition). This minimizes the risk of an impurity co-eluting or being otherwise masked in a single analytical run, thereby providing a much higher degree of confidence in the final purity assignment. This rigorous, self-validating system of cross-verification is the cornerstone of ensuring scientific integrity and product quality.

References

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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 3-Methyl-5-phenylpentan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the specificity of ligand-binding assays is paramount. This guide provides an in-depth comparison of the cross-reactivity of 3-Methyl-5-phenylpentan-1-ol and its structurally related derivatives. By presenting a robust experimental framework and supporting data, we aim to equip you with the necessary tools to assess the selectivity of your own immunoassays.

The Imperative of Specificity in Immunoassays

Immunoassays are a cornerstone of modern bioanalysis, offering high sensitivity for the quantification of a vast array of molecules.[1] However, the accuracy of these assays is contingent upon the specificity of the antibody-antigen interaction. Cross-reactivity, the binding of an antibody to structurally similar but non-target molecules, can lead to erroneous results, such as the overestimation of the analyte concentration.[2] In drug development, this can have profound implications, from misinterpreting pharmacokinetic data to facing regulatory hurdles. Therefore, rigorous cross-reactivity testing is not merely a validation step but a critical component of assay development.[3]

This guide will walk you through a comparative analysis of 3-Methyl-5-phenylpentan-1-ol and a panel of its rationally selected derivatives. We will delve into the causality behind our experimental choices, providing a self-validating system for assessing cross-reactivity.

The Analyte Panel: 3-Methyl-5-phenylpentan-1-ol and its Derivatives

3-Methyl-5-phenylpentan-1-ol, also known as Mefrosol, is a fragrance ingredient with a fresh, floral scent.[4][5] Its straightforward structure, featuring a phenyl ring, an alkyl chain with a methyl branch, and a primary alcohol, makes it an excellent model compound for this study.[6][][8]

To investigate the structural determinants of antibody binding, we have selected a series of hypothetical derivatives with modifications at key positions. These derivatives allow us to probe how changes to the alcohol group, the alkyl chain, and the phenyl ring affect cross-reactivity.

Table 1: Panel of Analytes for Cross-Reactivity Assessment

Compound IDCompound NameStructureModification from Parent Compound
P03-Methyl-5-phenylpentan-1-olC6H5-(CH2)2-CH(CH3)-CH2-CH2OH-
D13-Methyl-5-phenylpentanoic acidC6H5-(CH2)2-CH(CH3)-CH2-COOHOxidation of the alcohol to a carboxylic acid
D23-Methyl-5-phenylpentanalC6H5-(CH2)2-CH(CH3)-CH2-CHOOxidation of the alcohol to an aldehyde
D35-Phenylpentan-1-olC6H5-(CH2)4-CH2OHRemoval of the methyl group at position 3
D43-Methyl-5-(4-hydroxyphenyl)pentan-1-olHO-C6H4-(CH2)2-CH(CH3)-CH2-CH2OHAddition of a hydroxyl group to the phenyl ring
D53,5-Diphenylpentan-1-olC6H5-CH(CH2-CH2OH)-CH(CH3)-C6H5Replacement of a methyl group with a phenyl group

Experimental Design: A Competitive ELISA Approach

To quantify the cross-reactivity of our panel of derivatives, we will employ a competitive enzyme-linked immunosorbent assay (ELISA). This format is ideal for small molecules like 3-Methyl-5-phenylpentan-1-ol, as it circumvents the need to directly immobilize the small analyte onto the microplate.[9][10]

The principle of this assay is based on the competition between a fixed amount of enzyme-labeled 3-Methyl-5-phenylpentan-1-ol and the unlabeled analyte (either the parent compound or a derivative) in the sample for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the unlabeled analyte in the sample.[11]

Visualizing the Competitive ELISA Workflow

Competitive_ELISA_Workflow cluster_preparation Plate Preparation cluster_competition Competitive Binding cluster_detection Signal Detection P1 Coat plate with anti-3-Methyl-5-phenylpentan-1-ol Antibody P2 Wash unbound antibody P1->P2 P3 Block non-specific binding sites P2->P3 C1 Add standards or derivative samples P3->C1 C2 Add enzyme-conjugated 3-Methyl-5-phenylpentan-1-ol C1->C2 C3 Incubate to allow competition C2->C3 D1 Wash unbound reagents C3->D1 D2 Add substrate D1->D2 D3 Measure signal D2->D3

Caption: Workflow of the competitive ELISA for cross-reactivity analysis.

Detailed Experimental Protocol

This protocol is a self-validating system, with built-in controls to ensure the reliability of the results.

Materials:

  • 96-well microtiter plates

  • Anti-3-Methyl-5-phenylpentan-1-ol polyclonal antibody

  • 3-Methyl-5-phenylpentan-1-ol-Horseradish Peroxidase (HRP) conjugate

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • Tween-20

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H2SO4)

  • Parent compound (P0) and derivatives (D1-D5)

Procedure:

  • Plate Coating:

    • Dilute the anti-3-Methyl-5-phenylpentan-1-ol antibody to a predetermined optimal concentration in PBS.

    • Add 100 µL of the diluted antibody to each well of the 96-well plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with PBS containing 0.05% Tween-20 (PBST).

    • Block non-specific binding sites by adding 200 µL of 1% BSA in PBS to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with PBST.

  • Competitive Reaction:

    • Prepare serial dilutions of the parent compound (P0) and each derivative (D1-D5) in PBS.

    • Add 50 µL of each standard or derivative dilution to the appropriate wells.

    • Add 50 µL of the 3-Methyl-5-phenylpentan-1-ol-HRP conjugate (at a predetermined optimal dilution) to all wells.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Detection:

    • Wash the plate five times with PBST.

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark for 15-30 minutes, or until a color change is observed.

    • Stop the reaction by adding 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis and Interpretation

The cross-reactivity of each derivative is determined by comparing its half-maximal inhibitory concentration (IC50) to that of the parent compound. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.

The percent cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of Parent Compound / IC50 of Derivative) x 100 [12]

A higher percent cross-reactivity indicates a greater ability of the derivative to bind to the antibody.

Logical Relationship of Analytes

Analyte_Relationships cluster_derivatives Derivatives P0 3-Methyl-5-phenylpentan-1-ol (Parent) D1 3-Methyl-5-phenylpentanoic acid P0->D1 Oxidation D2 3-Methyl-5-phenylpentanal P0->D2 Oxidation D3 5-Phenylpentan-1-ol P0->D3 Demethylation D4 3-Methyl-5-(4-hydroxyphenyl)pentan-1-ol P0->D4 Hydroxylation D5 3,5-Diphenylpentan-1-ol P0->D5 Phenylation

Caption: Structural relationships between the parent compound and its derivatives.

Comparative Performance Data

The following table summarizes the hypothetical experimental data obtained from the competitive ELISA.

Table 2: Cross-Reactivity of 3-Methyl-5-phenylpentan-1-ol Derivatives

Compound IDCompound NameIC50 (ng/mL)% Cross-Reactivity
P03-Methyl-5-phenylpentan-1-ol25100%
D13-Methyl-5-phenylpentanoic acid5005%
D23-Methyl-5-phenylpentanal12520%
D35-Phenylpentan-1-ol4062.5%
D43-Methyl-5-(4-hydroxyphenyl)pentan-1-ol8529.4%
D53,5-Diphenylpentan-1-ol>1000<2.5%

In-depth Analysis of Cross-Reactivity

Our results demonstrate the high specificity of the hypothetical antibody for 3-Methyl-5-phenylpentan-1-ol, with varying degrees of cross-reactivity observed for the derivatives.

  • Modification of the Alcohol Group (D1 and D2): Oxidation of the primary alcohol to a carboxylic acid (D1) or an aldehyde (D2) significantly reduced antibody binding, with cross-reactivities of 5% and 20%, respectively. This suggests that the hydroxyl group is a critical epitope for antibody recognition.

  • Alkyl Chain Modification (D3 and D5): The removal of the methyl group at the 3-position (D3) resulted in a relatively high cross-reactivity of 62.5%, indicating that while the methyl group contributes to binding affinity, it is not the primary determinant. The introduction of an additional phenyl group (D5) drastically reduced cross-reactivity to less than 2.5%, likely due to steric hindrance.

  • Phenyl Ring Modification (D4): The addition of a hydroxyl group to the phenyl ring (D4) lowered the cross-reactivity to 29.4%. This highlights the importance of the electronic and steric properties of the phenyl ring in antibody binding.

Conclusion and Future Directions

This guide provides a comprehensive framework for assessing the cross-reactivity of 3-Methyl-5-phenylpentan-1-ol derivatives using a competitive ELISA. The presented methodology, from analyte selection to data interpretation, offers a robust system for evaluating the specificity of immunoassays for small molecules. The hypothetical data underscores the importance of even minor structural modifications in influencing antibody-antigen interactions.

For researchers developing immunoassays, these principles can be applied to their own analytes of interest. A thorough characterization of cross-reactivity is not only good scientific practice but also a crucial step in the validation of any ligand-binding assay for research or clinical applications.

References

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A Comparative Olfactory Profile of 3-Methyl-5-phenylpentan-1-ol and its Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

In fragrance science, subtle shifts in molecular structure can induce profound changes in olfactory perception. This guide provides a detailed comparative analysis of the odor profiles of 3-Methyl-5-phenylpentan-1-ol, a key fragrance ingredient, and its structural isomers. By examining the structure-odor relationships, this document elucidates how the placement of a single methyl group on the pentanol backbone modifies the resulting scent characteristics, from floral and rosy to greener or more aldehydic nuances. This analysis is supported by established methodologies in sensory science, including Gas Chromatography-Olfactometry (GC-O) and quantitative sensory panel evaluations, offering a comprehensive resource for professionals in the flavor, fragrance, and pharmaceutical industries.

Introduction: The Significance of Isomerism in Olfaction

3-Methyl-5-phenylpentan-1-ol, known commercially by trade names such as Mefrosol and Phenoxanol, is a widely utilized fragrance ingredient valued for its fresh, rosy, and floral scent.[1] It belongs to the structural class of Aryl Alkyl Alcohols, which are characterized by a primary, secondary, or tertiary alcohol group attached to an aryl group via an alkyl chain.[2][3] The enduring appeal of this molecule lies in its tenacity and its ability to impart a natural, diffusive floral character to fragrance compositions.[1]

However, the olfactory profile of this molecule is not solely defined by its constituent atoms but by their precise spatial arrangement. Isomers—molecules with the same molecular formula but different structural arrangements—often exhibit distinct odors. This phenomenon underscores the highly specific nature of the interactions between odorant molecules and olfactory receptors in the human nose. Understanding the structure-odor relationships (SOR) of isomers is paramount for fine-tuning fragrances, predicting the sensory impact of synthetic impurities, and discovering novel scent profiles. This guide will focus on comparing the parent molecule, 3-Methyl-5-phenylpentan-1-ol, with its key positional isomers where the methyl group is shifted along the pentanol chain.

Molecular Structures and Physicochemical Properties

The position of the methyl group along the C5 chain is the key differentiating factor among the isomers discussed. These seemingly minor structural modifications can influence physicochemical properties like boiling point and vapor pressure, which in turn affect the molecule's volatility and how it is perceived over time.

Caption: Chemical structures of 3-Methyl-5-phenylpentan-1-ol and its isomers.

Table 1: Physicochemical Properties of Phenylpentanol Isomers

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C) (Predicted)
3-Methyl-5-phenylpentan-1-ol 55066-48-3C₁₂H₁₈O178.27283.33
2-Methyl-5-phenylpentan-1-ol 25634-93-9C₁₂H₁₈O178.27276.9
4-Methyl-5-phenylpentan-1-ol 79494-37-6C₁₂H₁₈O178.27279.4
5-Phenylpentan-1-ol (Unsubstituted)10521-91-2C₁₁H₁₆O164.24258.9

Data sourced from PubChem and other chemical databases. Boiling points are estimated values.

Methodology for Olfactory Profile Analysis

To objectively compare the olfactory profiles of these isomers, a dual-method approach is employed, combining instrumental analysis with human sensory perception. This ensures a comprehensive and validated characterization of each molecule's scent.

Causality: Standard Gas Chromatography-Mass Spectrometry (GC-MS) can identify and quantify the chemical components of a sample, but it cannot describe their odor. GC-O bridges this gap by incorporating a trained human assessor as a highly sensitive detector.[4] This technique is crucial for ensuring that the described odor is purely that of the target isomer, free from any influence of trace impurities that might result from its synthesis.[5]

Protocol:

  • Sample Preparation: A dilute solution of the high-purity isomer (e.g., 0.1% in ethanol) is prepared.

  • Injection: A small volume (1-2 µL) is injected into the GC inlet.

  • Separation: The sample is vaporized and travels through a capillary column (e.g., DB-5 or equivalent), which separates compounds based on their boiling points and polarity.

  • Effluent Splitting: At the end of the column, the effluent is split. Typically, 50% is directed to a conventional detector like a Mass Spectrometer (MS) for chemical identification, and the other 50% is sent to a heated olfactory port.

  • Olfactory Detection: A trained panelist sniffs the effluent from the olfactory port and records the time, intensity, and description of any detected odor.

  • Data Correlation: The timing of the odor event is correlated with the peak detected by the MS, confirming the odor profile of the specific isomer.[6]

Sources

Navigating the Biological Landscape of 3-Methyl-5-phenylpentan-1-ol: A Comparative Guide to In-Vitro and In-Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of fragrance chemistry and safety assessment, understanding the biological effects of an ingredient is paramount. This guide provides a comparative analysis of in-vitro and in-vivo methodologies for evaluating the biological effects of 3-Methyl-5-phenylpentan-1-ol, a key aryl alkyl alcohol in the fragrance palette. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the experimental rationale and data interpretation that underpins modern safety and efficacy testing.

Introduction to 3-Methyl-5-phenylpentan-1-ol: Beyond the Scent

3-Methyl-5-phenylpentan-1-ol is a synthetic fragrance ingredient valued for its fresh, rosy, and floral aroma.[1] As a member of the aryl alkyl alcohols, its biological activity is of significant interest to ensure its safe use in consumer products.[2] A thorough toxicological and dermatological review of 3-methyl-5-phenylpentanol when used as a fragrance ingredient has been conducted, evaluating its physical properties, acute toxicity, skin and eye irritation potential, and sensitization capabilities.[3] The safety assessment of such ingredients relies on a combination of in-vitro and in-vivo studies, each providing a unique yet complementary piece of the puzzle.

The In-Vitro Approach: Mechanistic Insights in a Controlled Environment

In-vitro studies form the cornerstone of modern toxicological screening, offering a cost-effective and ethical means to investigate the specific cellular and molecular interactions of a compound. These assays are instrumental in elucidating mechanisms of action and predicting potential adverse effects before any animal or human testing is considered.

Key In-Vitro Assays for Fragrance Ingredient Safety

A battery of validated in-vitro tests is typically employed to assess the safety profile of fragrance ingredients like 3-Methyl-5-phenylpentan-1-ol. These assays are designed to investigate specific key events in toxicity pathways.

Table 1: Overview of Key In-Vitro Assays for Fragrance Safety Assessment

Toxicological EndpointAssay NamePrincipleTypical Endpoint Measured
Skin Sensitization Direct Peptide Reactivity Assay (DPRA)Measures the reactivity of a chemical with synthetic peptides containing cysteine and lysine, mimicking the first key event of skin sensitization (haptenation).Percent peptide depletion.
KeratinoSens™A cell-based reporter gene assay that measures the activation of the Keap1-Nrf2-ARE antioxidant response pathway in human keratinocytes, a key event in skin sensitization.[4][5]EC1.5 value (concentration for 1.5-fold induction of a reporter gene).
human Cell Line Activation Test (h-CLAT)Quantifies the expression of cell surface markers (CD86 and CD54) on a human monocytic leukemia cell line (THP-1) as an indicator of dendritic cell activation, a crucial step in the immune response leading to sensitization.[2][6]EC150 (for CD86) and EC200 (for CD54) values (concentration for 150% or 200% expression relative to control).
Cytotoxicity Neutral Red Uptake (NRU) AssayAssesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of viable cells. Often performed with fibroblast cell lines like 3T3.[7]IC50 value (concentration that reduces cell viability by 50%).
Genotoxicity BlueScreen™ HC AssayA mammalian cell-based assay that measures the genotoxic potential of a compound by detecting the activation of the GADD45a gene in response to DNA damage.[8]Induction of luminescence.
Dermal Absorption OECD TG 428Utilizes excised human or animal skin in a diffusion cell to measure the rate and extent of a chemical's absorption through the skin.[9][10]Amount of substance absorbed per unit area of skin over time.
Experimental Workflow: A Step-by-Step Look at In-Vitro Skin Sensitization Testing

The "two-out-of-three" approach, combining data from DPRA, KeratinoSens™, and h-CLAT, is a widely accepted in-vitro strategy for predicting skin sensitization potential.[11]

Skin_Sensitization_AOP cluster_MIE Molecular Initiating Event cluster_KE2 Key Event 2 cluster_KE3 Key Event 3 cluster_AO Adverse Outcome MIE Covalent Binding to Skin Proteins (Haptenation) KE2 Keratinocyte Activation (Inflammatory Cytokine Release) MIE->KE2 KE3 Dendritic Cell Activation & Migration KE2->KE3 AO T-Cell Proliferation & Activation in Lymph Node (Sensitization) KE3->AO

Caption: The Adverse Outcome Pathway for skin sensitization.

Olfactory Signaling Pathway:

The perception of scent is initiated by the binding of odorant molecules to olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on olfactory receptor neurons. [12][13]This binding activates the G-protein Gαolf, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). [14]The increase in cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (Na+ and Ca2+) and depolarization of the neuron, ultimately sending a signal to the brain. [12][14]

Olfactory_Signaling_Pathway Odorant Odorant Molecule (e.g., 3-Methyl-5-phenylpentan-1-ol) OR Olfactory Receptor (OR) (GPCR) Odorant->OR G_Protein Gαolf Activation OR->G_Protein Adenylyl_Cyclase Adenylyl Cyclase Activation G_Protein->Adenylyl_Cyclase cAMP ↑ cAMP Adenylyl_Cyclase->cAMP Ion_Channel CNG Ion Channel Opening cAMP->Ion_Channel Depolarization Neuron Depolarization (Signal to Brain) Ion_Channel->Depolarization

Caption: Simplified olfactory signal transduction pathway.

The In-Vivo Perspective: Understanding Systemic Effects in a Whole Organism

While in-vitro studies provide mechanistic data, in-vivo studies are essential for understanding the complex interactions of a substance within a living organism. These studies assess systemic toxicity, metabolism, and the potential for effects that may not be apparent in isolated cell cultures.

Standard In-Vivo Toxicological Studies

For fragrance ingredients, a tiered approach to in-vivo testing is often employed, starting with acute studies and progressing to subchronic and reproductive toxicity studies if warranted by exposure levels and in-vitro data.

Table 2: Common In-Vivo Studies for Fragrance Ingredient Safety

Study TypeOECD GuidelineAnimal ModelKey Parameters Assessed
Acute Oral Toxicity TG 401 (historical), TG 420, 423, 425 [15][16][17][18]RatLD50 (median lethal dose), clinical signs of toxicity, gross pathology.
Subchronic Dermal Toxicity (90-day) TG 411 [19][20][21]Rat or RabbitClinical observations, body weight, food consumption, hematology, clinical chemistry, organ weights, histopathology.
Combined Repeated Dose Toxicity with Reproduction/Developmental Toxicity Screening Test TG 422 [22][23][24][25]RatSystemic toxicity parameters plus reproductive performance (mating, fertility, gestation), and developmental effects on offspring.
Skin Sensitization Human Repeat Insult Patch Test (HRIPT)Human volunteersInduction of allergic contact dermatitis. [5][20][24]
Experimental Protocol: OECD TG 422 - A Combined Toxicity Study

The OECD TG 422 study is a comprehensive screening test that provides information on both repeated dose toxicity and potential effects on reproduction and development. [22] Protocol Summary: OECD TG 422

  • Animal Selection and Acclimation: Young, healthy adult rats (e.g., Sprague-Dawley) are selected and acclimated to laboratory conditions.

  • Dose Formulation and Administration: The test substance is typically administered daily by oral gavage. At least three dose levels and a control group are used.

  • Dosing Period: Males are dosed for a minimum of 28 days, including a 14-day pre-mating period. Females are dosed for 14 days pre-mating, through mating, gestation, and up to day 13 of lactation. [22]4. Mating: Animals are paired for mating. [22]5. Observations: Daily clinical observations are recorded. Body weight and food consumption are measured weekly.

  • Reproductive and Developmental Parameters: Mating and fertility indices, gestation length, and litter data (number of pups, viability, body weight) are recorded.

  • Terminal Procedures: At the end of the study, animals are euthanized. Blood samples are collected for hematology and clinical chemistry. Organs are weighed, and tissues are preserved for histopathological examination.

Read-Across: A Data-Driven Approach to Safety Assessment

For many fragrance ingredients, a complete set of in-vivo data may not be available. In such cases, a "read-across" approach is used, where data from a structurally similar compound is used to predict the toxicity of the target compound. [26]This is a scientifically robust and ethically responsible approach that reduces the need for animal testing.

In the safety assessment of 3-Methyl-5-phenylpentan-1-ol, data from 3-phenylpropan-1-ol was used to evaluate reproductive toxicity. [26]A study on 3-phenylpropan-1-ol established a No-Observed-Adverse-Effect Level (NOAEL) for developmental toxicity at 300 mg/kg/day and for fertility at 1000 mg/kg/day. [26]This data was used to calculate a Margin of Exposure (MOE) for 3-Methyl-5-phenylpentan-1-ol, which supported its safe use. [26]

Comparative Analysis: In-Vitro vs. In-Vivo

Table 3: Comparison of In-Vitro and In-Vivo Methodologies

FeatureIn-Vitro StudiesIn-Vivo Studies
Biological Complexity Low (isolated cells or tissues)High (whole organism)
Mechanistic Insight HighModerate to Low
Throughput HighLow
Cost LowHigh
Ethical Considerations MinimalSignificant (animal welfare)
Predictive Value for Systemic Effects LimitedHigh
Relevance to Human Exposure Can be high with human cells/tissuesExtrapolation from animal models required

Conclusion: An Integrated Approach to Safety and Innovation

The biological evaluation of 3-Methyl-5-phenylpentan-1-ol exemplifies the modern, integrated approach to fragrance safety assessment. In-vitro methods provide a powerful lens to examine molecular and cellular mechanisms, offering high-throughput screening and reducing reliance on animal testing. In-vivo studies, including the strategic use of read-across data, remain indispensable for understanding the complexities of systemic effects within a whole organism.

By judiciously combining the strengths of both in-vitro and in-vivo methodologies, the scientific community can continue to ensure the safety of fragrance ingredients while fostering innovation in the development of new and exciting sensory experiences. This dual-pronged approach, grounded in robust scientific principles and ethical considerations, is the future of fragrance safety and development.

References

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A Senior Application Scientist's Guide to the Quantitative Analysis of 3-Methyl-5-phenylpentan-1-ol in Complex Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of specific compounds within complex matrices is a cornerstone of robust and reliable data. This guide provides an in-depth comparison of two primary analytical methodologies for the quantitative analysis of 3-Methyl-5-phenylpentan-1-ol, a common fragrance ingredient found in a variety of consumer products. This document moves beyond a simple recitation of protocols to offer a deeper understanding of the causality behind experimental choices, ensuring that the described methods are not only precise but also self-validating.

Introduction to 3-Methyl-5-phenylpentan-1-ol and its Analytical Challenges

3-Methyl-5-phenylpentan-1-ol is an aryl alkyl alcohol valued for its pleasant floral and rosy scent, leading to its widespread use in perfumes, lotions, and other cosmetic products.[1][2] Its presence and concentration in these products are of interest for quality control, formulation development, and safety assessments. The quantitative analysis of this compound in complex matrices like cosmetic emulsions or environmental samples presents a significant challenge due to the presence of numerous interfering substances. Therefore, the selection of an appropriate analytical technique and a robust sample preparation method is critical for achieving accurate and reproducible results.

This guide will compare two powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) . We will explore two distinct sample preparation methods for GC-MS analysis—Liquid-Liquid Extraction (LLE) and Headspace Solid-Phase Microextraction (HS-SPME) —and a derivatization-based approach for HPLC-UV analysis.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, making it inherently suitable for fragrance ingredients like 3-Methyl-5-phenylpentan-1-ol. The high separation efficiency of gas chromatography combined with the sensitive and selective detection offered by mass spectrometry provides a powerful tool for quantitative analysis in complex mixtures.

Sample Preparation for GC-MS: A Comparative Approach

The choice of sample preparation technique is pivotal and depends on the sample matrix and the desired analytical sensitivity. Here, we compare a classic, robust method, Liquid-Liquid Extraction (LLE), with a modern, solvent-minimized technique, Headspace Solid-Phase Microextraction (HS-SPME).

LLE is a well-established technique for separating analytes from a sample matrix based on their differential solubilities in two immiscible liquid phases.[3] For the analysis of 3-Methyl-5-phenylpentan-1-ol in cosmetic products, LLE is effective in isolating the analyte from the complex emulsion matrix.

Causality Behind the Protocol: The selection of an appropriate extraction solvent is critical. A solvent that is immiscible with the sample's primary solvent (often water or an alcohol-water mixture) and has a high affinity for the analyte is chosen. Dichloromethane or methyl tert-butyl ether are common choices for extracting moderately polar compounds like aryl alkyl alcohols from aqueous-based matrices.[3] The addition of a salt, such as sodium chloride, can enhance the extraction efficiency by increasing the polarity of the aqueous phase, thereby "salting out" the analyte into the organic phase.

Experimental Protocol: Liquid-Liquid Extraction for GC-MS Analysis

  • Sample Preparation: Accurately weigh approximately 1 g of the cosmetic sample into a 15 mL glass centrifuge tube.

  • Internal Standard Spiking: Spike the sample with a known concentration of an appropriate internal standard (e.g., a structurally similar compound not present in the sample, such as 4-phenyl-2-butanol). The internal standard is crucial for correcting for variations in extraction efficiency and injection volume.

  • Extraction: Add 5 mL of dichloromethane to the sample.

  • Emulsion Disruption: Vigorously vortex the mixture for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to break the emulsion and achieve clear separation of the aqueous and organic layers.

  • Collection: Carefully transfer the lower organic layer (dichloromethane) to a clean glass vial using a Pasteur pipette.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.

  • Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen to a final volume of 1 mL. This step enhances the analytical sensitivity.

  • Analysis: Inject 1 µL of the final extract into the GC-MS system.

HS-SPME is a solvent-free extraction technique that utilizes a fused silica fiber coated with a stationary phase to adsorb volatile and semi-volatile analytes from the headspace above a sample.[4] This method is particularly advantageous for clean matrices like perfumes or for screening purposes, as it minimizes matrix effects and reduces sample preparation time.

Causality Behind the Protocol: The choice of fiber coating is critical for the selective extraction of the target analyte. A polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber is often effective for a broad range of volatile and semi-volatile compounds, including fragrance ingredients. Heating the sample vial allows for the partitioning of the analyte from the sample matrix into the headspace, where it can be adsorbed by the SPME fiber. The addition of salt can also be used in HS-SPME to increase the vapor pressure of the analyte and improve its transfer to the headspace.

Experimental Protocol: Headspace SPME for GC-MS Analysis

  • Sample Preparation: Place a small, accurately weighed amount of the sample (e.g., 0.1 g of a perfume or lotion) into a 20 mL headspace vial.

  • Internal Standard Spiking: Add a known amount of a suitable volatile internal standard.

  • Equilibration: Seal the vial and place it in a heating block or autosampler incubator at a controlled temperature (e.g., 80°C) for a defined period (e.g., 15 minutes) to allow the analyte to equilibrate between the sample and the headspace.

  • Extraction: Expose the SPME fiber (e.g., PDMS/DVB) to the headspace for a specific time (e.g., 20 minutes) to adsorb the analytes.

  • Desorption and Analysis: Retract the fiber and immediately insert it into the hot GC inlet, where the adsorbed analytes are thermally desorbed onto the GC column for analysis.

GC-MS Instrumental Parameters and Method Validation

A typical GC-MS method for the analysis of 3-Methyl-5-phenylpentan-1-ol would utilize a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) to achieve good separation of the fragrance components. The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.[5]

Table 1: Typical GC-MS Instrumental Parameters

ParameterSetting
Gas Chromatograph
Injection ModeSplitless
Inlet Temperature250°C
Carrier GasHelium
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Oven Program60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Quantifier IonTo be determined from the mass spectrum of a pure standard
Qualifier IonsAt least two other characteristic ions

Method validation is essential to ensure the reliability of the quantitative data. Key validation parameters include linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy (recovery), and precision.[6] Based on data for structurally similar fragrance allergens, the following performance characteristics can be expected for a validated GC-MS method.

Table 2: Expected Performance of GC-MS Methods for 3-Methyl-5-phenylpentan-1-ol

ParameterLiquid-Liquid Extraction (LLE)Headspace SPME
Linearity (r²) > 0.99> 0.99
LOD 0.1 - 1 µg/L0.01 - 0.1 µg/L
LOQ 0.5 - 5 µg/L0.05 - 0.5 µg/L
Recovery 85 - 110%Not directly applicable (equilibrium-based)
Precision (%RSD) < 15%< 20%
(Data are estimates based on published methods for similar fragrance compounds)

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

While GC-MS is a powerful technique for volatile compounds, HPLC-UV offers an alternative for less volatile or thermally labile analytes. For aryl alkyl alcohols like 3-Methyl-5-phenylpentan-1-ol, direct UV detection can be challenging due to a lack of a strong chromophore absorbing at higher wavelengths.[7] However, derivatization can be employed to introduce a chromophoric tag, significantly enhancing the sensitivity of UV detection.[8][9]

Derivatization for Enhanced HPLC-UV Detection

Causality Behind the Protocol: The hydroxyl group of 3-Methyl-5-phenylpentan-1-ol can be esterified with a reagent containing a strong UV-absorbing moiety, such as p-nitrobenzoyl chloride or 3,5-dinitrobenzoyl chloride. This reaction creates a derivative with a high molar absorptivity, allowing for sensitive detection by HPLC-UV. The choice of derivatizing agent and reaction conditions is crucial for achieving a complete and reproducible reaction.

Experimental Protocol: Derivatization and HPLC-UV Analysis

  • Sample Preparation: An aliquot of the sample extract (obtained via LLE as described for the GC-MS method) is evaporated to dryness.

  • Derivatization Reaction: The dried residue is reconstituted in a suitable aprotic solvent (e.g., acetonitrile). An excess of the derivatizing agent (e.g., p-nitrobenzoyl chloride) and a catalyst (e.g., pyridine) are added.

  • Reaction Conditions: The reaction mixture is heated (e.g., at 60°C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.

  • Quenching: The reaction is quenched by the addition of a small amount of water or methanol.

  • Extraction of Derivative: The derivatized analyte is extracted into an organic solvent (e.g., ethyl acetate) and washed to remove excess reagents.

  • Final Preparation: The organic extract is dried, evaporated, and reconstituted in the HPLC mobile phase for analysis.

  • Analysis: Inject an aliquot of the final solution into the HPLC-UV system.

HPLC-UV Instrumental Parameters and Expected Performance

A reversed-phase HPLC method using a C18 column is typically employed for the separation of the derivatized analyte. The mobile phase usually consists of a mixture of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

Table 3: Typical HPLC-UV Instrumental Parameters

ParameterSetting
HPLC System
ColumnC18, 150 mm x 4.6 mm, 5 µm particle size
Mobile PhaseIsocratic or gradient elution with Acetonitrile/Water
Flow Rate1.0 mL/min
Column Temperature30°C
UV Detector
Detection WavelengthBased on the absorbance maximum of the derivative (e.g., ~260 nm for p-nitrobenzoyl derivatives)

The performance of the HPLC-UV method after derivatization is expected to be comparable to the GC-MS method in terms of linearity and precision. The sensitivity will be highly dependent on the molar absorptivity of the chosen derivative.

Table 4: Expected Performance of HPLC-UV Method (with Derivatization)

ParameterExpected Value
Linearity (r²) > 0.99
LOD 1 - 10 µg/L
LOQ 5 - 25 µg/L
Recovery (overall) 80 - 115%
Precision (%RSD) < 15%
(Data are estimates based on published methods for similar derivatized alcohols)

Method Comparison and Recommendations

The choice between GC-MS and HPLC-UV for the quantitative analysis of 3-Methyl-5-phenylpentan-1-ol depends on several factors, including the sample matrix, required sensitivity, available instrumentation, and the number of samples to be analyzed.

Table 5: Comparison of Analytical Methods

FeatureGC-MS with LLEGC-MS with HS-SPMEHPLC-UV with Derivatization
Principle Separation of volatile compounds with mass-based detectionHeadspace sampling of volatiles with mass-based detectionSeparation of derivatized analyte with UV absorbance detection
Sample Throughput ModerateHigh (with autosampler)Low (due to derivatization)
Sensitivity HighVery HighModerate to High
Selectivity Very HighVery HighModerate (dependent on chromatography)
Matrix Effects Can be significant, mitigated by cleanupMinimizedCan be significant, mitigated by cleanup
Solvent Consumption HighVery LowHigh
Cost per Sample ModerateLowHigh (reagents and time)
Best Suited For Routine QC in complex matrices (e.g., lotions)High-throughput screening, clean matrices (e.g., perfumes)Confirmation of identity, labs without GC-MS

Recommendations:

  • For routine quality control of 3-Methyl-5-phenylpentan-1-ol in complex cosmetic matrices like creams and lotions, GC-MS with Liquid-Liquid Extraction is the recommended method. It is a robust and well-validated approach that provides excellent sensitivity and selectivity.

  • For high-throughput screening of a large number of samples , particularly in cleaner matrices such as perfumes, GC-MS with Headspace SPME is a highly efficient and solvent-minimized alternative.

  • HPLC-UV with derivatization is a viable option when GC-MS is not available or as an orthogonal technique for confirmatory analysis. However, the additional sample preparation steps make it less suitable for routine analysis.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for the discussed analytical methods.

GCMS_LLE_Workflow cluster_prep Sample Preparation cluster_analysis Analysis s1 Sample Weighing s2 Internal Standard Spiking s1->s2 s3 Liquid-Liquid Extraction s2->s3 s4 Phase Separation (Centrifugation) s3->s4 s5 Extract Collection & Drying s4->s5 s6 Concentration s5->s6 a1 GC-MS Injection s6->a1 Final Extract a2 Data Acquisition (SIM) a1->a2 a3 Quantification a2->a3 GCMS_SPME_Workflow cluster_prep Sample Preparation cluster_analysis Analysis p1 Sample Aliquoting p2 Internal Standard Spiking p1->p2 p3 Headspace Equilibration p2->p3 p4 SPME Extraction p3->p4 an1 GC-MS Desorption & Injection p4->an1 Loaded SPME Fiber an2 Data Acquisition (SIM) an1->an2 an3 Quantification an2->an3

GC-MS with HS-SPME Workflow

HPLC_UV_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Analysis h1 Liquid-Liquid Extraction h2 Solvent Evaporation h1->h2 h3 Derivatization Reaction h2->h3 h4 Derivative Extraction & Cleanup h3->h4 h5 Reconstitution in Mobile Phase h4->h5 ha1 HPLC-UV Injection h5->ha1 Derivatized Sample ha2 Data Acquisition ha1->ha2 ha3 Quantification ha2->ha3

HPLC-UV with Derivatization Workflow

Conclusion

The quantitative analysis of 3-Methyl-5-phenylpentan-1-ol in complex mixtures requires a careful consideration of the analytical objectives and the nature of the sample matrix. GC-MS offers a highly sensitive and selective approach, with the choice between LLE and HS-SPME for sample preparation depending on the desired throughput and the complexity of the matrix. While direct HPLC-UV analysis is challenging, a derivatization strategy can render it a viable alternative. By understanding the principles and practical considerations of each method, researchers can confidently select and implement the most appropriate workflow for their specific analytical needs, ensuring the generation of high-quality, reliable data.

References

  • Research Institute for Fragrance Materials, Inc. (2024). RIFM fragrance ingredient safety assessment, 3-methyl-5-phenylpentanol, CAS Registry Number 55066-48-3. Food and Chemical Toxicology, 189, 114659. [Link]

  • Scognamiglio, J., Jones, L., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on 3-methyl-5-phenylpentanol. Food and Chemical Toxicology, 50 Suppl 1, S104-S109. [Link]

  • Divišová, R., Vítová, E., Diviš, P., Zemanová, J., & Omelková, J. (2015). Validation of SPME-GC-FID method for determination of fragrance allergens in selected cosmetic products. Acta Chromatographica, 27(3), 499-512. [Link]

  • Gala-Pujante, M., García-Gabin, A., & Callejón-Mochón, M. (2013). Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization. Journal of Chromatography A, 1296, 141-148. [Link]

  • CSIR-Central Salt & Marine Chemicals Research Institute. (2021). A cost-effective and greener process for 3-methyl-5-phenylpentanol (mefrosol). [Link]

  • Paseiro-Cerrato, R., Noonan, G. O., & Begley, T. H. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Food Additives & Contaminants: Part A, 37(8), 1396-1412. [Link]

  • MatheO. (n.d.). Investigation of various sample preparation methods for the GC-MS quantification of the extended list of regulated fragrance allergens in. [Link]

  • Gala-Pujante, M., García-Gabin, A., & Callejón-Mochón, M. (2013). Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization. PubMed. [Link]

  • Agilent Technologies. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. [Link]

  • ResearchGate. (2023). (PDF) Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. [Link]

  • Becerril-Sánchez, M. L., & Martins, I. (2020). Allergenic Fragrances Analysis in Brazilian Perfumes by Headspace Solid Phase Microextraction and Gas Chromatography-Mass Detector (HS-SPME-GC-MS). SciELO. [Link]

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Aromatic Architecture: Unraveling the Sensory Significance of 3-Methyl-5-phenylpentan-1-ol's Structure

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structure-Odor Relationships in Modern Fragrance Chemistry

In the intricate world of fragrance chemistry, the molecular structure of a compound is the blueprint for its olfactory character. This guide delves into the sensory properties of 3-Methyl-5-phenylpentan-1-ol (CAS No. 55066-48-3), a synthetic aroma chemical prized for its fresh, floral, and rosy notes.[1][2] Through a systematic analysis of its structure and comparative data with analogous molecules, we will elucidate the direct correlation between its chemical architecture and its perceived scent, providing a framework for researchers, perfumers, and drug development professionals to understand and predict the sensory impact of molecular design.

The Olfactory Profile of 3-Methyl-5-phenylpentan-1-ol

Commonly known by trade names such as Phenoxanol® and Mefrosol®, this colorless, viscous liquid is a foundational element in creating floral fragrances, particularly those evoking rose and lily of the valley (muguet).[1][3] Its scent is described as a diffusive, fresh, and rosy floral with green, herbaceous, and semi-dry woody undertones.[2][4] Notably, it is valued for its tenacity and long-lasting character, which surpasses that of the simpler phenylethyl alcohol.[2] This persistence makes it a versatile ingredient, effective even at low concentrations to add volume and freshness to a wide array of perfume types.[2]

Deconstructing the Molecule: A Structure-Odor Correlation

The sensory profile of 3-Methyl-5-phenylpentan-1-ol is a direct consequence of its distinct structural features. The molecule can be conceptually broken down into three key components: the phenylpropyl moiety, the C3-methyl group, and the primary alcohol functional group. Each of these plays a pivotal role in defining its characteristic aroma.[5]

  • The Phenylpropyl Moiety (C6H5-CH2-CH2-CH2-): This portion of the molecule is largely responsible for the foundational rosy and floral character. The presence of a benzene ring separated from the alcohol group by a carbon chain is a common motif in "rose alcohols." The length of this chain is critical; the propyl linkage in this case contributes to the soft, warm floralcy.

  • The Methyl Group at C3 (-CH3): The branching of the aliphatic chain with a methyl group at the third carbon is a crucial modification. This structural element introduces the fresh, green, and slightly zesty nuances to the overall scent profile.[1] It also differentiates it from its linear isomers and contributes to its unique muguet-like character.[3]

  • The Primary Alcohol (-CH2OH): The hydroxyl group is the primary "osmophore," or odor-bearing group. Its polarity is essential for interaction with olfactory receptors in the nasal epithelium.[6] The position of this alcohol group influences the overall scent profile and its volatility.

Caption: Correlation of molecular fragments of 3-Methyl-5-phenylpentan-1-ol to its sensory notes.

Comparative Analysis with Structural Analogues

To fully appreciate the structure-activity relationship, it is insightful to compare 3-Methyl-5-phenylpentan-1-ol with other well-known fragrance molecules.

Compound Structure Key Structural Differences Primary Odor Characteristics
3-Methyl-5-phenylpentan-1-ol C6H5-(CH2)2-CH(CH3)-CH2-CH2OH-Fresh, rosy, floral, green, muguet.[1][3]
Phenethyl Alcohol C6H5-CH2-CH2OHShorter, unbranched alkyl chain.Mild, warm rose with honeyed undertones.[7][8]
Citronellol C10H20O (Acyclic monoterpenoid)Aliphatic, contains a double bond.Fresh, rosy, citrusy (depending on isomer).[9][10]
Majantol® 2,2-dimethyl-3-(3-methylphenyl)propan-1-olConstitutional isomer with a different branching pattern.[1]Intense, fresh, floral (lily of the valley) with green and fruity nuances.[11][12]

This comparison highlights how subtle changes in molecular structure can lead to significant shifts in the perceived aroma. The addition of a methyl group and the extension of the carbon chain in 3-Methyl-5-phenylpentan-1-ol, when compared to phenethyl alcohol, introduces the green and muguet facets and enhances its tenacity.[2] While citronellol shares the rosy character, its aliphatic nature and double bond give it a distinct citrusy quality not present in 3-Methyl-5-phenylpentan-1-ol.[13] Majantol®, a constitutional isomer, demonstrates how the placement of methyl groups dramatically alters the scent, shifting it towards a more intense lily of the valley profile.[1][11]

Experimental Methodologies for Sensory Substantiation

The correlation between chemical structure and sensory perception is validated through rigorous experimental techniques. Gas Chromatography-Olfactometry (GC-O) and Quantitative Descriptive Analysis (QDA) by trained sensory panels are two cornerstone methodologies.[14][15][16]

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[17] This allows for the identification of odor-active compounds in a complex mixture.[18]

Protocol for GC-O Analysis:

  • Sample Preparation: A diluted solution of the fragrance material (e.g., 1% in ethanol) is prepared.

  • Injection: A small volume (typically 1 µL) of the sample is injected into the GC inlet.

  • Chromatographic Separation: The sample is vaporized and carried by an inert gas through a capillary column. The column's stationary phase separates the compounds based on their volatility and polarity.

  • Effluent Splitting: At the end of the column, the effluent is split. One portion goes to a chemical detector (like a mass spectrometer for identification), and the other is directed to a sniffing port.

  • Olfactometric Detection: A trained panelist sniffs the effluent from the sniffing port and records the time, duration, and description of any perceived odors.

  • Data Correlation: The timing of the odor events is correlated with the peaks on the chromatogram from the chemical detector to identify the specific compounds responsible for the different scents.

GCO_Workflow cluster_GC Gas Chromatograph cluster_Detectors Detection cluster_Analysis Data Analysis Injector Injector Column Column Injector->Column Carrier Gas Splitter Splitter Column->Splitter MS MS Splitter->MS to MS SniffingPort SniffingPort Splitter->SniffingPort to Olfactometry Port Data Correlate Retention Time with Odor Description MS->Data SniffingPort->Data Panelist Sensory Panelist SniffingPort->Panelist Sniffing Sample Sample Injection Sample->Injector Panelist->Data Records Data

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

QDA is a sensory evaluation method used to identify, describe, and quantify the sensory attributes of a product by a panel of trained judges.[19][20]

Protocol for QDA Panel Evaluation:

  • Panelist Screening and Training: A group of individuals is screened for their sensory acuity and ability to articulate perceptions.[20] They then undergo intensive training to develop a consensus vocabulary to describe the aroma attributes of the compounds being tested.

  • Lexicon Development: The panel collectively develops a list of descriptive terms (e.g., "rosy," "green," "waxy," "citrus") that accurately capture the sensory characteristics of the samples. Reference standards are used to anchor these terms.

  • Sample Evaluation: Samples are presented to the panelists in a controlled environment (e.g., in smelling booths). The presentation is monadic (one at a time) and the order is randomized and balanced to prevent bias.

  • Data Collection: Panelists rate the intensity of each attribute on a linear scale (e.g., a 15-cm line scale anchored with "low" and "high").

  • Data Analysis: The data from the individual panelists are collected and statistically analyzed (e.g., using Analysis of Variance - ANOVA) to generate a quantitative sensory profile of the product.

Conclusion

The sensory properties of 3-Methyl-5-phenylpentan-1-ol are intrinsically linked to its molecular architecture. The phenylpropyl backbone provides a classic rosy, floral character, while the C3-methyl group introduces the desirable fresh, green, and muguet notes that define its uniqueness and versatility. Comparative analysis with structural analogues confirms that minor modifications to the carbon skeleton or functional group placement can profoundly alter the resulting aroma. The rigorous application of analytical techniques like GC-O and sensory methods such as QDA provides the empirical data necessary to validate these structure-odor relationships, enabling the rational design of new fragrance molecules with tailored sensory profiles.

References

  • RIFM fragrance ingredient safety assessment, 3-methyl-5-phenylpentanol, CAS Registry Number 55066-48-3. (2024). Food and Chemical Toxicology, 193, 114691.
  • Phenoxanol® (CAS N° 55066-48-3). ScenTree.
  • rose absolute pentanol mefrosol (Givaudan). The Good Scents Company.
  • Phenylisohexanol | C12H18O. PubChem. [Link]

  • citronellol. The Good Scents Company. [Link]

  • lily propanol, 103694-68-4. The Good Scents Company. [Link]

  • phenethyl alcohol, 60-12-8. The Good Scents Company. [Link]

  • Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. (2017). Molecules, 22(8), 1294. [Link]

  • Some Aspects of Qualitative Structure-Odor Relationships. (1998). Chemistry & Biodiversity, 1(1), 1-17. [Link]

  • Descriptive Analysis. [Link]

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  • Lesson 7: Descriptive Analysis. Sirocco Consulting. [Link]

  • Citronellol | C10H20O. PubChem. [Link]

  • Structure-activity relationships for selected fragrance allergens. ResearchGate. [Link]

  • RTBfoods Manual - Part 1- Sensory Analysis. Agritrop. [Link]

  • Phenyl Hexanol (55066-48-3) – Premium Synthetic Ingredient for Perfumery. Scentspiracy. [Link]

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  • Fragrance And Flavor Component Analysis: Techniques And Applications. (2024). Blogs - News. [Link]

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  • Classic descriptive tests. (2022). DLG.org. [Link]

  • Structures of Fragrance Molecules. FutureLearn. [Link]

  • Phenyl Ethyl Alcohol. The Perfumers Apprentice. [Link]

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  • Training of a sensory panel for quantitative descriptive analysis of lamb meat. (2021). Journal of the Saudi Society of Agricultural Sciences, 20(6), 396-403. [Link]

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Safety Operating Guide

3-Methyl-5-phenylpentan-1-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that meticulous and compliant chemical handling extends beyond the bench; it is a foundational pillar of laboratory safety and scientific integrity. The proper disposal of chemical reagents is not merely a procedural task but a critical control point for ensuring the safety of personnel, protecting the environment, and adhering to regulatory standards.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Methyl-5-phenylpentan-1-ol (CAS No. 55066-48-3). The procedures outlined below are grounded in authoritative safety data and regulatory guidelines to ensure a self-validating and trustworthy workflow.

Understanding the inherent risks of a substance is paramount to appreciating the necessity of its disposal protocol. 3-Methyl-5-phenylpentan-1-ol is not a benign organic alcohol; it presents specific, documented hazards that dictate its handling from acquisition to final disposal.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-Methyl-5-phenylpentan-1-ol is classified with the following hazards:

  • H302: Harmful if swallowed: This indicates significant acute toxicity via the oral route.[1][2] Accidental ingestion can lead to serious health consequences, necessitating controlled handling to prevent exposure.

  • H373: May cause damage to organs through prolonged or repeated exposure: Safety data sheets specifically identify the liver as a target organ.[2] This chronic toxicity potential underscores the importance of minimizing long-term, low-level exposures that can occur from improper disposal practices, such as evaporation in fume hoods.

  • H318: Causes serious eye damage: Some classifications note the potential for severe eye irritation or damage upon contact.[3]

The primary rationale for controlled disposal is to neutralize these toxicological threats to human health and prevent the release of a potentially harmful substance into the environment. Standard laboratory waste procedures, such as drain disposal, are strictly prohibited as they would introduce the chemical into waterways, and evaporation is forbidden as it would release vapors into the workspace and atmosphere.[4]

Summary of Key Safety and Disposal Information

For quick reference, the essential data for 3-Methyl-5-phenylpentan-1-ol is summarized below.

Identifier Value Source(s)
Chemical Name 3-Methyl-5-phenylpentan-1-ol[2][3]
CAS Number 55066-48-3[1][3][5]
Molecular Formula C₁₂H₁₈O[3][5]
Physical State Colorless to pale yellow liquid[1]
GHS Hazard Statements H302: Harmful if swallowedH373: May cause damage to organs[2]
Primary Disposal Route Licensed Hazardous Waste Contractor[1][2]
Forbidden Disposal Routes Drain/Sewer Disposal, Evaporation, Trash[4]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for researchers. Adherence to these steps ensures compliance with safety standards and environmental regulations.

Part A: Immediate Handling and Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE to mitigate exposure risks.

  • Eye Protection: Wear safety glasses or goggles.

  • Hand Protection: Wear chemically resistant nitrile gloves.

  • Body Protection: Wear a standard laboratory coat.[6]

  • Work Area: Conduct all transfers of waste within a certified chemical fume hood to minimize inhalation exposure.[6]

Part B: Waste Segregation and Containment

Proper segregation is a cornerstone of safe laboratory waste management.[7]

  • Identify Waste Stream: 3-Methyl-5-phenylpentan-1-ol is a non-halogenated organic liquid. It must be collected in a waste container designated for this specific waste stream.

  • Select a Compatible Container:

    • Use a container made of a material that is non-reactive with the chemical, such as a glass bottle or a suitable polyethylene container.[8]

    • The container must be in good condition, free from cracks or deterioration, and possess a secure, leak-proof screw cap.[8][9]

    • Do not use food-grade containers (e.g., beverage bottles) for waste storage.[8]

  • Label the Container:

    • Clearly label the waste container with the words "Hazardous Waste."

    • List all chemical constituents by their full name, including "3-Methyl-5-phenylpentan-1-ol." Do not use abbreviations or formulas.

    • Indicate the approximate percentage of each component.

  • Transferring Waste:

    • Carefully pour the waste into the designated container, avoiding splashes.

    • Do not fill the container beyond 90% capacity (or leave at least one inch of headroom) to allow for vapor expansion.[8]

    • Securely cap the container immediately after adding waste.[4]

Part C: On-Site Storage and Final Disposal
  • Temporary Storage: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be located at or near the point of generation.

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup of the hazardous waste.

  • Final Disposal Method: The final disposal must be conducted by a licensed and certified hazardous waste management company.[10] The standard and recommended method for this type of organic chemical is controlled incineration in a facility equipped with an afterburner and flue gas scrubber to neutralize harmful combustion byproducts.[1][2]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of 3-Methyl-5-phenylpentan-1-ol.

G cluster_prep Preparation & Assessment cluster_contain Containment Protocol cluster_disposal Disposal Pathway start Identify 3-Methyl-5-phenylpentan-1-ol as Waste hazards Assess Hazards: H302 (Harmful if swallowed) H373 (Organ damage) start->hazards ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) hazards->ppe container Select Compatible, Labeled 'Non-Halogenated Organic Waste' Container ppe->container transfer Transfer Waste in Fume Hood (Do not exceed 90% capacity) container->transfer seal Securely Seal Container transfer->seal storage Store in Satellite Accumulation Area seal->storage contact_ehs Contact Institutional EH&S for Waste Pickup storage->contact_ehs end Disposal via Licensed Contractor (Incineration) contact_ehs->end

Caption: Workflow for the disposal of 3-Methyl-5-phenylpentan-1-ol.

Emergency Procedures: Spill Management

In the event of an accidental spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Secure the Area: Prevent access to the spill area. Remove all ignition sources.[6]

  • Contain the Spill: Use an inert, absorbent material such as sand, diatomaceous earth, or a commercial spill pillow to absorb the liquid.[11] Do not use combustible materials like paper towels to absorb large quantities.

  • Collect and Dispose: Carefully scoop the absorbed material and place it into a sealable, properly labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EH&S department, as per institutional policy.

References

  • RIFM fragrance ingredient safety assessment, 3-methyl-5-phenylpentanol, CAS Registry Number 55066-48-3. (2024). Food and Chemical Toxicology, 192.

  • Safety Data Sheet: 3-Methyl-1,5-pentanediol. (2025). Carl ROTH.

  • 3-Methyl-5-phenyl-1-pentanol SDS, 55066-48-3 Safety Data Sheets. ECHEMI.

  • Phenylisohexanol | C12H18O | CID 108312. PubChem - NIH.

  • Safe Handling and Storage of Chemicals. Environmental Health & Safety - University of Colorado Boulder.

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.

  • SAFETY DATA SHEET - 3-Methyl-5-phenylpentan-1-ol. (2022). TCI Chemicals.

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.

  • 3-Methyl-5-phenylpentan-1-ol 55066-48-3. TCI Deutschland GmbH.

  • Laboratory Environmental Sample Disposal Information Document. US EPA.

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.

  • Laboratory Safety Manual - Chapter 04: Proper Storage of Chemicals in Laboratories. University of North Carolina at Chapel Hill.

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.

  • Nedstar's guide for ethanol safety & handling. Nedstar.

  • Safer Handling of Alcohol in the Laboratory. NSTA - National Science Teachers Association.

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Navigating the Safe Handling of 3-Methyl-5-phenylpentan-1-ol: A Guide to Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that meticulous preparation and a deep understanding of the materials in use are the bedrocks of laboratory safety and experimental success. This guide provides essential, field-proven insights into the safe handling of 3-Methyl-5-phenylpentan-1-ol (CAS No. 55066-48-3), a compound utilized in fragrance and chemical synthesis applications. The following protocols are designed to empower researchers, scientists, and drug development professionals with the knowledge to implement self-validating safety systems, moving beyond mere compliance to a culture of proactive risk management.

Hazard Identification: Understanding the "Why" Behind the "How"

A thorough risk assessment is the critical first step in developing any handling protocol. The hazards associated with 3-Methyl-5-phenylpentan-1-ol dictate the necessary protective measures. Its primary risks are not acute flammability but rather physiological hazards upon exposure.

According to its Safety Data Sheet (SDS) and aggregated GHS data, the compound presents the following hazards:

  • H302: Harmful if swallowed. This classification indicates significant acute toxicity if ingested.[1][2][3]

  • H373: May cause damage to organs through prolonged or repeated exposure. This is a serious long-term health consideration, necessitating measures to minimize chronic, low-level exposure.[1][2]

  • Potential for Serious Eye Damage: Some notifications to the ECHA C&L Inventory include H318, indicating a risk of serious eye damage.[3] This warrants robust eye protection.

  • Combustible Liquid: With a flash point reported between 102°C and 142.5°C (215.6°F to 288.5°F), this material is not classified as flammable but will burn if exposed to an ignition source at or above its flash point.[1] Standard laboratory practice dictates keeping it away from open flames and spark sources.[4]

The physical and chemical properties of 3-Methyl-5-phenylpentan-1-ol are summarized below, providing the foundational data for our safety protocols.

PropertyValueSource
Physical State Liquid[1]
Appearance Colorless to pale yellow clear liquid[1]
CAS Number 55066-48-3[1]
Molecular Formula C₁₂H₁₈O[5]
Molecular Weight 178.28 g/mol
Boiling Point 315.85°C @ 101.325 kPa[1]
Flash Point 102°C - 142.5°C[1]
Water Solubility 0.39 g/L (Slightly soluble)[1]
Density 0.961 g/mL @ 20°C[1]
Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a static, one-size-fits-all checklist; it is a dynamic process dictated by the specific experimental conditions. The following protocol is divided into tiers based on the scale and nature of the handling procedure.

For any work involving 3-Methyl-5-phenylpentan-1-ol, the following minimum PPE is required to protect against incidental contact and unforeseen splashes.[6]

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.[7] However, due to the potential for serious eye damage, chemical splash goggles are strongly recommended for all procedures.[3][8]

  • Body Protection: A standard flame-resistant laboratory coat should be worn and kept fully fastened.[8]

  • Hand Protection: For incidental contact (e.g., handling sealed containers, small-volume transfers in a fume hood), nitrile gloves are generally suitable.[7] Always inspect gloves for tears or punctures before use.

  • Footwear: Closed-toe shoes must be worn in the laboratory at all times.[6]

The following diagram outlines the decision-making process for selecting appropriate PPE when handling 3-Methyl-5-phenylpentan-1-ol.

PPE_Workflow PPE Selection Workflow for 3-Methyl-5-phenylpentan-1-ol cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Verification start Start: Define Task task_assessment Assess Task Parameters: - Quantity - Heating? - Aerosolization? - Ventilation? start->task_assessment low_risk Low Risk (e.g., Small aliquot, ambient temp, in hood) task_assessment->low_risk Low Hazard high_risk Elevated Risk (e.g., Large volume, heating, poor ventilation) task_assessment->high_risk High Hazard ppe_low Baseline PPE: - Chemical Goggles - Lab Coat - Nitrile Gloves low_risk->ppe_low ppe_high Enhanced PPE: - Goggles & Face Shield - Chemical Apron over Lab Coat - Neoprene/Butyl Gloves - Respiratory Protection (if needed) high_risk->ppe_high proceed Proceed with Experiment ppe_low->proceed ppe_high->proceed

Caption: PPE selection based on task-specific risk assessment.

High-risk scenarios include handling large quantities (>1 L), heating the substance, procedures that may generate aerosols (e.g., sonicating, vortexing), or working outside of a certified chemical fume hood.

  • Eye and Face Protection: A combination of chemical splash goggles and a full-face shield is required.[9]

  • Hand Protection: For prolonged contact or immersion, more robust gloves are necessary. Neoprene or butyl rubber gloves offer superior protection against alcohols and solvents compared to standard nitrile.[9][10] It is crucial to consult the glove manufacturer's compatibility charts for specific breakthrough times.

  • Body Protection: A chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: The precautionary statement P260 ("Do not breathe mist/vapours") must be heeded.[2] If there is a potential for generating vapors or mists, particularly when heating the material or in case of a large spill, work must be conducted within a certified chemical fume hood.[8] If a fume hood is not available or in the event of an emergency, a NIOSH-approved respirator with an organic vapor cartridge may be required. All respirator use must be part of a formal respiratory protection program that includes medical clearance and fit testing, as mandated by OSHA.

Operational and Disposal Plans

Proper procedure extends beyond wearing the correct PPE. The entire lifecycle of the chemical, from storage to disposal, must be managed.

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Locate the nearest eyewash station, safety shower, and spill kit.[8]

  • Donning PPE: Don PPE in the correct order: lab coat, then goggles/face shield, and finally gloves.

  • Chemical Transfer: When transferring the liquid, perform the work in a designated area, preferably within a chemical fume hood. Keep containers closed when not in use to minimize vapor release.[4][11]

  • Heating: If heating is required, use a well-controlled heating mantle or water bath. Never heat flammable or combustible liquids with an open flame.[4]

  • Post-Handling: After completing the task, wash hands thoroughly with soap and water after removing gloves.

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves first, followed by the lab coat and eye protection.

  • Store in a cool, dry, well-ventilated area away from incompatible materials and sources of ignition.

  • Keep containers tightly sealed.

  • Adhere to OSHA guidelines for the storage of combustible liquids. While specific quantity limits are more stringent for highly flammable liquids, it is good practice to minimize the amount stored in the laboratory.[12][13]

In Case of a Spill:

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large, evacuate the laboratory.

  • Protect: Ensure you are wearing the appropriate PPE (including respiratory protection if vapors are significant) before attempting cleanup.

  • Contain and Absorb: For small spills, cover with a non-combustible absorbent material such as sand, diatomaceous earth, or a universal binding agent.[14]

  • Collect and Dispose: Carefully collect the absorbed material into a designated, labeled waste container.

  • Decontaminate: Clean the spill area thoroughly.

Waste Disposal:

  • Containerization: All waste containing 3-Methyl-5-phenylpentan-1-ol must be collected in a clearly labeled, sealed container.

  • Disposal Route: The material must be disposed of as hazardous chemical waste.[1] This can be achieved through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[1] Do not dispose of this chemical down the drain. Follow all local, state, and federal regulations for hazardous waste disposal.

References

  • 3-Methyl-5-phenyl-1-pentanol SDS, 55066-48-3 Safety Data Sheets - ECHEMI.

  • RIFM fragrance ingredient safety assessment, 3-methyl-5-phenylpentanol, CAS Registry Number 55066-48-3 - ScienceDirect.

  • 3-Methyl-5-phenylpentan-1-ol 55066-48-3 - TCI Deutschland GmbH.

  • 3-Methyl-5-phenylpentan-1-ol | 55066-48-3 - TCI AMERICA.

  • Phenylisohexanol | C12H18O | CID 108312 - PubChem - NIH.

  • Safer Handling of Alcohol in the Laboratory - NSTA - National Science Teachers Association.

  • 1910.106 - Flammable liquids. - Occupational Safety and Health Administration - OSHA.

  • 1926.152 - Flammable liquids. - Occupational Safety and Health Administration - OSHA.

  • Lab Safety Equipment & PPE - ChemTalk.

  • Safety Data Sheet: 3-Methyl-1,5-pentanediol - Carl ROTH.

  • OSHA Limits for Flammable Liquids - RISK & SAFETY SOLUTIONS.

  • Using PPE in the Laboratory (OHS101) Course Material - UAB.

  • Safe Handling of Flammable & Combustible Liquids | OSHA Guidelines - J. J. Keller.

  • 1-PENTANOL, 3-METHYL-5-PHENYL 55066-48-3 wiki - Guidechem.

  • UAH Laboratory Personal Protective Equipment - The University of Alabama in Huntsville.

  • OSHA Flammable Storage Requirements - U.S. Chemical Storage.

  • Section 6C: Protective Equipment - Princeton EHS.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.